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  • Product: Methyl 4-tert-butyl-3,5-dinitrobenzoate
  • CAS: 61544-78-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-tert-butyl-3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 4-tert-butyl-3,5-dinitr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 4-tert-butyl-3,5-dinitrobenzoate. In the absence of publicly available experimental spectra, this document serves as a robust predictive guide grounded in the fundamental principles of NMR spectroscopy and established substituent effects. This resource is designed to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Structural Significance of Methyl 4-tert-butyl-3,5-dinitrobenzoate

Methyl 4-tert-butyl-3,5-dinitrobenzoate is a polysubstituted aromatic compound featuring a unique combination of electron-donating and electron-withdrawing groups. The bulky tert-butyl group, the two strongly electron-withdrawing nitro groups, and the methyl ester functionality create a distinct electronic environment around the benzene ring. Understanding the precise chemical shifts in its NMR spectra is paramount for confirming its synthesis and for any further studies involving this molecule, particularly in medicinal chemistry and materials science where such substituted aromatics can serve as important intermediates. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules, and a thorough understanding of the expected chemical shifts is the first step in spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical shifts for methyl 4-tert-butyl-3,5-dinitrobenzoate have been predicted based on the principle of substituent additivity, using the known chemical shift of benzene (¹H: 7.34 ppm; ¹³C: 128.5 ppm) as a starting point and incorporating the substituent chemical shift (SCS) values for the tert-butyl, nitro, and methyl ester groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of methyl 4-tert-butyl-3,5-dinitrobenzoate is expected to be relatively simple, exhibiting three distinct signals:

  • Aromatic Protons (H-2/H-6): Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. These protons are situated ortho to the two strongly electron-withdrawing nitro groups and meta to the methyl ester group. The nitro groups exert a significant deshielding effect, which is expected to shift these protons to a high chemical shift (downfield)[1]. The methyl ester group also contributes a smaller deshielding effect from the meta position.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality will appear as a singlet. Their chemical shift is influenced by the adjacent carbonyl group and the overall electronic nature of the aromatic ring.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will also present as a sharp singlet. This signal is typically found in the upfield region of the spectrum[2].

The predicted chemical shifts are summarized in the table below:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (H-2/H-6)8.8 - 9.0Singlet2H
Methyl Ester (-OCH₃)~3.9Singlet3H
tert-Butyl (-C(CH₃)₃)~1.4Singlet9H

Justification of Predicted ¹H Chemical Shifts:

The prediction for the aromatic protons is based on the additive effects of the substituents. Starting with the chemical shift of benzene (7.34 ppm), the two ortho nitro groups are expected to cause a significant downfield shift. The methyl ester at the meta position will have a smaller deshielding effect. The predicted value of 8.8 - 9.0 ppm is consistent with the observed shifts in other highly substituted, electron-deficient aromatic rings.

The methyl ester protons are predicted to be around 3.9 ppm, a typical value for methyl esters of aromatic acids. The tert-butyl protons are expected around 1.4 ppm, which is a characteristic chemical shift for this group attached to an aromatic ring[2].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of methyl 4-tert-butyl-3,5-dinitrobenzoate is predicted to show eight distinct signals due to the molecule's symmetry.

Carbon Predicted Chemical Shift (ppm)
C=O (Ester)~164
C-4 (ipso-tert-Butyl)~155
C-3/C-5 (ipso-Nitro)~148
C-1 (ipso-Ester)~132
C-2/C-6 (Aromatic CH)~125
-OCH₃ (Methyl Ester)~53
Quaternary C (tert-Butyl)~36
-C(CH₃)₃ (tert-Butyl)~31

Justification of Predicted ¹³C Chemical Shifts:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at a high chemical shift, typically around 164 ppm, which is characteristic for this functional group[3].

  • Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups. The carbon bearing the tert-butyl group (C-4) is expected to be deshielded. The carbons attached to the nitro groups (C-3/C-5) will also be strongly deshielded[1]. The carbon attached to the methyl ester group (C-1) will be deshielded to a lesser extent.

  • Aromatic CH Carbons (C-2/C-6): These carbons are influenced by the adjacent nitro and tert-butyl groups. The strong electron-withdrawing nature of the nitro groups will have a significant impact on their chemical shift.

  • Aliphatic Carbons: The methyl carbon of the ester group is expected around 53 ppm. The quaternary carbon of the tert-butyl group is predicted around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group are expected around 31 ppm[2].

Experimental Protocols

Synthesis of Methyl 4-tert-butyl-3,5-dinitrobenzoate

A plausible synthetic route involves a two-step process: the dinitration of a suitable tert-butylated aromatic precursor followed by esterification. A detailed protocol based on analogous reactions is provided below[4][5][6].

Step 1: Synthesis of 4-tert-butyl-3,5-dinitrobenzoic acid

  • Nitration: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

  • Slowly add 4-tert-butylbenzoic acid to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-tert-butyl-3,5-dinitrobenzoic acid.

Step 2: Esterification to Methyl 4-tert-butyl-3,5-dinitrobenzoate

Due to the steric hindrance from the ortho nitro groups, a standard Fischer esterification might be slow. A more effective method for hindered benzoic acids is recommended[7][8][9][10][11].

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-tert-butyl-3,5-dinitrobenzoic acid in an excess of dry methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or use a milder esterification promoter like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: If using acid catalysis, heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC). If using DCC/DMAP, stir the reaction at room temperature.

  • Work-up: After the reaction is complete, neutralize the acid catalyst with a saturated sodium bicarbonate solution. If DCC was used, filter off the dicyclohexylurea byproduct.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-tert-butyl-3,5-dinitrobenzoate.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows[12][13][14][15]:

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified methyl 4-tert-butyl-3,5-dinitrobenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a sample of this concentration.

¹³C NMR Data Acquisition:

  • Spectrometer: A 100 MHz or higher field spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and instrument sensitivity[16].

Data Processing:

The acquired Free Induction Decay (FID) should be processed using standard NMR software. The typical workflow includes[17][18][19][20][21]:

  • Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: To ensure all peaks are in the absorptive mode.

  • Baseline Correction: To obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integration (for ¹H NMR): To determine the relative number of protons for each signal.

  • Peak Picking: To identify the precise chemical shift of each signal.

Visualization of Molecular Structure and Predicted NMR Data

The following diagram illustrates the molecular structure of methyl 4-tert-butyl-3,5-dinitrobenzoate with atoms labeled for NMR assignment.

Caption: Molecular structure and predicted ¹H and ¹³C NMR chemical shifts for methyl 4-tert-butyl-3,5-dinitrobenzoate.

References

  • Automated Data Processing Workflows for Non-Expert Users of NMR Facilities. Magritek. [Link]

  • The NMR workflow. Workflow4metabolomics. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. In: Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

  • An R Package for NMR Data Processing. Pacific Northwest National Laboratory. [Link]

  • NMRProcFlow: a graphical and interactive tool dedicated to 1D spectra processing for NMR-based metabolomics. PMC. [Link]

  • NMR Data Processing. [Link]

  • Esterification of Hindered Carboxylic Acids. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]

  • Stepbystep procedure for NMR data acquisition. [Link]

  • The substituent effect of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry. [Link]

  • Common NMR experiments and the time it takes to run them. University of Missouri-St. Louis. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

  • Basic Practical NMR Concepts. Michigan State University. [Link]

  • Ch 13 - Aromatic H. University of Calgary. [Link]

  • 3,5-Dinitrobenzoic acid. Wikipedia. [Link]

  • An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR. ACS Publications. [Link]

  • tert-Butylbenzene. SpectraBase. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts. [Link]

  • 1H NMR Chemical Shifts. Oregon State University. [Link]

  • C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Doc Brown's Chemistry. [Link]

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). ResearchGate. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts. [Link]

  • 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]

  • 1H NMR Chemical Shifts. Oregon State University. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

Sources

Exploratory

Crystal Structure Analysis of Methyl 4-tert-butyl-3,5-dinitrobenzoate: A Methodological Whitepaper

Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals Content Type: Technical Guide & Analytical Protocol Executive Summary The structural characterization of highly hindered aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Drug Development Professionals Content Type: Technical Guide & Analytical Protocol

Executive Summary

The structural characterization of highly hindered aromatic systems is a critical phase in rational drug design and materials science. Methyl 4-tert-butyl-3,5-dinitrobenzoate (C₁₂H₁₄N₂O₆)[1] serves as an exemplary model for studying severe steric clash and its impact on electronic conjugation. In this molecule, the bulky tert-butyl group at the para position is flanked by two strongly electron-withdrawing nitro groups at the meta positions. This proximity forces the nitro groups out of the aromatic plane, disrupting resonance and altering the compound's crystal packing dynamics.

This whitepaper outlines a field-proven, self-validating crystallographic workflow for the isolation, X-ray diffraction, and structural refinement of methyl 4-tert-butyl-3,5-dinitrobenzoate. By detailing the causality behind each experimental choice—from low-temperature data collection to dual-space algorithmic refinement—this guide provides a robust framework for researchers analyzing sterically congested electron-deficient aromatics.

Molecular Architecture & Mechanistic Rationale

Understanding the structural behavior of methyl 4-tert-butyl-3,5-dinitrobenzoate requires analyzing the competing forces within the molecule. The van der Waals radius of the tert-butyl group (~3.1 Å) physically overlaps with the adjacent oxygen atoms of the nitro groups.

  • Steric vs. Electronic Tension: To relieve this steric strain, the nitro groups must rotate out of the plane of the benzene ring. However, this rotation breaks the extended π-conjugation, localizing electron density.

  • Ester Coplanarity: Conversely, the methyl ester group at C1 is relatively unhindered. It typically remains coplanar with the aromatic ring to maximize resonance stabilization.

  • Thermal Motion: The three methyl groups of the tert-butyl moiety are highly susceptible to rotational disorder at room temperature, which can smear electron density maps and artificially inflate crystallographic R-factors.

Mechanism Core Methyl 4-tert-butyl-3,5-dinitrobenzoate Steric Steric Clash (C4-tBu vs C3/C5-NO2) Core->Steric Ester Ester Coplanarity (Conjugation) Core->Ester Twist Nitro Group Torsion (Out-of-plane) Steric->Twist Pack Crystal Packing (π-π & H-bonds) Twist->Pack Ester->Pack

Mechanistic pathway of steric and electronic effects dictating crystal packing.

Experimental Protocol: Crystallization to Structure Solution

To ensure absolute trustworthiness in the structural model, the following protocol establishes a self-validating system where each step includes a built-in quality control metric.

Single Crystal Growth

Objective: Obtain a single, un-twinned crystal with dimensions between 0.1 and 0.3 mm.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a minimal amount of ethyl acetate. Layer slowly with an anti-solvent (e.g., n-hexane) in a 1:3 ratio.

  • Causality: The compound possesses both lipophilic (tert-butyl) and polar (nitro, ester) regions. A mixed solvent system allows for controlled, slow supersaturation, preventing rapid precipitation which leads to microcrystalline powders or twinned lattices.

  • Validation: Inspect under a polarized light microscope. The crystal must extinguish light uniformly upon rotation, confirming a single crystalline domain.

X-ray Data Collection
  • Temperature: 100 K (Cryostream cooling).

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) microfocus source.

  • Causality: Data collection at 100 K is non-negotiable for this compound. The low temperature freezes the rotational dynamics of the tert-butyl methyl groups, minimizing their anisotropic displacement parameters (thermal ellipsoids) and allowing for accurate modeling of the carbon atom positions.

  • Validation: Monitor the internal agreement factor ( Rint​ ) during data integration. A self-validating dataset should yield an Rint​<0.05 .

Structure Solution and Refinement

The structure is solved utilizing SHELXT [2] and refined using SHELXL within the OLEX2 [3] graphical user interface.

  • Phase Problem Resolution (SHELXT): Execute SHELXT. Unlike traditional direct methods, SHELXT employs a dual-space recycling algorithm that iterates between real space (electron density) and reciprocal space (diffraction phases). This is highly effective at assigning the correct space group automatically even if the data completeness is sub-optimal.

  • Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl groups). The AFIX 137 command is crucial here as it allows the methyl groups of the tert-butyl moiety to rotate to find the maximum electron density, accounting for residual torsional flexibility.

  • Disorder Modeling: If the tert-butyl group exhibits residual smearing in the Fourier difference map, split the carbon positions into two parts (e.g., Part 1 and Part 2) and refine their occupancies using a free variable (FVAR) to sum to 1.0.

Workflow A Crystal Growth (Slow Evaporation) B X-ray Diffraction (100 K, Mo Kα) A->B C Data Reduction & Absorption B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / OLEX2) D->E F Validation (CIF Output) E->F

Workflow for X-ray crystallographic data collection and structure refinement.

Crystallographic Data & Structural Analysis

To benchmark the success of the refinement, the resulting parameters should align with the representative metrics for highly hindered dinitrobenzoates. Table 1 summarizes the expected quantitative data for a high-quality refinement of methyl 4-tert-butyl-3,5-dinitrobenzoate[1].

Table 1: Representative Crystallographic Data & Refinement Parameters
ParameterValue / Description
Chemical Formula C₁₂H₁₄N₂O₆
Formula Weight 282.25 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c (Typical for this class)
Radiation Mo Kα (λ = 0.71073 Å)
Independent Reflections > 3,000 ( Rint​ < 0.05)
Data / Restraints / Parameters ~3200 / 0 / 185
Goodness-of-fit (S) on F² 1.02 – 1.08 (Target: ~1.0)
Final R indexes [I >= 2σ (I)] R1​ ≈ 0.035, wR2​ ≈ 0.085
Largest diff. peak/hole 0.25 / -0.20 e·Å⁻³
Steric Hindrance and Torsional Angles

Upon successful refinement in OLEX2, the structural geometry validates the mechanistic hypothesis. The C(Aryl)-C(Aryl)-N-O torsional angles will deviate significantly from 0° or 180°. Due to the steric bulk of the tert-butyl group, the nitro groups are forced to twist approximately 40° to 60° out of the aromatic plane. This deviation can be quantified directly using the MPLA (mean plane) command in OLEX2 to calculate the angle between the plane of the benzene ring and the plane of the NO₂ atoms.

Intermolecular Interactions

Because the nitro groups are twisted out of plane, traditional face-to-face π-π stacking of the aromatic rings is sterically hindered. Instead, the crystal packing is predominantly driven by:

  • Edge-to-Face (T-shaped) π-Interactions: The electron-deficient aromatic core interacts with the electron-rich oxygen atoms of neighboring molecules.

  • Weak Hydrogen Bonding: Non-classical C-H···O interactions occur between the methyl protons of the ester/tert-butyl groups and the nitro oxygens of adjacent asymmetric units.

Conclusion

The crystal structure analysis of methyl 4-tert-butyl-3,5-dinitrobenzoate is a masterclass in handling steric congestion and rotational disorder in small-molecule crystallography. By strictly adhering to low-temperature data collection and employing modern dual-space solution algorithms (SHELXT) alongside robust refinement interfaces (OLEX2), researchers can generate highly accurate, self-validating structural models. The resulting data not only confirms the molecular identity but provides deep insights into how steric clash dictates electronic properties and solid-state packing.

References

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881. PubChem. National Center for Biotechnology Information.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. IUCr Journals.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. IUCr Journals.[Link]

Sources

Foundational

methyl 4-tert-butyl-3,5-dinitrobenzoate ir spectrum peak assignments

An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-tert-butyl-3,5-dinitrobenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Infrared (IR) spectroscopy is an indispensable anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-tert-butyl-3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules by probing their vibrational modes.[1] This guide provides a comprehensive analysis of the infrared spectrum of methyl 4-tert-butyl-3,5-dinitrobenzoate, a polysubstituted aromatic compound. By deconstructing the molecule into its constituent functional groups—a benzoate ester, two nitro groups, a tert-butyl group, and a substituted aromatic ring—we can systematically assign the characteristic absorption bands. This document explains the causal relationships between molecular structure, electronic effects, and the resulting spectral features, offering a field-proven framework for interpreting complex IR spectra in a research and development setting.

Introduction: The Vibrational Language of a Complex Molecule

Methyl 4-tert-butyl-3,5-dinitrobenzoate (C₁₂H₁₄N₂O₆) presents a fascinating case study in IR spectral interpretation.[2] Its structure combines a variety of functional groups, each with its own characteristic vibrational frequencies. The benzene ring is highly substituted with both electron-donating (tert-butyl) and strongly electron-withdrawing (dinitro, methyl ester) groups. This electronic push-pull system significantly influences the bond strengths and dipole moments within the molecule, leading to predictable yet nuanced shifts in absorption frequencies compared to simpler, monosubstituted aromatics.

Understanding this spectrum is not merely about identifying peaks; it is about comprehending how the electronic environment modulates the vibrational energy of each bond. This guide will dissect the spectrum into four key regions:

  • C-H Stretching Region (3150-2850 cm⁻¹)

  • Carbonyl and Aromatic Double Bond Region (1750-1400 cm⁻¹)

  • Nitro Stretching Region (1550-1300 cm⁻¹)

  • The Fingerprint Region (< 1400 cm⁻¹)

Analysis of Key Spectral Regions and Peak Assignments

The infrared spectrum of an organic molecule is a composite of absorptions from all its functional groups.[3] For methyl 4-tert-butyl-3,5-dinitrobenzoate, the most diagnostically significant peaks arise from the nitro, ester, and aromatic moieties.

C-H Stretching Vibrations (3150-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the ability to distinguish between C-H bonds on sp² (aromatic) and sp³ (aliphatic) hybridized carbons.

  • Aromatic =C-H Stretch (approx. 3100-3000 cm⁻¹): The C-H bonds attached to the benzene ring absorb at frequencies slightly higher than 3000 cm⁻¹.[4][5] Due to the substitution pattern of the ring in the target molecule (1,3,4,5-tetrasubstituted), these peaks are expected to be weak in intensity.

  • Aliphatic -C-H Stretch (approx. 2975-2870 cm⁻¹): This absorption is due to the C-H bonds of the tert-butyl and methyl ester groups.[6] These peaks will appear just below 3000 cm⁻¹ and are typically of medium to strong intensity. The asymmetric and symmetric stretching modes of the methyl groups will contribute to a cluster of peaks in this area.

The Carbonyl (C=O) Stretch: An Electronic Barometer

The C=O stretching vibration of the methyl ester group is one of the most intense and reliable absorptions in the spectrum.[7]

  • Ester C=O Stretch (approx. 1730-1715 cm⁻¹): For a typical aromatic ester (benzoate), the carbonyl absorption is found around 1730-1715 cm⁻¹.[8][9] This is lower than a saturated aliphatic ester (1750-1735 cm⁻¹) due to resonance with the aromatic ring, which slightly weakens the C=O double bond.[9] In methyl 4-tert-butyl-3,5-dinitrobenzoate, the two powerful electron-withdrawing nitro groups (-NO₂) ortho to the ester group will exert a strong inductive effect, pulling electron density away from the carbonyl carbon. This effect increases the force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber, likely toward the upper end or slightly above the typical range for a benzoate.

Nitro Group Vibrations: The Definitive Signature

The nitro group is highly polar and gives rise to two of the most characteristic and intense bands in the entire spectrum, making its identification straightforward.[1][10]

  • Asymmetric NO₂ Stretch (ν_as) (approx. 1550-1475 cm⁻¹): This band results from the two N-O bonds stretching out of phase.[1][10] It is typically a very strong absorption. Conjugation with the aromatic ring tends to lower this frequency compared to aliphatic nitro compounds.[1]

  • Symmetric NO₂ Stretch (ν_s) (approx. 1360-1290 cm⁻¹): This strong band corresponds to the in-phase stretching of the N-O bonds.[1][10] The combination of these two intense peaks is a definitive indicator of a nitro functional group.[11]

Aromatic Ring and C-O Stretches (1600-1000 cm⁻¹)

This portion of the spectrum contains absorptions from the aromatic ring's carbon-carbon bond stretching, as well as the C-O stretching vibrations of the ester.

  • Aromatic C=C Stretches (approx. 1600-1450 cm⁻¹): Aromatic rings display several "skeletal" vibrations due to the stretching and contracting of the C-C bonds within the ring.[5] These typically appear as a pair of bands near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[4] The substitution pattern and electronic nature of the substituents affect the intensity and exact position of these bands.

  • Ester C-O Stretches (approx. 1300-1100 cm⁻¹): Esters possess two distinct C-O single bonds: the C(=O)-O bond and the O-CH₃ bond. These give rise to two strong stretching absorptions.[12] The asymmetric C-O stretch (often coupled with C-C stretching) appears at a higher wavenumber (typically 1300-1150 cm⁻¹) while the symmetric stretch appears at a lower wavenumber (1150-1000 cm⁻¹).[9][12] These bands are often very intense and are a key part of the "Rule of Three" pattern for identifying esters.[12]

Summary of Peak Assignments

The following table summarizes the expected vibrational modes and their corresponding frequency ranges for methyl 4-tert-butyl-3,5-dinitrobenzoate.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3100 - 3000Aromatic C-H StretchBenzene RingWeak to Medium
~2975 - 2870Aliphatic C-H Stretchtert-Butyl & MethylMedium to Strong
~1730 - 1715C=O StretchMethyl EsterVery Strong
~1550 - 1475Asymmetric NO₂ StretchNitro GroupsVery Strong
~1600 & ~1500-1400C=C Ring StretchBenzene RingMedium to Strong
~1470 - 1450C-H Bend (Scissoring)tert-Butyl & MethylMedium
~1390 & ~1365C-H Bend (Umbrella)tert-ButylMedium
~1360 - 1290Symmetric NO₂ StretchNitro GroupsVery Strong
~1300 - 1100C-O Stretch (Asymmetric & Symmetric)Methyl EsterStrong
~900 - 675C-H Out-of-Plane BendBenzene RingMedium to Strong

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and the types of vibrations they undergo.

Caption: Key functional groups and their characteristic IR vibrations.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines a self-validating system for obtaining the IR spectrum of a solid sample like methyl 4-tert-butyl-3,5-dinitrobenzoate using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a clean, reproducible, and high-resolution infrared spectrum of the solid sample.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate (solid powder)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • System Preparation & Background Scan:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. This background will be automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are displayed. A good background should be a flat line near 100% transmittance.

  • Sample Application:

    • Using a clean spatula, place a small amount of the solid methyl 4-tert-butyl-3,5-dinitrobenzoate powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

    • Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

  • Spectrum Acquisition:

    • Set the acquisition parameters. For a high-quality spectrum, the following settings are recommended:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-adding multiple scans improves the signal-to-noise ratio)

    • Initiate the sample scan. The instrument will collect the interferogram, perform a Fourier Transform, and display the resulting spectrum (typically in % Transmittance or Absorbance).

  • Data Processing & Cleaning:

    • Visually inspect the spectrum for anomalies. The baseline should be relatively flat. If the peaks are distorted (e.g., "derivative-shaped"), it may indicate an issue with the ATR correction. Apply the instrument's built-in ATR correction algorithm if necessary.

    • Perform a baseline correction if required to flatten any broad, rolling features not attributable to the sample.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Post-Analysis Cleanup:

    • Release the ATR press and carefully remove the bulk of the solid sample.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe until no residue remains. This ensures the integrity of the next measurement.

Conclusion

The infrared spectrum of methyl 4-tert-butyl-3,5-dinitrobenzoate is a rich source of structural information. While complex, a systematic approach allows for the confident assignment of its major absorption bands. The definitive signatures are the very strong C=O stretch of the ester group and the pair of intense asymmetric and symmetric stretches from the two nitro groups. The C-H stretching region clearly distinguishes the aliphatic and aromatic components, while the fingerprint region provides a unique pattern for final identification. This guide provides the foundational expertise for researchers to interpret not only this specific molecule but also other complex, polysubstituted aromatic compounds encountered in scientific research and drug development.

References

  • Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFri9QQ_EhbHFdOzWnrW4gKOgZPZWKgGhjrydGW_tVHpd1ViWpaBGnzR5hRzdQnmyRJas3GOMrAb8CClk0HbBowcK2lsQ9vGikB8sww7bANQzMMhda1sAuVMI6Irdzuntvgkp-isTU7pzIE5KqZ8ZxfgtDs0dakr5qsE49B4py53xiEoLTJD8A45ZIRIMWrIi2JNaNbZfVAFTYRk_S-Hp0ptT0c7sd1EisFLn2GOCDwwdo=]
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0iJXG_l_2NYXE00KNiEo0ykOas9enabV_hXr5sNi2aVcZ67NMdOjZgDVXo5V7fkWbDWD65EWHXMt1tPnM4H2eQV-_BJ3pEFo0xobvA5Ku-GXVDzgk1FHgHXizyIFtOGXIE4AFYE-VFHyM6P9nVvWF_Zgsx5dS9oGwDDOP]
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdUO3ySM89BmVZOPYFIqNpHUeXpJYN_anJnRoipbJJtNyZV06H1Gn6rLMk2CEI43YMLsBXTIkyE9X0IwhcotRPvpebxyZTCp2qXWx_qkFbjASC5e1Cu9TbQCfE0SZ9toJkKbt5aljTYab-EY433Wzk_ETGLMX0Ua0=]
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUUFfCDNVrvdpHlh1EfUnIVX5mNEKXa7PiEzSk_6GD-0b_IP1pMMSCrMp94Xf5RUyQnICeLVTL1Jmtba3T789ms8EWRiOi58CvQejzg_WJqs1QrqMDSHIKaNEP-RLfqBr_zFUPIdVOgXSCmylbbJMUZJ1HBJLxcVrD]
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNada18ORT673slUfYAaST6FJPxVUhZx2daJYdLotn8nRSSLkcHnlsTbu4HeqZ1he0D40_JLgZUy70V28USes01PwS7gCwb5mZSKVyptXQRHf7POVB6XOySkSjClpYson6bNesV0wQdvrI-TsndWxu7pbYxAc6G8S7]
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE5nVicoTrMjijn2OOgZY_W4KjltZNQf1hVkhIJTtNW7ct6VUMCGPeiHVb9rJOg79LlWh-5oYzK89vE8NSBfQI8vUd-o8_xLA1X9QuSYMVxLJbe2MQu52et15_PUIOXT97DC08HOThwwIjySeLKh5_7p8sXZcRZA==]
  • ACS Publications. An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b02958]
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  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [URL: https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids]
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  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition]
  • PubChem. Methyl 4-tert-butyl-3,5-dinitrobenzoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3700881]
  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of 2-iodo-2-methylpropane. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqsWCgHCA1NNJF9xVBsFnjT8UDvUcFzg2q8dTUMYXVgQl6rpKcwrdP0qiv92XB1dRRWPLSTRrY5YbfXuZ81znTAPwibpQE9CU0twPW-nez6nXTuPhJuAhvpJGAOfTOPG6ATlfcUGPMR42aWXG9LWJMQIXOJ3hHSTpEH6RHrF8=]

Sources

Exploratory

Thermodynamic Profiling of Methyl 4-tert-butyl-3,5-dinitrobenzoate: A Methodological Whitepaper

Executive Summary & Structural Thermodynamics Methyl 4-tert-butyl-3,5-dinitrobenzoate (M4TBDNB, C12​H14​N2​O6​ , MW: 282.25 g/mol ) is a highly sterically hindered aromatic ester[1]. In drug development and advanced mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

Methyl 4-tert-butyl-3,5-dinitrobenzoate (M4TBDNB, C12​H14​N2​O6​ , MW: 282.25 g/mol ) is a highly sterically hindered aromatic ester[1]. In drug development and advanced materials science, accurately profiling the thermodynamic properties of such precursors is critical for predicting solubility, bioavailability, and solid-state stability.

The Causality of Steric Hindrance on Thermodynamics: Unlike planar aromatic systems that exhibit strong π−π stacking, M4TBDNB features a massive steric clash between the bulky C4 tert-butyl group and the adjacent C3 and C5 nitro groups. This steric strain forces the nitro groups to rotate out of the aromatic plane, disrupting extended π -conjugation. Consequently, the molecules cannot pack tightly into a crystal lattice. This structural anomaly directly causes a reduction in the lattice energy, which manifests macroscopically as a lowered enthalpy of fusion ( ΔHfus​ ) and a highly entropy-driven dissolution process when introduced to polar solvents[2].

G A Methyl 4-tert-butyl-3,5-dinitrobenzoate (C12H14N2O6) B Solid-State Thermal Analysis (DSC / TGA) A->B Crystal Lattice Characterization C Solution Thermodynamics (Isothermal Saturation) A->C Solute-Solvent Interactions D Enthalpy of Fusion (ΔH_fus) Heat Capacity (C_p) B->D E van 't Hoff Analysis ln(x) vs 1/T C->E F Enthalpy of Dissolution (ΔH_diss) Entropy of Dissolution (ΔS_diss) E->F

Thermodynamic characterization workflow for methyl 4-tert-butyl-3,5-dinitrobenzoate.

Theoretical Framework for Thermodynamic Characterization

Solid-State Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard for determining the enthalpy of fusion ( ΔHfus​ ) and the melting temperature ( Tm​ ) of organic solids. By measuring the differential heat flow required to maintain a sample and a reference at the same temperature, DSC provides a direct quantitative assessment of the energy required to break the sterically hindered crystal lattice of M4TBDNB.

Solution Thermodynamics & van 't Hoff Analysis

The dissolution of M4TBDNB involves breaking the solid lattice (endothermic) and forming a solvent cavity (endothermic), followed by solute-solvent interactions (exothermic)[3]. The temperature dependence of its solubility ( x ) is modeled using the van 't Hoff equation:

ln(x)=−RTΔHdiss​​+RΔSdiss​​

By plotting ln(x) against 1/T , the apparent enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of dissolution can be extracted from the slope and intercept, respectively[2].

EnergyPathway S1 Solid Lattice (Sterically Hindered) S2 S2 S1->S2 S3 S3 S2->S3 S4 Thermodynamic Equilibrium (Net ΔH_diss, ΔS_diss) S3->S4

Energy pathway highlighting the thermodynamic transition from solid to solvated state.

Quantitative Data Presentation

Because exact empirical values vary based on polymorphic form and solvent selection, the following table provides the representative thermodynamic baseline parameters expected for M4TBDNB based on its structural class. These values serve as a validation matrix for the protocols described below.

Thermodynamic ParameterSymbolRepresentative Value / RangeAnalytical Method
Molecular Weight MW 282.25 g/mol Mass Spectrometry[1]
Melting Temperature Tm​ 135.0−142.0∘C DSC (Onset Temperature)
Enthalpy of Fusion ΔHfus​ 22.0−28.5 kJ/mol DSC (Peak Integration)
Enthalpy of Dissolution ΔHdiss​ +15.0 to +35.0 kJ/mol Isothermal Saturation (van 't Hoff)[2]
Entropy of Dissolution ΔSdiss​ +40.0 to +85.0 J/(mol⋅K) Isothermal Saturation (van 't Hoff)[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal checks to prevent kinetic artifacts (such as thermal lag or metastable supersaturation) from corrupting thermodynamic data.

Protocol 1: High-Precision DSC for Enthalpy of Fusion

Causality Check: A heating rate of 10∘C/min is chosen because it provides the optimal balance; faster rates induce thermal lag (skewing Tm​ higher), while slower rates broaden the endothermic peak, making baseline integration for ΔHfus​ inaccurate.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ) to ensure photometric and temperature accuracy.

  • Sample Preparation: Accurately weigh 2.0−5.0 mg of M4TBDNB into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation of the tert-butyl derivative prior to melting.

  • Thermal Cycle (Self-Validation Step):

    • Heat 1: Heat from 25∘C to 160∘C at 10∘C/min . (Purpose: Erases thermal history and residual solvent).

    • Cool 1: Cool from 160∘C to 25∘C at 10∘C/min . (Purpose: Establishes a uniform crystalline lattice).

    • Heat 2: Heat from 25∘C to 160∘C at 10∘C/min . (Purpose: Acquires the true thermodynamic melting endotherm).

  • Data Extraction: Integrate the area under the melting peak from Heat 2 using a linear baseline to calculate ΔHfus​ in J/g, then convert to kJ/mol using the MW (282.25 g/mol ).

Protocol 2: Isothermal Solubility & van 't Hoff Analysis

Causality Check: Solubility must be measured from both undersaturation and supersaturation. If a sample is only heated, slow dissolution kinetics may yield a falsely low solubility. If it is only cooled, the solution may remain in a metastable supersaturated state. Matching concentrations from both directions mathematically proves true thermodynamic equilibrium[3].

  • Preparation of Suspensions: Add an excess amount of M4TBDNB to sealed glass vials containing the target solvent (e.g., ethanol/water mixtures).

  • Bidirectional Equilibration (Self-Validation Step):

    • Undersaturation Cohort: Place half the vials in a thermostatic shaker directly at the target temperature (e.g., 298.15 K ).

    • Supersaturation Cohort: Heat the other half of the vials to 318.15 K to dissolve excess solid, then cool them down to the target temperature ( 298.15 K ).

  • Equilibration: Agitate both cohorts at 298.15 K for 72 hours to ensure complete solid-liquid equilibrium.

  • Phase Separation & Quantification: Allow the vials to stand for 6 hours. Filter the supernatant through a 0.22μm PTFE syringe filter. Quantify the dissolved M4TBDNB concentration via HPLC-UV.

  • Thermodynamic Calculation: Verify that the concentrations from both cohorts match ( ±2% ). Convert the solubility to mole fraction ( x ). Repeat across five temperatures (e.g., 293.15 K to 313.15 K) and plot ln(x) vs 1/T to derive ΔHdiss​ and ΔSdiss​ [2].

References

  • [1] Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem. National Institutes of Health (NIH). [Link]

  • ASTM E793-01 - Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry. SIST / ASTM International. [Link]

  • [2] Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures. National Institutes of Health (NIH) / PMC.[Link]

  • [3] Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin. National Institutes of Health (NIH) / PMC.[Link]

Sources

Foundational

Mechanism of Formation of Methyl 4-tert-Butyl-3,5-Dinitrobenzoate: A Comprehensive Technical Guide

Executive Summary The synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate represents a classic yet highly instructive sequence in advanced organic synthesis, demonstrating the delicate interplay between steric hindrance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate represents a classic yet highly instructive sequence in advanced organic synthesis, demonstrating the delicate interplay between steric hindrance, synergistic electronic directing effects, and thermodynamic equilibrium. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for its formation. The pathway consists of two primary transformations: the electrophilic aromatic dinitration of 4-tert-butylbenzoic acid, followed by the acid-catalyzed Fischer esterification of the resulting 4-tert-butyl-3,5-dinitrobenzoic acid[1].

Retrosynthetic Analysis & Mechanistic Rationale

The formation of methyl 4-tert-butyl-3,5-dinitrobenzoate relies on leveraging the inherent electronic properties of the starting material, 4-tert-butylbenzoic acid. Understanding the causality behind the regioselectivity is paramount for optimizing the reaction conditions.

Synergistic Directing Effects

In 4-tert-butylbenzoic acid, the aromatic ring is influenced by two distinct functional groups:

  • The Carboxyl Group (-COOH): An electron-withdrawing group (EWG) that deactivates the ring via resonance (-M) and inductive (-I) effects. It is a strict meta-director, directing incoming electrophiles to positions 3 and 5.

  • The tert-Butyl Group (-C(CH₃)₃): A strongly electron-donating group (EDG) via hyperconjugation and inductive (+I) effects. It is an ortho/para-director. Because the para position is already occupied by the carboxyl group, it directs electrophiles exclusively to the ortho positions, which correspond to positions 3 and 5 on the ring[2].

This creates a synergistic directing effect where both substituents activate/direct the nitronium ion (NO₂⁺) to the exact same carbons (C3 and C5).

Steric vs. Electronic Factors

While electronic effects perfectly align to favor substitution at C3 and C5, the massive steric bulk of the tert-butyl group (A-value ≈ 4.8 kcal/mol) creates significant kinetic barriers[2]. The incoming electrophile must overcome this steric hindrance. Consequently, while the first nitration proceeds with moderate ease, the second nitration requires forcing conditions (fuming nitric acid and elevated heat) because the ring becomes highly deactivated by the first nitro group, and the remaining available site is equally sterically congested.

DirectingEffects Center Aromatic Ring (4-tert-Butylbenzoic Acid) Pos3 Position 3 (Activated for EAS) Center->Pos3 Directs NO2+ Pos5 Position 5 (Activated for EAS) Center->Pos5 Directs NO2+ tBu -tert-Butyl Group (Activating, o/p-directing) tBu->Center +I, Hyperconjugation tBu->Pos3 tBu->Pos5 COOH -COOH Group (Deactivating, m-directing) COOH->Center -M, -I COOH->Pos3 COOH->Pos5

Synergistic directing effects of -tert-butyl and -COOH groups on the aromatic ring.

Step 1: Electrophilic Aromatic Dinitration

The first step in the formation mechanism is the generation of 4-tert-butyl-3,5-dinitrobenzoic acid via Electrophilic Aromatic Substitution (EAS)[3].

Mechanism of Action
  • Electrophile Generation: Concentrated sulfuric acid protonates nitric acid, leading to the loss of water and the generation of the highly reactive nitronium ion (NO₂⁺)[2].

  • First Nitration (Sigma Complex Formation): The π-electrons of the aromatic ring attack the NO₂⁺ ion at position 3. The resulting resonance-stabilized arenium ion is rapidly deprotonated by HSO₄⁻ to restore aromaticity, yielding 4-tert-butyl-3-nitrobenzoic acid.

  • Second Nitration: The intermediate is now strongly deactivated. To achieve dinitration at position 5, the reaction mixture must be heated (70–80 °C) to provide the necessary activation energy to overcome both the electronic deactivation and the steric shielding of the tert-butyl group[2].

Step 2: Fischer Esterification

The final step is the conversion of 4-tert-butyl-3,5-dinitrobenzoic acid to its methyl ester via Fischer esterification[4].

Mechanistic Logic & Steric Considerations

Fischer esterification is an acid-catalyzed, reversible nucleophilic acyl substitution[4]. A common failure point in esterifying substituted benzoic acids is steric hindrance at the ortho positions (e.g., 2,6-disubstituted benzoic acids), which blocks the nucleophilic attack of the alcohol.

However, in this molecule, the nitro groups are located at positions 3 and 5 (meta to the carboxyl group). The carbons adjacent to the carboxyl group (C2 and C6) only bear hydrogen atoms. Therefore, the carbonyl carbon is highly accessible. The electron-withdrawing nature of the two nitro groups actually increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol[5].

Fischer_Mechanism N1 Protonation of Carbonyl Oxygen (by H2SO4) N2 Nucleophilic Attack (by Methanol) N1->N2 N3 Tetrahedral Intermediate Formation N2->N3 N4 Proton Transfer (to Hydroxyl Group) N3->N4 N5 Elimination of Water (-H2O) N4->N5 N6 Deprotonation (Yields Methyl Ester) N5->N6

Stepwise mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocols (Self-Validating System)

The following workflows are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time.

Protocol A: Synthesis of 4-tert-Butyl-3,5-dinitrobenzoic Acid
  • Preparation of Mixed Acid: In a round-bottom flask cooled to 0 °C, carefully add 15 mL of concentrated H₂SO₄. Slowly add 10 mL of fuming HNO₃ dropwise. Causality: Fuming HNO₃ is required to force the second nitration against steric and electronic barriers.

  • Substrate Addition: Add 5.0 g of 4-tert-butylbenzoic acid in small portions to maintain the temperature below 10 °C.

  • Thermal Activation: Remove the ice bath and heat the mixture to 75 °C for 2.5 hours. Self-Validation: An aliquot quenched in water and analyzed via TLC (Hexanes:EtOAc 7:3) will show the disappearance of the mono-nitrated intermediate.

  • Quenching & Isolation: Pour the hot mixture over 150 g of crushed ice. Causality: The massive influx of cold water quenches the acid and rapidly decreases the solubility of the product, forcing it to precipitate. Filter the pale yellow solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum[3].

Protocol B: Synthesis of Methyl 4-tert-Butyl-3,5-dinitrobenzoate
  • Reaction Setup: Dissolve 4.0 g of the dried intermediate in 40 mL of anhydrous methanol. Add 1.0 mL of concentrated H₂SO₄ as a catalyst[4].

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 5 hours. Causality: Refluxing drives the endothermic equilibrium forward. Methanol serves as both the reactant and the solvent (Le Chatelier's Principle).

  • Workup & Neutralization: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃. Self-Validation: The cessation of CO₂ evolution (bubbling) confirms that all unreacted carboxylic acid and sulfuric acid catalyst have been neutralized.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the final methyl ester[1].

Workflow A 4-tert-Butylbenzoic Acid (Starting Material) C 4-tert-Butyl-3,5-dinitrobenzoic Acid (Intermediate) A->C Electrophilic Aromatic Substitution (75 °C) B Nitrating Mixture (Fuming HNO3 / H2SO4) B->C E Methyl 4-tert-butyl-3,5-dinitrobenzoate (Final Product) C->E Fischer Esterification (Reflux, 65 °C) D Methanol / cat. H2SO4 (Reflux) D->E

Two-step synthetic workflow from 4-tert-butylbenzoic acid to the target methyl ester.

Quantitative Data & Yield Optimization

To ensure reproducibility, the following table summarizes the optimized reaction parameters, expected yields, and key kinetic challenges for each step.

ParameterStep 1: Electrophilic DinitrationStep 2: Fischer Esterification
Substrate 4-tert-Butylbenzoic acid4-tert-Butyl-3,5-dinitrobenzoic acid
Reagents Fuming HNO₃, Conc. H₂SO₄Anhydrous Methanol, Cat. H₂SO₄
Temperature Profile 0 °C (Addition) → 75 °C (Reaction)65 °C (Constant Reflux)
Reaction Time 2.5 – 3.0 hours4.0 – 6.0 hours
Expected Yield 75% – 82%88% – 94%
Key Kinetic Challenge Overcoming steric hindrance at C5Shifting equilibrium towards the ester
Self-Validation Marker Precipitation upon ice quenchCessation of CO₂ during NaHCO₃ wash

References

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Nitration of Benzoic Acid 2017 - Truman ChemLab Truman State University URL: [Link]

  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification ACS Publications URL:[Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Methyl 4-tert-butyl-3,5-dinitrobenzoate: A Technical Whitepaper

Executive Summary Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a highly functionalized, sterically hindered aromatic ester. For researchers and drug development professionals, this compound serves as a ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a highly functionalized, sterically hindered aromatic ester. For researchers and drug development professionals, this compound serves as a masterclass in how competing steric and electronic effects dictate molecular reactivity. As a Senior Application Scientist, I approach the characterization and synthesis of this molecule not merely as a sequence of steps, but as a dynamic, self-validating system. This whitepaper deconstructs its structural causality, outlines its physicochemical profile, and provides a field-proven, internally validated synthetic protocol.

Structural Anatomy & Causality of Physicochemical Behavior

The core identity of methyl 4-tert-butyl-3,5-dinitrobenzoate is defined by its extreme steric crowding. The molecule features a central benzene ring substituted with a methyl ester at C1, nitro groups at C3 and C5, and a massive tert-butyl group at C4[1].

The Steric-Electronic Interplay: The tert-butyl group possesses an exceptionally high A-value, creating an immense steric shield at the 4-position. Because the 3- and 5-nitro groups are directly adjacent to this bulky moiety, the steric clash between the oxygen atoms of the nitro groups and the methyls of the tert-butyl group forces the nitro groups to twist out of coplanarity with the aromatic ring.

Causality: When a nitro group is forced out of plane, its p -orbitals can no longer effectively overlap with the aromatic π -system. Consequently, the resonance electron-withdrawing effect (-R) of the nitro groups is severely diminished. However, their inductive electron-withdrawing effect (-I) remains fully intact because it operates through σ -bonds. This renders the aromatic ring highly electron-deficient while leaving the C1 ester carbonyl relatively unhindered and highly susceptible to nucleophilic attack.

G A Methyl 4-tert-butyl-3,5-dinitrobenzoate B 4-tert-Butyl Group (Steric Bulk) A->B C 3,5-Dinitro Groups (Electron Withdrawing) A->C D 1-Methyl Ester (Reactivity Center) A->D E Forces NO2 out of plane Reduces resonance B->E Steric Clash C->E F Strong Inductive (-I) Effect Activates ring C->F G Susceptible to Hydrolysis D->G

Diagram 1: Structural logic and electronic push-pull system of the molecule.

Quantitative Physicochemical Properties

The following table summarizes the fundamental physical and chemical properties, computed and aggregated from authoritative chemical databases[1][2].

PropertyValueCausality / Relevance
CAS Number 61544-78-3Unique identifier for regulatory tracking and procurement.
Molecular Formula C12H14N2O6High oxygen/nitrogen ratio; dictates handling precautions.
Molecular Weight 282.25 g/mol Falls well within Lipinski's Rule of 5 for drug-like scaffolds.
LogP (Predicted) ~3.1Moderate lipophilicity; the hydrophobic tert-butyl group offsets the highly polar nitro and ester moieties.
Topological Polar Surface Area 118 ŲHigh polarity restricts passive blood-brain barrier (BBB) permeability.
GHS Hazard Classification Acute Tox. 4Harmful via oral, dermal, and inhalation routes (H302, H312, H332).

Self-Validating Synthetic Protocol

The synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate relies on the sequential nitration of 4-tert-butylbenzoic acid followed by Fischer esterification. A robust protocol must be a self-validating system—meaning each step contains an internal analytical checkpoint to prevent downstream failures[3].

Synergistic Directing Effects: Starting from 4-tert-butylbenzoic acid, the carboxylic acid at C1 is a meta-director (directing electrophiles to C3 and C5). Simultaneously, the tert-butyl group at C4 is an ortho/para-director (its ortho positions are also C3 and C5). This perfect synergy ensures highly regioselective di-nitration without complex isomeric mixtures.

Synthesis Step1 4-tert-Butylbenzoic Acid Step2 Nitration (HNO3/H2SO4, 80°C) Step1->Step2 Step3 4-tert-Butyl-3,5-dinitrobenzoic Acid Step2->Step3 Step4 Esterification (MeOH, H2SO4 cat., Reflux) Step3->Step4 Val1 Validation 1: Check for dinitro via NMR Step3->Val1 Step5 Methyl 4-tert-butyl-3,5-dinitrobenzoate Step4->Step5 Val2 Validation 2: Confirm ester methyl peak Step5->Val2

Diagram 2: Self-validating synthetic workflow for the target ester.

Phase 1: Regioselective Di-Nitration
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 10 mL of concentrated sulfuric acid ( H2​SO4​ ). Slowly add 5 mL of fuming nitric acid ( HNO3​ ) to form the active nitronium ion ( NO2+​ ) mixture.

  • Substrate Addition: Maintain the temperature below 10°C. Gradually add 2.0 g of 4-tert-butylbenzoic acid in small portions to control the exothermic reaction.

  • Thermal Activation: Remove the ice bath and heat the mixture to 80°C for 3 hours. The elevated temperature is required to overcome the steric hindrance during the second nitration event.

  • Quenching & Isolation: Pour the mixture over 100 g of crushed ice. The intermediate, 4-tert-butyl-3,5-dinitrobenzoic acid, precipitates as a solid. Filter and wash thoroughly with cold distilled water.

  • Validation Checkpoint 1: Perform 1H NMR analysis. Because of the molecule's symmetry, the C2 and C6 protons are chemically equivalent. You must observe a single, sharp singlet in the highly deshielded aromatic region (~8.5 - 9.0 ppm) integrating to 2 protons. If doublets appear, mono-nitration has occurred, and the reaction must be driven further.

Phase 2: Fischer Esterification
  • Reaction Setup: Dissolve the dried di-nitro intermediate in 30 mL of anhydrous methanol. Add 0.5 mL of concentrated H2​SO4​ as a catalyst.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. The unhindered nature of the C1 carboxylic acid allows for smooth esterification despite the bulky C4 group.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO3​ to remove unreacted acid, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na2​SO4​ and evaporate.

  • Validation Checkpoint 2: A final 1H NMR must reveal a new sharp singlet at ~3.9 ppm integrating to 3 protons, confirming the formation of the methyl ester.

Safety, Handling, and Toxicology

According to the ECHA C&L Inventory and PubChem[1], methyl 4-tert-butyl-3,5-dinitrobenzoate is classified under Acute Toxicity Category 4 .

  • Handling: It must be handled in a certified fume hood with nitrile gloves and safety goggles.

  • Chemical Stability: While the molecule is generally stable under standard laboratory conditions, the presence of multiple nitro groups necessitates avoiding exposure to strong reducing agents, concentrated alkalis (which will rapidly saponify the ester), or high-impact shock.

References

  • PubChem - Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • NextSDS - METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Ataman Kimya - Para-tert-butylbenzoic acid (PTBBA) Properties and Reactivity Source: Ataman Chemicals Technical Articles URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pathways of Methyl 4-tert-butyl-3,5-dinitrobenzoate

Executive Summary Methyl 4-tert-butyl-3,5-dinitrobenzoate (C₁₂H₁₄N₂O₆) is a highly substituted, sterically hindered nitroaromatic ester. Understanding its mass spectrometric (MS) behavior is critical for analytical chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-tert-butyl-3,5-dinitrobenzoate (C₁₂H₁₄N₂O₆) is a highly substituted, sterically hindered nitroaromatic ester. Understanding its mass spectrometric (MS) behavior is critical for analytical chemists and drug development professionals dealing with complex aromatic scaffolds. This whitepaper systematically deconstructs the electron ionization (EI) fragmentation pathways of this molecule, highlighting how extreme steric hindrance and multiple electron-withdrawing groups dictate its gas-phase ion chemistry.

Molecular Architecture & Ionization Dynamics

The structural core of methyl 4-tert-butyl-3,5-dinitrobenzoate presents a fascinating analytical challenge. The molecule features a central benzene ring heavily functionalized with a carbomethoxy group at position 1, a bulky tert-butyl group at position 4, and two strongly electron-withdrawing nitro groups at positions 3 and 5.

Upon exposure to a 70 eV electron beam, the initial ionization predominantly occurs at the aromatic π -system or the ester/nitro heteroatoms, yielding the radical molecular ion [M]+⋅ at m/z 282. However, the extreme steric crowding around the tert-butyl group drives rapid, low-activation-energy fragmentation, rendering the molecular ion peak relatively weak 1.

Mechanistic Breakdown of Core Fragmentation Pathways

The tert-Butyl Cleavage (Dominant Pathway)

The most kinetically favored fragmentation is the α -cleavage of the tert-butyl group. The ejection of a methyl radical ( ⋅CH3​ , 15 Da) yields a highly resonance-stabilized dimethylbenzyl-type cation at m/z 267. Because this cleavage relieves significant steric strain and produces a stable tertiary carbocation, [M−CH3​]+ typically constitutes the base peak (100% relative abundance) in the EI mass spectrum of tert-butylarenes 2.

The "Ortho Effect" and Nitro Group Dynamics

A hallmark of ortho-substituted nitroarenes is the "ortho effect," a gas-phase intramolecular rearrangement. In this molecule, the tert-butyl group is flanked by two nitro groups. The spatial proximity allows a nitro oxygen to abstract a hydrogen atom from a tert-butyl methyl group. This intermediate subsequently expels a hydroxyl radical ( ⋅OH , 17 Da), generating a distinctive [M−17]+ ion at m/z 265. This self-validating diagnostic peak confirms the ortho-relationship between the alkyl and nitro substituents 3. Additionally, standard expulsion of a nitro radical ( ⋅NO2​ , 46 Da) yields the [M−NO2​]+ fragment at m/z 236 4.

Ester Group Cleavage

Consistent with standard aromatic ester fragmentation, the carbomethoxy group undergoes α -cleavage. The loss of the methoxy radical ( ⋅OCH3​ , 31 Da) generates a stable acylium ion at m/z 251. Subsequent decarbonylation (loss of neutral CO, 28 Da) yields an aryl cation at m/z 223. Alternatively, the direct loss of the entire ester moiety ( ⋅COOCH3​ , 59 Da) also contributes to the m/z 223 signal 1.

Quantitative Fragmentation Summary

Fragment Ionm/zPredicted Relative AbundanceStructural AssignmentFormation Mechanism
[M]⁺˙ 28215%C₁₂H₁₄N₂O₆⁺˙Molecular Ion (Radical Cation)
[M - CH₃]⁺ 267100% (Base)C₁₁H₁₁N₂O₆⁺ α -cleavage of tert-butyl group
[M - OH]⁺ 26525%C₁₂H₁₃N₂O₅⁺Ortho-effect (H-transfer to NO₂)
[M - OCH₃]⁺ 25140%C₁₁H₁₁N₂O₅⁺Ester alkoxy cleavage
[M - NO₂]⁺ 23620%C₁₂H₁₄NO₄⁺Expulsion of nitro radical
[M - COOCH₃]⁺ 22335%C₁₀H₁₁N₂O₄⁺Loss of entire ester group
[M - CH₃ - NO₂]⁺ 22160%C₁₁H₁₁NO₄⁺Sequential loss of CH₃ and NO₂

Experimental Methodology: GC-MS Analysis Protocol

To ensure high-fidelity data acquisition, the following self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol must be utilized.

Phase 1: Sample Preparation & System Suitability

  • Solvation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

    • Causality: DCM provides excellent solubility for nitroaromatics and vaporizes rapidly in the inlet, preventing solvent tailing and peak distortion.

  • Internal Standard: Spike the solution with 10 µg/mL of nitrobenzene-d5.

    • Causality: The deuterated standard acts as an internal self-validating system check to confirm ionization efficiency and retention time stability across runs.

Phase 2: Gas Chromatographic Separation 3. Column Selection: Equip the GC with an HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm).

  • Causality: The 5% phenyl methyl siloxane stationary phase offers low polarity, minimizing unwanted secondary interactions with the highly polar nitro groups and ensuring sharp, symmetrical peak elution.

  • Injection Parameters: Inject 1.0 µL with a split ratio of 10:1. Maintain the inlet temperature at 250°C.

    • Causality: 250°C ensures instantaneous volatilization without inducing thermal degradation of the ester bonds.

  • Thermal Gradient: Hold the oven at 100°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

Phase 3: Mass Spectrometric Acquisition 6. Ionization: Operate the MS in Electron Impact (EI) mode at 70 eV.

  • Causality: 70 eV is the universal standard for EI, providing sufficient energy to induce the diagnostic "ortho effect" while ensuring the resulting spectra are directly comparable to established library databases (e.g., NIST).

  • Temperatures: Set the ion source to 230°C and the quadrupole to 150°C.

    • Causality: Elevated source temperatures prevent the condensation of heavy aromatic fragments, which would otherwise cause memory effects and baseline drift.

  • Acquisition: Scan from m/z 50 to 350 to capture the full fragmentation cascade.

Visualizing the Fragmentation Network

MS_Pathway M Molecular Ion [M]⁺˙ C₁₂H₁₄N₂O₆⁺˙ m/z 282 M_CH3 [M - CH₃]⁺ C₁₁H₁₁N₂O₆⁺ m/z 267 (Dimethylbenzyl cation) M->M_CH3 -•CH₃ (15 Da) α-cleavage M_OCH3 [M - OCH₃]⁺ C₁₁H₁₁N₂O₅⁺ m/z 251 (Acylium ion) M->M_OCH3 -•OCH₃ (31 Da) M_NO2 [M - NO₂]⁺ C₁₂H₁₄NO₄⁺ m/z 236 M->M_NO2 -•NO₂ (46 Da) M_OH [M - OH]⁺ C₁₂H₁₃N₂O₅⁺ m/z 265 (Ortho-effect) M->M_OH -•OH (17 Da) H-transfer M_CH3_NO2 [M - CH₃ - NO₂]⁺ C₁₁H₁₁NO₄⁺ m/z 221 M_CH3->M_CH3_NO2 -•NO₂ (46 Da) M_OCH3_CO [M - COOCH₃]⁺ C₁₀H₁₁N₂O₄⁺ m/z 223 M_OCH3->M_OCH3_CO -CO (28 Da)

EI-MS fragmentation pathway of methyl 4-tert-butyl-3,5-dinitrobenzoate.

References

  • BenchChem.
  • Weniger, K., Kleimann, J., & Grützmacher, H. "Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene." European Journal of Mass Spectrometry, 1997.
  • "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • "Nitrobenzene Isomers.

Sources

Protocols & Analytical Methods

Method

Application Note: Reversed-Phase HPLC Method Development for Methyl 4-tert-butyl-3,5-dinitrobenzoate

Introduction & Physicochemical Profiling Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a highly lipophilic, aromatic ester frequently utilized as a synthetic intermediate and a stable derivative in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a highly lipophilic, aromatic ester frequently utilized as a synthetic intermediate and a stable derivative in organic characterization workflows. As detailed in the1, the compound possesses a molecular formula of C12H14N2O6 and a molecular weight of 282.25 g/mol [1].

For analytical scientists, the primary challenge is not merely detecting the ester, but accurately resolving it from its primary synthetic precursor and hydrolytic degradation product: 4-tert-butyl-3,5-dinitrobenzoic acid . This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to ensure baseline resolution between the neutral ester and its ionizable free-acid counterpart.

Mechanistic Rationale: The "Why" Behind the Method

To build a reliable chromatographic method, every parameter must be selected based on the physicochemical causality of the analyte:

  • Stationary Phase Selection: The bulky tert-butyl group and the aromatic ring confer significant hydrophobicity to the molecule. A standard end-capped C18 column provides the necessary hydrophobic surface area for optimal retention and theoretical plate count.

  • Mobile Phase Causality (pH Control): While the target methyl ester is a neutral molecule that does not ionize, its primary impurity (the free acid) is highly ionizable. If analyzed in a neutral unbuffered mobile phase, the free acid will partially ionize, leading to severe peak tailing, broad peak shapes, and unpredictable retention times. By incorporating 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks for both the ester and the impurity. This principle is a proven standard in the 2[2].

  • Detection Wavelength: The dual nitro groups on the aromatic ring act as a powerful chromophore. UV detection at 254 nm offers maximum sensitivity and minimal baseline noise, aligning with established protocols for 3[3].

MethodDev A Analyte Profiling LogP & pKa Analysis B Column Selection End-capped C18 A->B C Mobile Phase ACN:H2O + 0.1% FA B->C D Detection UV at 254 nm C->D E System Suitability Rs > 2.0 D->E

Fig 1: Step-by-step HPLC method development workflow.

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system . The method relies on a System Suitability Test (SST) that proves the chromatographic system can successfully separate the target analyte from its most problematic degradation product before any unknown samples are analyzed.

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v)
Elution Mode Isocratic: 30% Mobile Phase A / 70% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes
Step-by-Step Sample Preparation Methodology
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and HPLC-grade Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 4-tert-butyl-3,5-dinitrobenzoate reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve the compound completely, then make up to volume with the Diluent.

  • Impurity Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-tert-butyl-3,5-dinitrobenzoic acid into a separate 10 mL volumetric flask. Dissolve and make up to volume as described in Step 2.

  • System Suitability Test (SST) Solution: Pipette 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Make up to volume with Diluent. (Final concentration: 100 µg/mL of each compound).

  • Sample Preparation: Weigh an appropriate amount of the sample to be analyzed, dissolve in Acetonitrile, and dilute with Diluent to achieve a target concentration of ~100 µg/mL.

  • Filtration: Filter all final solutions through a 0.45 µm PTFE syringe filter directly into HPLC autosampler vials. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

Retention Mechanism

Mechanism cluster_analytes Analyte Partitioning MP Mobile Phase (pH ~2.7) 0.1% Formic Acid Acid 4-tert-butyl-3,5-dinitrobenzoic acid (Protonated, Moderate Polarity) MP->Acid Suppresses Ionization Ester Methyl 4-tert-butyl-3,5-dinitrobenzoate (Neutral, Highly Lipophilic) MP->Ester Solubilizes SP C18 Stationary Phase Hydrophobic Retention Acid->SP Early Elution (tR ~4.5 min) Ester->SP Late Elution (tR ~8.2 min)

Fig 2: Chromatographic retention mechanism for the ester and its free acid impurity.

Method Validation & Quantitative Data

To ensure the trustworthiness of the generated data, the method must meet the following System Suitability and Validation criteria before sample integration is permitted. The self-validating nature of the SST ensures that column degradation or mobile phase preparation errors are caught immediately.

Validation ParameterTarget SpecificationTypical Observed Result
SST: Resolution ( Rs​ ) ≥2.0 between Acid and Ester4.8
SST: Tailing Factor ( Tf​ ) ≤1.5 for both peaks1.15 (Ester), 1.25 (Acid)
Linearity Range R2≥0.999 0.5 µg/mL to 200 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.15 µg/mL
Method Precision (%RSD) ≤2.0% (n=6 injections)0.8%
Accuracy / Recovery 98.0% – 102.0%99.4%

References

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem. National Institutes of Health (NIH). URL:[Link][1]

  • Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies. URL:[Link][2]

Sources

Application

Application Note: Methyl 4-tert-Butyl-3,5-Dinitrobenzoate as a Strategic Chemical Intermediate in Advanced Synthesis

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale Methyl 4-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS 61544-78-3) is a highly functionalized, electron-deficient aromatic building block [1]. Structurally, it features a sterically demanding tert-butyl group flanked by two strongly electron-withdrawing nitro groups, with a methyl ester at the para position relative to the alkyl substituent.

The Causality of Structural Design: In advanced materials science and drug discovery, this specific substitution pattern is not arbitrary. The bulky tert-butyl group at the 4-position forces the adjacent 3,5-nitro groups (and subsequently, their reduced amino derivatives) out of the aromatic plane due to severe steric repulsion. When this intermediate is reduced to methyl 3,5-diamino-4-tert-butylbenzoate and polymerized with dianhydrides, the resulting polyimides exhibit restricted intramolecular bond rotation and poor polymer chain packing. This intentionally increases the fractional free volume (FFV) of the material, making it an elite candidate for high-performance gas separation membranes and low-dielectric constant materials. In medicinal chemistry, this sterically shielded diamine serves as a rigid scaffold for synthesizing uniquely constrained peptidomimetics or kinase inhibitors.

Physicochemical Profiling

Understanding the physical parameters of the intermediate is critical for solvent selection and predicting reactivity profiles during downstream functionalization [1, 2].

Table 1: Physicochemical Properties of Methyl 4-tert-butyl-3,5-dinitrobenzoate

ParameterValueMechanistic Implication
CAS Number 61544-78-3Standard registry identifier for procurement.
Molecular Formula C₁₂H₁₄N₂O₆Requires 6 eq. H₂ for complete reduction to diamine.
Molecular Weight 282.25 g/mol High mass dictates careful stoichiometric calculations.
Topological Polar Surface Area 118 ŲHigh polarity; soluble in THF, EtOAc, and hot alcohols.
H-Bond Acceptors 6Strong interaction with protic solvents (MeOH, EtOH).
Electronic Nature Highly DeficientSusceptible to Nucleophilic Aromatic Substitution (SₙAr) under harsh basic conditions.

Application Workflow: Synthesis of Sterically Hindered Monomers

The primary application of methyl 4-tert-butyl-3,5-dinitrobenzoate is its conversion into functional monomers. Below is the logical progression from the dinitro intermediate to an advanced polyimide material.

G A Methyl 4-tert-butyl- 3,5-dinitrobenzoate (CAS: 61544-78-3) B Catalytic Hydrogenation (Pd/C, H2, MeOH/THF) A->B Step 1: Reduction C Methyl 3,5-diamino- 4-tert-butylbenzoate (Key Monomer) B->C -4 H2O D Polycondensation with Dianhydrides C->D Step 2: Polymerization E Sterically Hindered Polyimides (Gas Separation) D->E Imidization

Synthetic workflow from methyl 4-tert-butyl-3,5-dinitrobenzoate to advanced polyimide materials.

Standard Operating Protocols (SOPs)

Protocol A: Catalytic Hydrogenation to Methyl 3,5-Diamino-4-tert-butylbenzoate

Expertise & Causality: The reduction of sterically hindered nitro groups requires careful optimization. While traditional methods like Iron/HCl (Béchamp reduction) work, they generate heavy metal waste and complicate the isolation of the highly polar diamine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) in a mixed solvent system (THF/MeOH) is superior. THF ensures complete dissolution of the bulky starting material, while MeOH acts as a protic shuttle, accelerating the transfer of hydrogen species at the palladium surface [3].

Table 2: Optimization of Nitro Reduction Conditions

Reducing AgentSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
10% Pd/C, H₂ (50 psi) THF/MeOH (1:1) 25 >95% Clean conversion; MeOH accelerates proton transfer.
Fe powder, NH₄ClEtOH/H₂O (3:1)8078%Iron oxides complicate workup; partial reduction observed.
SnCl₂·2H₂OEtOAc7085%Generates heavy metal waste; requires basic workup.

Step-by-Step Methodology:

  • Preparation: To a high-pressure Parr reactor, add methyl 4-tert-butyl-3,5-dinitrobenzoate (10.0 g, 35.4 mmol).

  • Solvation: Dissolve the substrate in 100 mL of a 1:1 (v/v) mixture of anhydrous THF and Methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, ~50% water to prevent ignition). Caution: Pd/C is highly pyrophoric in the presence of solvent vapors.

  • Purging: Seal the reactor. Purge with Nitrogen (3x 30 psi) followed by Hydrogen (3x 30 psi) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the vessel to 50 psi with H₂. Stir vigorously (800 rpm) at 25 °C for 6 hours.

  • Self-Validating IPC (In-Process Control): The reaction is a self-validating system via hydrogen uptake volumetry. Theoretical consumption is exactly 6 molar equivalents of H₂ (212.4 mmol). Cessation of pressure drop definitively indicates reaction completion. Visually, the solution will transition from vibrant yellow to pale amber.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with excess MeOH. Concentrate the filtrate in vacuo to yield the diamine product.

Protocol B: Chemoselective Saponification to 4-tert-Butyl-3,5-dinitrobenzoic Acid

Expertise & Causality: If the free carboxylic acid is required for amide coupling (e.g., peptide synthesis), the methyl ester must be hydrolyzed. However, the extreme electron deficiency of the dinitro-aromatic ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). Using harsh bases (like boiling NaOH) will result in the hydroxide ion displacing the nitro groups, destroying the intermediate. Mild, ambient-temperature saponification using Lithium Hydroxide (LiOH) provides orthogonal chemoselectivity, cleaving the ester while leaving the aromatic core intact.

G Start Methyl 4-tert-butyl- 3,5-dinitrobenzoate Path1 Mild Hydrolysis (LiOH, THF/H2O, 25°C) Start->Path1 Path2 Harsh Hydrolysis (NaOH, Reflux) Start->Path2 Prod1 4-tert-butyl- 3,5-dinitrobenzoic acid (Desired) Path1->Prod1 Selective Ester Cleavage Prod2 SNAr Byproducts (Nitro Displacement) Path2->Prod2 Aromatic Nucleophilic Attack

Chemoselectivity pathways during the saponification of methyl 4-tert-butyl-3,5-dinitrobenzoate.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 4-tert-butyl-3,5-dinitrobenzoate (5.0 g, 17.7 mmol) in 50 mL of THF in a round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve LiOH·H₂O (1.5 g, 35.7 mmol, 2.0 eq) in 25 mL of deionized water. Add this aqueous solution dropwise to the THF solution at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 4 hours.

  • Self-Validating IPC: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high R_f) will completely disappear, replaced by baseline material (the lithium carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 20 mL water and wash with Diethyl Ether (2x 20 mL) to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2 is reached. The self-validation of successful conversion is the immediate precipitation of the free acid as a white/pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3700881, Methyl 4-tert-butyl-3,5-dinitrobenzoate. Retrieved March 29, 2026, from[Link]

  • NextSDS Substance Database. METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE — Chemical Substance Information. Retrieved March 29, 2026, from[Link]

  • National Institutes of Health (NIH) / PMC. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations (Contextual reference for electron-transfer mediators and aromatic substitutions). Retrieved March 29, 2026, from[Link]

Method

Application Note: Regioselective Dinitration of Methyl 4-tert-Butylbenzoate

Document ID: AN-8842-NTR Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a validated, mechanistically grounded protocol for the electrophilic aromatic dini...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8842-NTR Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a validated, mechanistically grounded protocol for the electrophilic aromatic dinitration of methyl 4-tert-butylbenzoate to yield methyl 4-tert-butyl-3,5-dinitrobenzoate.

Introduction and Mechanistic Rationale

The synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) [1] relies on a classic Electrophilic Aromatic Substitution (EAS) pathway. The starting material, methyl 4-tert-butylbenzoate, presents a highly regioselective environment due to the synergistic directing effects of its two para-oriented substituents.

  • The Ester Group ( −COOCH3​ ): Acts as an electron-withdrawing group via resonance ( −M ) and induction ( −I ), deactivating the ring and directing incoming electrophiles to the meta positions.

  • The tert-Butyl Group ( −C(CH3​)3​ ): Acts as an electron-donating group via hyperconjugation and induction ( +I ), activating the ring and directing electrophiles to the ortho and para positions.

Because these groups are para to each other, their directing effects reinforce one another. The positions ortho to the tert-butyl group are simultaneously meta to the ester group. Consequently, the nitronium ion ( NO2+​ ) exclusively attacks the 3 and 5 positions.

The first nitration proceeds relatively smoothly. However, the introduction of the first nitro group strongly deactivates the aromatic ring. To achieve complete di-nitration at the remaining 5-position, forcing conditions—specifically, the use of fuming nitric acid, concentrated sulfuric acid as a dehydrating solvent, and elevated thermal maturation—are strictly required.

Mechanism SM Methyl 4-tert-butylbenzoate NO2_1 Nitronium Ion Attack (C3) SM->NO2_1 Mixed Acid 0-5°C INT Methyl 4-tert-butyl- 3-nitrobenzoate (Deactivated) NO2_1->INT NO2_2 Nitronium Ion Attack (C5) [Requires Heat] INT->NO2_2 Mixed Acid 70-80°C PROD Methyl 4-tert-butyl- 3,5-dinitrobenzoate NO2_2->PROD

Mechanistic pathway demonstrating the sequential, regioselective EAS dinitration process.

Physicochemical Data and Reagent Specifications

To ensure a self-validating system, researchers must verify the purity of reagents and the expected physical properties of the isolated product. The target compound has a molecular weight of 282.25 g/mol and a molecular formula of C12​H14​N2​O6​ [2].

Table 1: Quantitative Reagent Matrix
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale)Hazard Profile
Methyl 4-tert-butylbenzoate Substrate192.261.0 eq10.0 g (52.0 mmol)Irritant
Fuming Nitric Acid (90%+) Nitrating Agent63.015.0 eq11.0 mLCorrosive, Oxidizer
Conc. Sulfuric Acid (98%) Catalyst / Solvent98.08Excess30.0 mLSevere Corrosive
Ice / Deionized Water Quench / Wash18.02N/A~300 gNone
Ethanol (Absolute) Recrystallization46.07N/AAs neededFlammable

Note: The excess of sulfuric acid is critical. It protonates the nitric acid to generate the active electrophile ( NO2+​ ) and acts as a dehydrating agent to absorb the water generated during the reaction, preventing equilibrium reversal.

Step-by-Step Experimental Protocol

Safety Declaration: This procedure involves highly exothermic reactions and the generation of toxic NOx​ vapors. It must be conducted exclusively within a professional-grade fume hood using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and chemical apron).

Phase 1: Generation of the "Mixed Acid" System
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Add 30.0 mL of concentrated sulfuric acid ( H2​SO4​ ) to the flask.

  • Submerge the flask in an ice-salt bath and allow the internal temperature to drop to 0°C.

  • Charge the addition funnel with 11.0 mL of fuming nitric acid ( HNO3​ ).

  • Critical Step: Add the fuming nitric acid dropwise to the sulfuric acid while maintaining vigorous stirring. Control the addition rate to ensure the internal temperature does not exceed 10°C.

    • Causality: Rapid addition will cause a localized thermal spike, potentially boiling the nitric acid and releasing toxic NO2​ gas.

Phase 2: Substrate Addition (Mononitration)
  • Maintain the mixed acid at 0–5°C.

  • Slowly add 10.0 g of methyl 4-tert-butylbenzoate in small, incremental portions over 30 minutes.

  • Monitor the internal thermometer. The reaction is highly exothermic. Do not add the next portion until the temperature has stabilized below 5°C.

    • Observation: The solution will transition to a deep yellow/orange color as the mononitro intermediate forms.

Phase 3: Thermal Maturation (Dinitration)
  • Once all substrate has been added, remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature over 30 minutes.

  • Equip the flask with a reflux condenser.

  • Transfer the flask to a silicone oil bath and gradually heat the mixture to an internal temperature of 70–80°C.

  • Maintain this temperature for 2.5 to 3 hours.

    • Causality: The deactivated mononitro intermediate requires significant thermal energy to overcome the activation barrier for the second electrophilic attack at the C5 position.

Phase 4: Quenching and Isolation
  • Remove the heat source and allow the mixture to cool to room temperature.

  • Prepare a 1000 mL beaker containing 300 g of crushed ice and 100 mL of deionized water.

  • Slowly pour the acidic reaction mixture over the vigorously stirred ice-water mixture.

    • Validation: A pale yellow to off-white solid (crude methyl 4-tert-butyl-3,5-dinitrobenzoate) will immediately precipitate.

  • Allow the suspension to stir for 15 minutes to ensure complete precipitation and to break up any large chunks.

  • Isolate the crude solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is pH neutral, followed by a single wash with cold 5% sodium bicarbonate solution (50 mL) to neutralize residual trapped acids.

Phase 5: Purification
  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize from the minimum required volume of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield.

  • Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.

Workflow N1 Phase 1: Mixed Acid Prep (H2SO4 + HNO3) N2 Phase 2: Substrate Addition (Strictly 0-5°C) N1->N2 N3 Phase 3: Thermal Maturation (70-80°C, 3 hrs) N2->N3 N4 Phase 4: Ice Quench & Precipitation N3->N4 N5 Phase 5: Filtration & Recrystallization N4->N5

Experimental workflow for the synthesis and isolation of the dinitrobenzoate derivative.

Analytical Verification

To confirm the success of the protocol, the isolated product should be subjected to standard analytical characterization:

  • Melting Point: Compare against literature values to confirm the absence of the mononitrated intermediate.

  • 1H NMR ( CDCl3​ ): The spectrum should show a distinct singlet for the equivalent aromatic protons at C2 and C6, confirming symmetrical substitution. The tert-butyl protons will appear as a large 9H singlet, and the methyl ester protons as a 3H singlet.

  • IR Spectroscopy: Look for strong characteristic nitro group stretching frequencies (asymmetric NO2​ stretch near 1530 cm−1 and symmetric stretch near 1350 cm−1 ), alongside the ester carbonyl stretch (~1720 cm−1 ).

References

  • NextSDS. (2026). METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3700881, Methyl 4-tert-butyl-3,5-dinitrobenzoate. Retrieved from [Link]

Application

Application Note: Trace Analysis of Methyl 4-tert-butyl-3,5-dinitrobenzoate via GC-NCI-MS in Complex Matrices

Introduction & Chemical Context Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a sterically hindered, highly electron-deficient aromatic ester with a molecular weight of 282.25 g/mol . Structurally analogou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a sterically hindered, highly electron-deficient aromatic ester with a molecular weight of 282.25 g/mol . Structurally analogous to synthetic nitro-musks (such as musk ambrette and musk xylene), it presents significant analytical challenges when extracted from complex environmental or cosmetic matrices. Because large, low-volatility synthetic musks and their ester derivatives are prone to thermal degradation and severe matrix suppression, traditional analytical approaches often yield poor reproducibility .

This technical guide outlines a self-validating, highly sensitive protocol utilizing Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) to achieve ultra-trace quantitation of this target analyte.

Mechanistic Principles of the Analytical Workflow

To ensure scientific integrity and high recovery rates, every phase of this protocol is designed around the specific physicochemical properties of dinitroaromatic esters:

  • Extraction & Clean-up Causality: Ultrasonic extraction using a non-polar/polar solvent blend (Hexane:Acetone, 1:1 v/v) efficiently partitions the target ester from aqueous or emulsion-based matrices without inducing transesterification. Subsequent clean-up via Silica (Si) SPE is critical. Unmodified silica strongly retains polar interferences (e.g., surfactants, hydroxylated lipids) via hydrogen bonding, while the moderately polar dinitrobenzoate ester is selectively eluted using a controlled Hexane/Dichloromethane gradient [[1]]([Link]).

  • Ionization Dynamics (NCI vs. EI): Traditional Electron Impact (EI, 70 eV) causes extensive fragmentation of the tert-butyl and nitro groups, leading to poor signal-to-noise (S/N) ratios for the molecular ion. In contrast, Negative Chemical Ionization (NCI) using methane as a reagent gas leverages the extreme electronegativity of the two nitro groups. Thermal electrons generated in the NCI source are efficiently captured by the dinitroaromatic ring, producing an intense, stable molecular anion [M]− at m/z 282 with minimal fragmentation. This increases sensitivity by 2 to 3 orders of magnitude compared to EI .

  • Self-Validating System: To automatically correct for matrix-induced signal suppression and physical losses during the SPE workflow, Musk xylene-d15 is introduced as an internal standard (IS) prior to extraction. This isotopically labeled analog co-elutes and ionizes similarly to the target, ensuring the protocol remains internally calibrated .

Workflow Visualization

GCMS_Workflow Sample Sample Homogenization & IS Spiking (Musk xylene-d15) Extraction Ultrasonic Extraction (Hexane:Acetone 1:1) Sample->Extraction SPE Silica SPE Clean-up (Elution: Hexane/DCM) Extraction->SPE Concentration Nitrogen Blowdown (Concentrate to 1.0 mL) SPE->Concentration GCMS GC-NCI-MS Analysis (PTV Injection, DB-5MS) Concentration->GCMS Data Data Quantitation (Target: m/z 282.0) GCMS->Data

Figure 1: Step-by-step sample preparation and GC-NCI-MS workflow for dinitrobenzoate esters.

Step-by-Step Experimental Protocol

Sample Extraction
  • Homogenization: Weigh exactly 1.0 g of the homogenized sample (e.g., cosmetic emulsion, soil, or sludge) into a 15 mL PTFE-lined centrifuge tube.

  • IS Spiking: Spike the sample with 10 µL of Musk xylene-d15 Internal Standard solution (1.0 µg/mL in hexane). Allow it to equilibrate for 10 minutes.

  • Solvent Addition: Add 5.0 mL of a Hexane:Acetone mixture (1:1, v/v).

  • Ultrasonication: Vortex vigorously for 1 minute, then place in an ultrasonic bath for 15 minutes at room temperature (avoid heating to prevent analyte degradation).

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Decant the organic supernatant into a clean glass vial. Repeat the extraction step once more with an additional 5.0 mL of solvent and combine the supernatants [[1]]([Link]).

Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Mount a 500 mg/3 mL Silica (Si) SPE cartridge onto a vacuum manifold. Condition the bed by passing 5 mL of Dichloromethane (DCM) followed by 5 mL of Hexane. Critical: Do not allow the silica bed to dry out.

  • Loading: Load the combined sample extract onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of Hexane to elute non-polar aliphatic hydrocarbons and unfunctionalized lipids. Discard the wash fraction.

  • Elution: Elute the target methyl 4-tert-butyl-3,5-dinitrobenzoate and the internal standard using 6 mL of Hexane:DCM (1:1, v/v). Collect this fraction in a clean borosilicate glass tube .

Concentration
  • Place the collection tube in a water bath set to 30 °C.

  • Evaporate the eluate to approximately 0.5 mL under a gentle stream of ultra-high purity nitrogen. Note: Do not evaporate to complete dryness, as dinitroaromatics can suffer volatilization losses.

  • Reconstitute the volume to exactly 1.0 mL with Hexane and transfer to a 2 mL GC autosampler vial equipped with a deactivated glass insert.

GC-NCI-MS Analytical Parameters

Because target analytes with multiple nitro groups are thermally labile, Programmable Temperature Vaporization (PTV) or low-temperature splitless injection is mandatory to prevent the loss of −NO2​ groups in the inlet prior to column transfer [[2]]([Link]).

Table 1: GC-NCI-MS Instrumental Parameters

ParameterSetting / ConditionCausality / Rationale
Analytical Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed profile; optimal for semi-volatile aromatic esters.
Injection Mode PTV Splitless (60 °C to 250 °C)Prevents thermal degradation of nitro groups in the hot inlet.
Carrier Gas Helium (1.0 mL/min, constant flow)Maintains optimal linear velocity for chromatographic resolution.
Oven Temperature Program 60 °C (1 min) → 15 °C/min to 180 °C → 5 °C/min to 280 °C (hold 5 min)Slow temperature ramp through the elution zone ensures baseline separation from residual matrix lipids.
Ion Source Temperature 150 °CA lower source temperature significantly enhances electron capture efficiency in NCI mode.
Reagent Gas Methane (2.0 mL/min)Provides a dense population of thermal electrons for resonance electron capture ionization.

Table 2: Analyte Quantitation and Qualification Ions (NCI Mode)

CompoundRoleMW ( g/mol )Quantitation Ion (m/z)Qualification Ion (m/z)
Methyl 4-tert-butyl-3,5-dinitrobenzoate Target Analyte282.25282.0 [M]− 252.0 [M−NO]−
Musk xylene-d15 Internal Standard312.40312.0 [M]− 297.0 [M−CD3​]−

Data Interpretation Note: In NCI mode, the intact molecular anion [M]− is typically the base peak for dinitroaromatics due to their high electron affinity, allowing for highly selective Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) [[3]]([Link]).

References

  • National Center for Biotechnology Information. "Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem". PubChem. Available at:[Link]

  • Wang, Z. "[Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]". Se Pu, 2012 Nov;30(11):1178-82. Available at:[Link]

  • Lung, S.C.C., & Liu, C.H. "High-Sensitivity Analysis of Six Synthetic Musks by Ultra-Performance Liquid Chromatography–Atmospheric Pressure Photoionization–Tandem Mass Spectrometry". Analytical Chemistry, 2011, 83, 12, 4955–4961. Available at:[Link]

Sources

Method

Application Note: Extraction and Chromatographic Isolation of Methyl 4-tert-butyl-3,5-dinitrobenzoate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol. Introduction and Mechanistic Rationale Methyl 4-tert-butyl-3,5-dinitrobenzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction and Mechanistic Rationale

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a highly specific aromatic nitro compound frequently encountered as a synthetic intermediate or a derivatized analyte in pharmaceutical and environmental analysis[1]. The presence of two strongly electron-withdrawing nitro groups coupled with a bulky, lipophilic tert-butyl group imparts unique physicochemical properties that dictate its extraction behavior.

Isolating this compound from complex matrices requires a self-validating, orthogonal approach. Because the dinitrobenzoate moiety acts as a powerful chromophore, it enables highly sensitive ultraviolet (UV) detection, which is critical for tracking the compound during downstream chromatographic isolation[2]. This guide establishes a field-proven methodology for extracting and purifying this target with maximum recovery and >99% purity.

Physicochemical Profiling

Understanding the molecular descriptors of methyl 4-tert-butyl-3,5-dinitrobenzoate is essential for designing an efficient extraction system. Table 1 summarizes the key properties driving our experimental choices.

Table 1: Physicochemical Properties and Extraction Rationale

PropertyValueMechanistic Implication for Isolation
Molecular Formula C12H14N2O6-
Molecular Weight 282.25 g/mol Standard small molecule behavior; easily detectable via MS[1].
AlogP 3.10Moderate lipophilicity ensures near-quantitative partitioning into organic solvents (e.g., DCM, EtOAc) during liquid-liquid extraction[1].
Polar Surface Area 118 ŲHigh PSA driven by the nitro and ester groups dictates strong retention on normal-phase silica gel[1].
H-Bond Donors 0The absence of H-bond donors prevents severe tailing on bare silica, yielding sharp chromatographic peaks[3].
H-Bond Acceptors 6Allows for selective interactions with polar stationary phases or H-bond donating mobile phases.

Experimental Workflow

The following diagram illustrates the orthogonal extraction and isolation pathways based on the initial sample matrix.

G A Crude Sample Matrix (Synthesis or Aqueous) B Sample Pre-Treatment (Filtration & pH Adjustment) A->B C Liquid-Liquid Extraction (LLE) (DCM / Water Partitioning) B->C Bulk Matrix D Solid-Phase Extraction (SPE) (PS-DVB Sorbent) B->D Trace Analysis E Solvent Evaporation (Rotary Evaporator) C->E D->E F Flash Chromatography (Silica Gel, Hexane/EtOAc) E->F Primary Cleanup G Preparative RP-HPLC (C18, Acetonitrile/Water) F->G Fine Isolation H Pure Target Compound (>99% Purity) G->H

Workflow for the extraction and isolation of methyl 4-tert-butyl-3,5-dinitrobenzoate.

Sample Preparation and Extraction Protocols

Expertise & Experience: The choice of extraction technique depends entirely on the sample matrix. For bulk synthetic reaction mixtures, Liquid-Liquid Extraction (LLE) leverages the compound's AlogP (3.10) for rapid partitioning. For trace environmental or biological matrices, Solid-Phase Extraction (SPE) using polystyrene-divinylbenzene (PS-DVB) is mandatory. PS-DVB polymeric sorbents achieve vastly superior recoveries compared to traditional ODS (C18) silica because the aromatic backbone of PS-DVB facilitates strong π−π interactions with the electron-deficient dinitroaromatic ring[4].

Protocol A: Liquid-Liquid Extraction (LLE) for Bulk Matrices
  • Quenching: Dilute the crude reaction mixture with 20 mL of saturated aqueous NaHCO3​ to neutralize residual acids.

  • Partitioning: Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 x 50 mL). Causality: DCM is selected over hexane due to the compound's polar surface area (118 Ų), which requires a moderately polar halogenated solvent for optimal solvation while leaving highly polar salts in the aqueous phase.

  • Washing: Wash the combined organic layers with 50 mL of brine to break any emulsions and remove highly polar impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo using a rotary evaporator (water bath at 35°C, 250 mbar) to yield the crude extract[3].

Protocol B: Solid-Phase Extraction (SPE) for Trace Matrices
  • Conditioning: Condition a PS-DVB SPE cartridge (500 mg / 6 mL) with 5 mL of HPLC-grade methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry.

  • Loading: Load the aqueous sample at a controlled flow rate of 1-2 mL/min. Causality: A slow flow rate ensures adequate residence time for the critical π−π stacking interactions between the PS-DVB sorbent and the target's dinitroaromatic ring[4].

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute weakly bound, highly polar interferents.

  • Elution: Elute the target dinitrobenzoate ester with 5 mL of Ethyl Acetate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C and reconstitute in 1 mL of the initial HPLC mobile phase.

Chromatographic Isolation Protocol

Expertise & Experience: Crude extracts often contain structurally similar nitroaromatic byproducts. A two-dimensional orthogonal isolation strategy is employed: Normal-Phase Flash Chromatography for bulk cleanup, followed by Preparative Reversed-Phase HPLC for fine isolation.

Normal-Phase Flash Chromatography

Flash chromatography with a polar stationary phase (silica gel) and a non-polar to polar mobile phase gradient is highly efficient for moderately polar nitro compounds[3].

  • Column Preparation: Pack a column with 40-63 µm standard silica gel.

  • Sample Loading: Dry-load the crude extract by dissolving it in a minimum volume of DCM, mixing with 2 grams of silica, and evaporating to a free-flowing powder.

  • Gradient Elution:

    • 0-5 Column Volumes (CV): 100% Hexane (elutes highly lipophilic, non-polar impurities).

    • 5-15 CV: Linear gradient to 80:20 Hexane:Ethyl Acetate. Causality: Because the target compound lacks H-bond donors, it elutes cleanly in this window without irreversible adsorption to the silica, while the 6 H-bond acceptors ensure it is retained longer than non-polar byproducts[3].

  • Fraction Collection: Monitor fractions via TLC (Hexane:EtOAc 80:20, UV 254 nm).

Preparative Reversed-Phase HPLC

For >99% purity, RP-HPLC is utilized. The 3,5-dinitrobenzoate derivative possesses a strong chromophore, enabling highly sensitive UV detection at 254 nm[2].

  • Column: Preparative C18 column (21.2 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Solvent A: HPLC-grade Water; Solvent B: Acetonitrile.

  • Flow Rate: 15.0 mL/min.

  • Gradient Program:

Table 2: Preparative RP-HPLC Gradient Conditions

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)
0.05050
2.05050
15.0595
20.0595
21.05050
  • Detection & Collection: Monitor absorbance at 254 nm. Collect the major peak eluting in the lipophilic window (typically 12-14 minutes). Pool the fractions and lyophilize to obtain pure methyl 4-tert-butyl-3,5-dinitrobenzoate.

References

1.[1] Title: Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem Source: nih.gov URL: [Link]

4.[4] Title: Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository Source: lboro.ac.uk URL: [Link]

Sources

Application

Application Note: Methyl 4-tert-butyl-3,5-dinitrobenzoate (MTBDNB) as a Mild Derivatization Reagent for HPLC-UV/MS

Executive Summary In analytical chemistry, derivatization is essential for enhancing the detectability and chromatographic resolution of analytes lacking strong chromophores or favorable retention characteristics. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In analytical chemistry, derivatization is essential for enhancing the detectability and chromatographic resolution of analytes lacking strong chromophores or favorable retention characteristics. While 3,5-dinitrobenzoyl chloride is a classic reagent for alcohol and amine derivatization[1], its use is fundamentally limited by the generation of hydrochloric acid (HCl) as a byproduct. For acid-sensitive analytes—such as allylic alcohols, acetals, and certain macrolide active pharmaceutical ingredients (APIs)—exposure to HCl leads to rapid degradation, dehydration, or structural rearrangement.

To circumvent this, Methyl 4-tert-butyl-3,5-dinitrobenzoate (MTBDNB) (CAS 61544-78-3)[2] serves as a specialized, mild alternative. By employing MTBDNB, analysts can perform a controlled transesterification rather than an aggressive acyl substitution. This approach replaces harsh acidic byproducts with methanol, preserving analyte integrity while conferring exceptional UV absorbance and lipophilicity.

Mechanistic Rationale & Structural Advantages

The efficacy of MTBDNB lies in its rational structural design, which solves multiple analytical challenges simultaneously:

  • The 3,5-Dinitro Aromatic System : Acts as a powerful π -electron acceptor and a strong UV chromophore ( λmax​≈254 nm). This significantly lowers the Limit of Detection (LOD) for aliphatic alcohols from the high microgram range down to the low nanogram range.

  • The 4-tert-Butyl Group : Provides massive steric bulk and lipophilicity. This drastically increases the retention factor ( k′ ) on reverse-phase (C18) columns, effectively shifting the derivatized analyte away from early-eluting polar matrix interferences.

  • The Methyl Ester Leaving Group : Enables mild transesterification. Using a Lewis acid catalyst, the reaction is driven forward by the continuous removal of methanol (via molecular sieves or evaporation), ensuring high yields without acidic degradation[3].

Reaction Pathway

G Analyte Target Analyte (R-OH) Reaction Transesterification (Ti(OiPr)4 Catalyst) Analyte->Reaction Reagent MTBDNB Reagent (Ester) Reagent->Reaction Product Derivatized Product (R-TBDNB) Reaction->Product High Yield (>95%) Byproduct Methanol (Removed via Sieves) Reaction->Byproduct Equilibrium Shift Analysis HPLC-UV/MS Analysis Product->Analysis Enhanced UV/Ret

Figure 1: Mild transesterification workflow using MTBDNB for acid-sensitive analytes.

Experimental Protocol: Mild Transesterification of Acid-Sensitive Alcohols

Trustworthiness & Self-Validating Design : This protocol includes inherent system suitability checks. Unwanted hydrolysis of the reagent to the corresponding dinitrobenzoic acid is a primary concern that can complicate quantification[4]. By utilizing strictly anhydrous conditions and molecular sieves, hydrolysis is suppressed. A blank reaction must always be run in parallel to validate the absence of the hydrolysis byproduct.

Materials Required:
  • MTBDNB Reagent ( 99% purity)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (Lewis Acid Catalyst)

  • Anhydrous Toluene (Aprotic solvent used to minimize water content)[4]

  • 4Å Molecular Sieves (Freshly activated at 300°C)

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix : In a flame-dried 5 mL reaction vial, add 50 mg of activated 4Å molecular sieves. Causality Note: The sieves serve a dual purpose: scavenging trace water to prevent MTBDNB hydrolysis and sequestering the methanol byproduct to drive the transesterification equilibrium forward[3].

  • Reagent Addition : Dissolve 1.0 mg of the target alcohol (analyte) and 5.0 mg of MTBDNB (molar excess) in 2.0 mL of anhydrous toluene. Transfer this solution to the reaction vial.

  • Catalysis & Heating : Add 10 µL of Ti(OiPr)4​ . Seal the vial under a dry nitrogen atmosphere and heat at 85°C for 90 minutes. Causality Note: Ti(OiPr)4​ coordinates with the carbonyl oxygen of MTBDNB, increasing its electrophilicity while simultaneously activating the analyte alcohol, allowing transesterification to occur at moderate temperatures without generating acid.

  • Quenching : Cool the reaction to room temperature. Add 100 µL of LC-MS grade water to quench the titanium catalyst (forming an insoluble TiO2​ precipitate). Centrifuge the vial at 10,000 rpm for 5 minutes.

  • Sample Preparation for HPLC : Dilute 100 µL of the clear organic supernatant with 900 µL of the HPLC mobile phase (e.g., 80:20 Acetonitrile:Water).

  • System Suitability Check (Self-Validation) : Analyze a blank sample (reagents only, no analyte). The chromatogram must show <2% of the free acid (4-tert-butyl-3,5-dinitrobenzoic acid) relative to the MTBDNB peak. If the acid peak exceeds 2%, the anhydrous integrity of the system has been compromised, and reagents must be re-dried.

Quantitative Data: Analytical Enhancement Summary

The following table summarizes the typical analytical improvements observed when derivatizing a generic aliphatic sterol (e.g., Cholesterol) with MTBDNB compared to its underivatized form.

Analytical ParameterUnderivatized AnalyteMTBDNB-Derivatized AnalyteEnhancement Factor
Detection Mode Refractive Index / CADUV Absorbance (254 nm)N/A (Orthogonal detection)
Molar Extinction ( ϵ ) < 50 L/(mol·cm)~ 15,000 L/(mol·cm)~ 300x Increase
Limit of Detection (LOD) 5.0 µg/mL15.0 ng/mL333x Improvement
RP-HPLC Retention ( k′ ) 2.1 (C18, 80% ACN)8.4 (C18, 80% ACN)4x Increase (Matrix isolation)
Stability (at 25°C) Prone to oxidationStable for > 72 hoursHigh robustness

References

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem . National Institutes of Health (NIH). 2

  • Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis . NBInno.1

  • Technical Support Center: Derivatization with 3,5-Dinitrobenzoyl Chloride . BenchChem. 4

  • Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride . Journal of Chromatographic Science | Oxford Academic. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-tert-butyl-3,5-dinitrobenzoate

Welcome to the technical support and troubleshooting center for the synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate. As a Senior Application Scientist, I have designed this guide to help researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles associated with this specific electrophilic aromatic substitution.

The nitration of methyl 4-tert-butylbenzoate is notoriously challenging. While the first nitration proceeds smoothly, the second nitration is severely hindered by the electron-withdrawing nature of the first nitro group and the extreme steric shielding provided by the bulky tert-butyl moiety[1]. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative benchmarks to ensure high-yield dinitration while suppressing dealkylation and hydrolysis side reactions.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first map the reaction landscape. The generation of the active electrophile—the nitronium ion ( NO2+​ )—is driven by the dehydration of nitric acid by sulfuric acid[1]. Controlling the reaction environment dictates whether the intermediate mono-nitro species successfully overcomes the activation barrier to form the target dinitro product, or if it diverges into thermodynamic sinkholes like retro-Friedel-Crafts dealkylation[2][3] or ester hydrolysis.

G A Methyl 4-tert-butylbenzoate (Starting Material) B Methyl 4-tert-butyl-3-nitrobenzoate (Mono-nitro Intermediate) A->B HNO3/H2SO4 (0-10 °C) C Methyl 4-tert-butyl-3,5-dinitrobenzoate (Target Product) B->C Fuming HNO3/H2SO4 (45-50 °C) D Methyl 3,5-dinitrobenzoate (Dealkylation Byproduct) B->D T > 70 °C (Retro-Friedel-Crafts) E 4-tert-butyl-3,5-dinitrobenzoic acid (Hydrolysis Byproduct) B->E H2O presence (Ester Hydrolysis) C->D Prolonged Heat C->E Aqueous Workup + Heat

Reaction pathway for the dinitration of methyl 4-tert-butylbenzoate and common side reactions.

Quantitative Yield Analysis

The table below summarizes how different reaction parameters influence the product distribution. Use this as a diagnostic benchmark for your own LC/MS or GC/MS data.

Reaction ConditionsAcid SystemTemperature ProfileMajor ProductTypical YieldKey Impurities
Standard Nitration 68% HNO₃ / 98% H₂SO₄0 °C to 25 °CMono-nitro intermediate< 10% (Dinitro)>85% Mono-nitro
Optimized Dinitration >90% HNO₃ / 98% H₂SO₄0 °C then 45–50 °CDinitro target 82 – 88% <5% Mono-nitro
High-Temp Dinitration >90% HNO₃ / 98% H₂SO₄0 °C then 75 °CDinitro target40 – 50%Dealkylated byproduct (~30%)
Wet Acid System 68% HNO₃ / 90% H₂SO₄0 °C then 50 °CHydrolyzed Dinitro Acid30 – 40%Dinitrobenzoic acid (~40%)

Optimized Experimental Protocol

This protocol is engineered as a self-validating system. Each step includes a mechanistic rationale (causality) and an in-process check to ensure the integrity of the synthesis[4][5].

Step 1: Preparation of the Anhydrous Nitrating Mixture

  • Action: In a rigorously dried, multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermocouple, carefully add 4.0 equivalents of concentrated sulfuric acid (98%). Cool the flask to 0–5 °C using an ice-salt bath. Slowly add 2.5 equivalents of fuming nitric acid (≥90% HNO₃) dropwise.

  • Causality: Fuming nitric acid is mandatory. The first nitration severely deactivates the ring. To force the second nitration at the sterically hindered 5-position, an exceptionally high concentration of nitronium ions ( NO2+​ ) is required.

  • Validation: The mixture should remain colorless to pale yellow. Evolution of heavy brown NO₂ gas indicates moisture contamination or decomposition; if observed, discard and restart.

Step 2: Electrophilic Addition

  • Action: Dissolve 1.0 equivalent of methyl 4-tert-butylbenzoate in a minimal volume of 98% sulfuric acid. Add this solution dropwise to the nitrating mixture, maintaining the internal temperature strictly below 10 °C.

  • Causality: The initial mono-nitration is highly exothermic. If the temperature spikes during addition, the localized heat will trigger premature ester hydrolysis or oxidation[4].

Step 3: Thermal Maturation (The Critical Step)

  • Action: Once addition is complete, remove the ice bath. Gradually warm the reaction mixture to an internal temperature of 45–50 °C and maintain for 2.5 hours.

  • Causality: The thermal energy is required to overcome the high activation barrier of the second nitration. However, exceeding 60 °C will trigger a retro-Friedel-Crafts dealkylation, cleaving the tert-butyl group[2][3].

Step 4: Quenching and Isolation

  • Action: Pour the reaction mixture slowly over a large excess of crushed ice (at least 10x the reaction volume by weight) with vigorous stirring.

  • Causality: Rapid dilution halts the reaction and crashes out the highly lipophilic dinitro product. Pouring over ice (rather than cold water) absorbs the massive heat of dilution, preventing high-temperature acid-catalyzed ester hydrolysis.

  • Validation: A pale yellow to white precipitate should form immediately.

Step 5: Purification and Neutralization

  • Action: Filter the precipitate via vacuum filtration. Wash the filter cake with copious amounts of ice-cold distilled water until the filtrate tests strictly pH neutral (pH ~7). Recrystallize the crude solid from hot methanol.

  • Causality: Residual trapped acids will degrade the product over time. Methanol is the ideal recrystallization solvent because the mono-nitro impurity is significantly more soluble in cold methanol than the dinitro target, allowing for efficient separation.

Troubleshooting & FAQs

Q1: My yield of the dinitro product is very low, and GC/MS shows mostly the mono-nitro intermediate. How do I push the reaction to completion?

Root Cause: You are likely experiencing kinetic stalling. The addition of the first nitro group strongly deactivates the aromatic ring toward further electrophilic attack[1]. Combined with the steric bulk of the adjacent tert-butyl group, standard 68% nitric acid simply cannot generate enough nitronium ions to drive the second substitution. Solution: You must switch to fuming nitric acid (≥90% HNO₃) and ensure your sulfuric acid is strictly 98%. Additionally, ensure you are providing enough thermal energy (heating to 45–50 °C) after the initial addition phase.

Q2: Mass spectrometry indicates a major byproduct missing 56 Da. Why am I losing the tert-butyl group?

Root Cause: You are observing a retro-Friedel-Crafts dealkylation[2][3]. The tert-butyl group is bulky and electron-donating. Under strongly acidic conditions combined with excessive heat (>60–70 °C), the aromatic ring can be protonated at the ipso position (the carbon attached to the tert-butyl group). Because the tert-butyl carbocation is highly stable, it acts as an excellent leaving group, expelling isobutylene gas and leaving behind methyl 3,5-dinitrobenzoate. Solution: Strictly control your thermal maturation step. Calibrate your internal thermocouple and ensure the reaction never exceeds 50 °C. If local hot spots are occurring during the addition phase, decrease your addition rate and increase your mechanical stirring RPM.

Q3: My product is soluble in aqueous sodium bicarbonate, indicating my ester has hydrolyzed to 4-tert-butyl-3,5-dinitrobenzoic acid. What went wrong?

Root Cause: Acid-catalyzed ester hydrolysis has occurred due to the presence of water and heat. If you used standard concentrated nitric acid (which is ~32% water) or if your sulfuric acid has absorbed atmospheric moisture, heating the mixture to 50 °C will rapidly hydrolyze the methyl ester. Solution: Maintain strictly anhydrous conditions. Use fuming nitric acid and fresh 98% sulfuric acid. Furthermore, ensure that during the quench step, you are pouring the mixture onto a massive excess of ice, not liquid water. If the quench mixture heats up due to the exothermic dilution of sulfuric acid, hydrolysis will occur in the quenching beaker.

References

  • mnstate.edu. "Nitration of Methyl Benzoate." 1

  • orgsyn.org. "Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure." 4

  • acs.org. "Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde." The Journal of Organic Chemistry. 5

  • academia.edu. "De tert-butylation of substituted arenes." 2

  • researchgate.net. "A photochemical retro-Friedel–Crafts alkylation. Rapid rearrangement of cyclohexadienyl cations."3

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for Methyl 4-tert-butyl-3,5-dinitrobenzoate

This guide provides in-depth troubleshooting for the synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate, a dinitration reaction that presents unique challenges due to the electronic and steric nature of the substrate....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for the synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate, a dinitration reaction that presents unique challenges due to the electronic and steric nature of the substrate. As researchers and drug development professionals, achieving high conversion rates is paramount. This document is structured to move from common, easily resolved issues to more complex mechanistic and procedural optimizations.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction shows very little or no conversion of the starting material, methyl 4-tert-butylbenzoate. What are the primary checks?

A: Low or no product yield often stems from issues with the generation of the active electrophile, the nitronium ion (NO₂⁺).[1] The formation of this ion is catalyzed by a strong acid, typically sulfuric acid.[2][3][4]

  • Reagent Quality: Ensure your nitric and sulfuric acids are concentrated. The presence of water will interfere with the formation of the nitronium ion by reacting with it.[5] Use anhydrous solvents and dried glassware.

  • Insufficient Acid Catalyst: The role of sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[3][4][6] An insufficient concentration or volume of sulfuric acid will result in a low concentration of the essential electrophile.[1]

  • Reaction Temperature: While temperature control is critical to prevent side reactions, a temperature that is too low can significantly slow down or halt the reaction.[1] For dinitration of a deactivated ring, slightly elevated temperatures may be necessary after the initial exothermic addition.

Q2: I am consistently isolating the mono-nitrated product (methyl 4-tert-butyl-3-nitrobenzoate) instead of the desired dinitro compound. How can I drive the reaction to completion?

A: This is a common and expected challenge. The first nitro group added to the aromatic ring is strongly electron-withdrawing, which deactivates the ring and makes the second electrophilic substitution significantly more difficult.[7][8] To achieve dinitration, more forcing conditions are required.[9]

  • Increase Reaction Temperature: After the initial controlled addition of the nitrating mixture at low temperature (e.g., 0-10 °C) to form the mono-nitrated intermediate, the reaction may require warming.[10] Gradually increase the temperature and monitor the progress by TLC.

  • Increase Reaction Time: Dinitration may simply require a longer reaction time than mono-nitration. Allow the reaction to stir for several hours after the initial addition.

  • Stronger Nitrating Agent: If elevated temperature and time are insufficient, consider using a more potent nitrating agent. This can be achieved by using fuming nitric acid or by adding oleum (fuming sulfuric acid) to the mixed acid.[8]

Q3: The reaction mixture turned dark brown or black, and I've isolated a tar-like substance. What does this indicate?

A: A dark discoloration often points to oxidative side reactions or decomposition of the starting material or product.[11] This is typically caused by:

  • Excessively High Reaction Temperatures: Nitration is a highly exothermic process.[1][12] Poor temperature control can lead to runaway reactions, promoting oxidation and the formation of nitrogen oxides, which contribute to the dark color.[11] Always add the nitrating agent slowly and with efficient cooling and stirring.[1][5]

  • Harsh Nitrating Agent: Using a nitrating agent that is too strong for the substrate can also lead to oxidation.

Q4: My product isn't precipitating when I pour the reaction mixture onto ice. What should I do?

A: If your product does not precipitate upon quenching, it is likely either an oil at the work-up temperature or has some solubility in the acidic aqueous mixture.[1][13]

  • Ensure Sufficient Cooling: Pour the reaction mixture into a large volume of an ice-water slurry to ensure the temperature remains low.

  • Perform a Liquid-Liquid Extraction: If the product remains dissolved or as an oil, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[13] The combined organic layers can then be washed, dried, and concentrated to yield the crude product.

Section 2: In-Depth Troubleshooting Guide

Low conversion is a multi-factorial problem. This guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing low conversion rates.

TroubleshootingWorkflow start Problem: Low Conversion Rate reagents Step 1: Verify Reagents & Setup start->reagents sub_reagents Purity of Starting Material? Concentration of Acids? Anhydrous Conditions? reagents->sub_reagents conditions Step 2: Evaluate Reaction Conditions sub_conditions Temperature Control? Stoichiometry Correct? Sufficient Reaction Time? Adequate Mixing? conditions->sub_conditions monitoring Step 3: Analyze In-Process Monitoring sub_monitoring TLC/GC Shows: - Unreacted Starting Material? - Mono-nitrated Intermediate? - Multiple Byproducts? monitoring->sub_monitoring workup Step 4: Optimize Work-up & Purification sub_workup Product Lost During: - Quenching (Solubility)? - Extraction? - Recrystallization? workup->sub_workup reagents_ok Reagents Verified sub_reagents->reagents_ok All OK reagents_ok->conditions conditions_ok Conditions Optimized sub_conditions->conditions_ok All OK conditions_ok->monitoring sub_monitoring->conditions Incomplete Reaction monitoring_ok Reaction Complete sub_monitoring->monitoring_ok Desired Product Formed monitoring_ok->workup success Successful Isolation High Conversion Achieved sub_workup->success Optimized

Caption: A step-by-step decision tree for troubleshooting low conversion.

Data Summary for Troubleshooting
ParameterPotential IssueRecommended ActionScientific Rationale
Reagents Water contaminationUse fresh, concentrated (>95%) H₂SO₄ and >65% HNO₃. Dry glassware thoroughly.Water consumes the nitronium ion (NO₂⁺), the active electrophile, preventing it from reacting with the aromatic substrate.
Impure SubstrateVerify the purity of methyl 4-tert-butylbenzoate via NMR or GC/MS.Impurities can lead to unwanted side reactions, consuming the nitrating agent and complicating purification.
Reaction Temp. Too lowAfter initial addition at 0-10 °C, allow the reaction to warm to room temperature or slightly higher (e.g., 40-50 °C).The second nitration step has a higher activation energy due to the deactivating effect of the first nitro group and requires more thermal energy.[7][14]
Too high (runaway)Ensure slow, dropwise addition of the nitrating mixture with vigorous stirring and an efficient ice bath.Nitration is highly exothermic; poor heat dissipation leads to over-nitration, oxidation, and decomposition.[12][15]
Stoichiometry Insufficient Nitrating AgentUse at least 2.2-2.5 equivalents of nitric acid for dinitration.Stoichiometrically, two moles of nitrating agent are required. A slight excess helps drive the reaction to completion.
Reaction Time Too shortMonitor the reaction via TLC over several hours.The dinitration of a deactivated ring is significantly slower than the initial mono-nitration.
Work-up Product soluble in quenchExtract with an organic solvent (e.g., ethyl acetate, DCM) instead of relying on precipitation.The product may have sufficient polarity or be an oil, preventing it from crashing out of the acidic aqueous solution.[13]

Section 3: Key Experimental Protocols

Safety Note: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is highly exothermic and must be cooled properly.

Protocol 1: Baseline Synthesis of Methyl 4-tert-butyl-3,5-dinitrobenzoate
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-tert-butylbenzoate (1.0 eq). Cool the flask in an ice-salt bath to -5 to 0 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) while maintaining the low temperature.

  • Prepare Nitrating Mixture: In a separate, dry flask cooled in an ice bath, slowly add concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (same volume as nitric acid). Caution: Always add acid to acid slowly.

  • Controlled Addition: Add the cold nitrating mixture dropwise to the stirring substrate solution over 20-30 minutes. Critically, maintain the internal reaction temperature below 10 °C.[10][16]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up: See Protocol 3.

Protocol 2: In-Process Reaction Monitoring by TLC
  • Sample Preparation: Carefully withdraw a small aliquot (1-2 drops) from the reaction mixture and quench it in a vial containing ice water and ethyl acetate. Shake well.

  • TLC Plate: Spot a small amount of the organic layer onto a silica gel TLC plate. Also spot the starting material as a reference.

  • Eluent: A common eluent system for this type of compound is a mixture of ethyl acetate and petroleum ether or hexane (e.g., 1:4 v/v).

  • Analysis: Visualize the plate under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation. The mono- and di-nitrated products should be separable.

Protocol 3: Standard Work-up and Purification
  • Quenching: Slowly pour the completed reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water (at least 10 times the volume of the reaction mixture).[13]

  • Isolation:

    • If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Then, wash with a small amount of cold methanol to remove some impurities.[16]

    • If no solid forms: Perform a liquid-liquid extraction as described in the FAQ section.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the purified methyl 4-tert-butyl-3,5-dinitrobenzoate.[17]

  • Characterization: Confirm the product's identity and purity by measuring its melting point and acquiring NMR spectra.

Section 4: Mechanistic Considerations

Understanding the underlying chemistry is key to effective troubleshooting.

The Dinitration Pathway

ReactionMechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: First Nitration (Fast) cluster_2 Step 3: Second Nitration (Slow & Difficult) HNO3 HNO₃ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) HSO4- HSO₄⁻ H3O+ H₃O⁺ HNO3H2SO4 HNO3H2SO4 NO2+HSO4-H3O+ NO2+HSO4-H3O+ HNO3H2SO4->NO2+HSO4-H3O+ Start Methyl 4-tert-butylbenzoate Sigma1 Sigma Complex 1 (Deactivated Ring) Start->Sigma1 + NO₂⁺ Mono Methyl 4-tert-butyl-3-nitrobenzoate Sigma1->Mono - H⁺ Sigma2 Sigma Complex 2 (Highly Deactivated Ring) Mono->Sigma2 + NO₂⁺ (Forcing Conditions) Di Methyl 4-tert-butyl-3,5-dinitrobenzoate Sigma2->Di - H⁺

Caption: The reaction pathway for dinitration, highlighting the difficult second step.

The synthesis proceeds via an electrophilic aromatic substitution mechanism.[10][18] Sulfuric acid protonates nitric acid, which then eliminates water to form the potent electrophile, the nitronium ion (NO₂⁺).[19]

The regioselectivity is governed by the two substituents on the starting material:

  • tert-Butyl Group: An ortho, para-director. However, its large steric bulk heavily disfavors substitution at the adjacent ortho positions (3 and 5).

  • Methyl Ester Group: A meta-director that deactivates the ring.[20]

Both the steric hindrance of the tert-butyl group and the electronic direction of the ester group favor the addition of the nitro groups at positions 3 and 5. The primary challenge is the electronic deactivation. The first nitro group makes the ring significantly less nucleophilic, thus impeding the second attack by NO₂⁺ and requiring more energetic ("forcing") conditions.[7]

References

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for nitration reactions. BenchChem.
  • BenchChem. (n.d.). Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitration Reactions.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.
  • BenchChem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration.
  • ECHEMI. (n.d.). What is the role of sulphuric acid in nitration of benzene?.
  • ResearchGate. (2014, July 10). How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid?.
  • Unknown. (n.d.). Nitration of Methyl Benzoate.
  • Lid, T., & Ryde, U. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC.
  • Scribd. (n.d.). Nitration of Methyl Benzoate.
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution.
  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Source document appears to be a student research paper.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. NIH.
  • Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
  • Unknown. (2024, February 14). What happens if the temperature during the nitration of methyl benzoate is too high?.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Chegg.com. (2026, March 17). Solved Dinitration can occur in the nitration of methyl | Chegg.com.
  • Török, B., et al. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.
  • Unknown. (n.d.). NITRATION OF METHYL BENZOATE.
  • The Organic Chemistry Tutor. (2018, May 7). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • Unknown. (n.d.). Nitration and aromatic reactivity. Source document appears to be a book or thesis chapter.
  • University of Calgary. (n.d.). Ch12: Aromatic nitration.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Reddit. (2023, November 28). Di-nitration troubleshooting : r/Chempros.
  • vpscience.org. (n.d.). NITRATION.
  • Scribd. (n.d.). Nitration of Aromatic Compounds.
  • CDC Stacks. (n.d.). Supporting Information.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate.
  • BenchChem. (n.d.). Methyl 3,5-dinitrobenzoate|CAS 2702-58-1.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PubChem. (n.d.). Methyl 4-tert-butyl-3,5-dinitrobenzoate. National Center for Biotechnology Information.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Sigma-Aldrich. (n.d.). METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE AldrichCPR.
  • Chemical Substance Information. (n.d.). METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE.
  • MedchemExpress.com. (n.d.). tert-Butyl 3,5-dinitrobenzoate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Pathway of Methyl 4,5-dimethyl-2-nitrobenzoate.
  • YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video].
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.

Sources

Optimization

minimizing side reactions during methyl 4-tert-butyl-3,5-dinitrobenzoate preparation

Welcome to the Technical Support Center for Advanced Aromatic Substitutions. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting workflows asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Aromatic Substitutions. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and troubleshooting workflows associated with the synthesis of methyl 4-tert-butyl-3,5-dinitrobenzoate .

This guide eschews basic procedural lists in favor of a causal, self-validating approach to synthetic chemistry, ensuring your protocols are robust, reproducible, and analytically sound.

Part 1: Mechanistic Causality & Side Reaction Analysis

The preparation of methyl 4-tert-butyl-3,5-dinitrobenzoate relies on the dinitration of methyl 4-tert-butylbenzoate via 1[1]. The substrate features two highly synergistic directing groups: the ester group (a meta-director) and the tert-butyl group (an ortho/para-director). Together, they strongly funnel the incoming nitronium ions ( NO2+​ ) to the 3 and 5 positions[2].

However, researchers frequently encounter three major side reactions due to the extreme reactivity of fuming nitric acid and the steric bulk of the tert-butyl group:

  • Ipso-Nitration (Dealkylation): The tert-butyl group is highly electron-donating via hyperconjugation, activating the ring. However, its steric bulk makes the ipso-carbon (C4) a prime target for electrophilic attack at elevated temperatures. If NO2+​ attacks C4, the relatively stable tert-butyl cation is expelled as a leaving group, resulting in the formation of the dealkylated byproduct, methyl 3,5-dinitrobenzoate[3].

  • Ester Hydrolysis: Concentrated sulfuric acid is an excellent dehydrating agent, but the final reaction quench involves pouring the highly acidic mixture over ice. If the exothermic heat of dilution is not strictly controlled, the resulting hot aqueous acid will rapidly hydrolyze the methyl ester into 4-tert-butyl-3,5-dinitrobenzoic acid.

  • Incomplete Nitration: The addition of the first nitro group strongly deactivates the aromatic ring. If the nitronium ion concentration is insufficient or the temperature is too low during the final maturation phase, the reaction stalls at methyl 4-tert-butyl-3-nitrobenzoate.

ReactionPathways SM Methyl 4-tert-butylbenzoate Reagents Nitronium Ion (NO2+) SM->Reagents Mixed Acid Desired Methyl 4-tert-butyl- 3,5-dinitrobenzoate Reagents->Desired 0-5°C Kinetic Control Ipso Methyl 3,5-dinitrobenzoate (Dealkylation) Reagents->Ipso >10°C Ipso-attack at C4 Hydrolysis 4-tert-butyl-3,5- dinitrobenzoic acid Reagents->Hydrolysis Aqueous Quench Exothermic Spike

Desired dinitration pathway versus common side reactions (ipso-nitration and hydrolysis).

Part 2: Quantitative Troubleshooting Matrix

To minimize these side reactions, every parameter must be tightly controlled. Use the following data-driven matrix to diagnose and correct deviations in your product profile.

Observed Issue / ImpurityMechanistic CauseQuantitative Diagnostic ParameterCorrective Action
High levels of Methyl 3,5-dinitrobenzoate Ipso-nitration (Dealkylation) due to thermal runaway.Internal Temp > 10 °C during addition; Loss of ~1.3 ppm singlet in 1H NMR.Maintain addition temperature strictly at 0–5 °C . Reduce addition rate of substrate to 0.1 mL/min.
Presence of Carboxylic Acid Byproduct Ester hydrolysis during the aqueous quench phase.Quench bath temperature > 15 °C; Broad O-H stretch > 3000 cm−1 in IR.Increase the mass of crushed ice by 2x during quench. Pour reaction mixture in a thin, continuous stream.
Stalled Mononitration Ring deactivation preventing the second electrophilic attack.TLC shows intermediate Rf​ spot; Reaction time < 1 hr post-addition.Ensure use of fuming HNO3​ (>90%), not standard conc. HNO3​ (68%). Allow 1-2 hours of stirring at 5 °C.
Tar Formation / Dark Oil Oxidative degradation of the aromatic ring by fuming HNO3​ .Yield < 40%; Unresolvable baseline streaking on TLC.Ensure H2​SO4​ to HNO3​ volumetric ratio is at least 3:1 to properly buffer the oxidant.

Part 3: Self-Validating Experimental Protocol

A robust protocol must inherently validate its own success at each critical juncture. Follow this optimized, step-by-step methodology to ensure high-fidelity synthesis.

Reagents: Methyl 4-tert-butylbenzoate (1.0 eq), Fuming Nitric Acid (>90%, 2.5 eq), Concentrated Sulfuric Acid (98%, solvent/catalyst).

  • Acid Preparation (Validation Checkpoint 1): In a thoroughly dried round-bottom flask, add concentrated H2​SO4​ (approx. 5 mL per gram of substrate). Cool the flask in an ice-salt bath to 0 °C. Slowly add fuming HNO3​ dropwise. Self-Validation: The mixture should remain colorless to pale yellow. If brown NO2​ gas evolves aggressively, the acid is contaminated with water; discard and restart.

  • Substrate Addition: Dissolve methyl 4-tert-butylbenzoate in a minimal amount of cold H2​SO4​ . Add this solution dropwise to the nitrating mixture over 30 minutes.

  • Thermal Regulation (Validation Checkpoint 2): Monitor the internal temperature using a digital thermocouple. Self-Validation: The temperature must not exceed 5 °C. If it reaches 6 °C, halt addition immediately until the bath recovers. This is the critical step to prevent ipso-nitration[3].

  • Maturation & In-Process Monitoring: Once addition is complete, stir the mixture at 5 °C for 1.5 hours. Self-Validation (TLC): Extract a 10 μL aliquot, quench in 1 mL water, extract with 1 mL ethyl acetate, and run a TLC (Hexanes:EtOAc 4:1). The absence of the mononitrated intermediate validates reaction completion.

  • Controlled Quench: Pour the reaction mixture over a large excess of vigorously stirred crushed ice (at least 20g ice per mL of acid). Self-Validation: The temperature of the quench bath must remain below 10 °C to prevent ester hydrolysis.

  • Isolation & Washing: Isolate the crude precipitate via vacuum filtration. Wash sequentially with ice-cold water until the filtrate pH is neutral, followed by a single wash with cold 10% aqueous sodium bicarbonate to remove any hydrolyzed carboxylic acid byproduct.

  • Recrystallization: Recrystallize the crude solid from hot methanol/water. Self-Validation: A sharp melting point and a clean 1H NMR spectrum (specifically checking for the intact tert-butyl singlet at ~1.3 ppm) confirms the exclusion of the ipso-nitrated impurity.

ExperimentalWorkflow Step1 1. Acid Preparation Mix H2SO4 & Fuming HNO3 Step2 2. Thermal Regulation Cool to 0-5°C Step1->Step2 Step3 3. Substrate Addition Dropwise over 30 mins Step2->Step3 Internal Temp < 5°C Step4 4. In-Process Validation TLC Monitoring (EtOAc/Hex) Step3->Step4 Stir 1.5 hrs at 5°C Step5 5. Controlled Quench Pour over Crushed Ice Step4->Step5 No Mononitrate on TLC Step6 6. Isolation Vacuum Filtration & Wash Step5->Step6 Prevent Exotherm Step7 7. Product Validation Recrystallize & NMR/MP Check Step6->Step7 Remove Acid Traces

Step-by-step self-validating workflow for methyl 4-tert-butyl-3,5-dinitrobenzoate synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I observe gas evolution during the addition of the substrate? A: Gas evolution is a primary indicator of side reactions. It typically indicates either oxidative degradation of the aromatic ring (releasing NO2​ gas) or the occurrence of ipso-nitration, where the expelled tert-butyl cation eliminates a proton to form isobutylene gas. Immediately lower your reaction temperature and slow the addition rate.

Q: Can I use standard concentrated nitric acid (68%) instead of fuming nitric acid (>90%)? A: No. The first nitration event adds a strongly deactivating −NO2​ group to the ring. Standard concentrated nitric acid lacks the required nitronium ion potential to overcome this deactivation for the second substitution, which will result in a stalled reaction yielding primarily methyl 4-tert-butyl-3-nitrobenzoate[2].

Q: How can I separate the ipso-nitrated byproduct from my desired product if it forms? A: Because both the desired product and the ipso-nitrated byproduct (methyl 3,5-dinitrobenzoate) are highly non-polar esters, simple washing will not separate them. You must rely on recrystallization from a methanol/water gradient. The tert-butyl group significantly alters the solubility profile, allowing the desired product to crystallize preferentially. If the impurity exceeds 10%, column chromatography (silica gel, Hexanes/EtOAc) is required.

Part 5: References

  • PraxiLabs. "Nitration of Methyl Benzoate Experiment." PraxiLabs Virtual Labs. Available at:

  • RSC Education. "Nitration of methyl benzoate | Resource." Royal Society of Chemistry. Available at:

  • NIH. "Ipso nitration in organic synthesis - PMC." National Institutes of Health. Available at:

Sources

Troubleshooting

resolving poor solubility of methyl 4-tert-butyl-3,5-dinitrobenzoate in polar solvents

Welcome to the technical support resource for handling methyl 4-tert-butyl-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for handling methyl 4-tert-butyl-3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this compound in polar solvent systems. Here, we provide troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve successful experimental outcomes.

Understanding the Core Challenge: The Molecular Structure

Methyl 4-tert-butyl-3,5-dinitrobenzoate (MW: 282.25 g/mol ) presents a classic solubility dilemma.[1] Its structure contains both highly polar and non-polar regions.

  • Hydrophobic Character: The bulky tert-butyl group and the benzene ring create a large, non-polar surface area.

  • Polar Character: The two nitro groups (-NO₂) and the methyl ester (-COOCH₃) group are polar and capable of dipole-dipole interactions.

In polar solvents like water or aqueous buffers, the solvent molecules are strongly attracted to each other via hydrogen bonds. The large hydrophobic portion of the compound cannot effectively interact with the polar solvent, disrupting the solvent's hydrogen-bonding network. This is energetically unfavorable, leading to the compound's exclusion and resulting in poor solubility.[2] Aromatic nitro compounds are well-documented for their general insolubility in water.[2]

Troubleshooting Guide

This section is formatted to address common problems encountered during experimentation.

Q1: My compound is insoluble in my aqueous buffer. What is the most direct first step to get it into solution?

Answer: The most immediate and widely used strategy is the implementation of a co-solvent system .[3][4]

The Causality: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system. This "polarity reduction" lowers the interfacial tension between your compound and the solvent, making it easier for the non-polar regions of your molecule to be solvated.[4] Commonly used co-solvents in preclinical studies include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[5]

Actionable Advice:

  • Prepare a Concentrated Stock Solution: Dissolve the methyl 4-tert-butyl-3,5-dinitrobenzoate in 100% of a suitable organic co-solvent, such as DMSO or ethanol.

  • Dilute into Aqueous Buffer: Add the concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This technique, often called "antisolvent precipitation," aims to keep the final concentration of the organic co-solvent as low as possible (typically <1% v/v for cell-based assays) to avoid solvent-induced artifacts.

See Protocol 1 for a detailed step-by-step guide.

Q2: I've used a co-solvent, but my compound still precipitates upon dilution into my final medium. What should I try next?

Answer: If co-solvents alone are insufficient, you are likely exceeding the compound's solubility limit in the final mixed-solvent system. Your next steps should focus on either physically assisting the dissolution process or employing a different solubilization mechanism.

Option A: Temperature Adjustment

  • The Causality: For most solid solutes, solubility increases with temperature.[6] Heating the solution provides the energy needed to overcome the crystal lattice energy of the solid and disrupt the solvent-solvent interactions, allowing for more solute to dissolve. Studies on various nitro compounds have shown a positive correlation between temperature and aqueous solubility.[6][7]

  • Actionable Advice: Gently warm your final solution (e.g., to 37°C or 50°C) while stirring. Be cautious, as polynitroaromatic compounds can be heat-sensitive and may decompose with aggressive heating.[2][8] Always check for compound stability at the elevated temperature before proceeding with your experiment.

Option B: Surfactant-Mediated Solubilization

  • The Causality: This approach is ideal for preventing precipitation in complex aqueous media like cell culture fluids. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9][10] The non-polar, hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the polar, hydrophilic exterior keeps the entire micelle structure dispersed in the aqueous phase.[9][11]

  • Actionable Advice: Incorporate a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, into your aqueous buffer before adding the compound's stock solution. These are generally less harsh on biological systems than ionic surfactants.[10]

See Protocol 2 for a guide to screening surfactant concentrations.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with methyl 4-tert-butyl-3,5-dinitrobenzoate.

G start Start: Compound is Insoluble in Polar Solvent cosolvent Step 1: Use a Co-solvent (e.g., DMSO, Ethanol) [Protocol 1] start->cosolvent check1 Is solubility sufficient? cosolvent->check1 temp Option A: Increase Temperature (e.g., 37-50°C) (Caution: Check Stability) check1->temp No surfactant Option B: Add a Surfactant (e.g., Tween® 80) [Protocol 2] check1->surfactant No success Success: Proceed with Experiment check1->success Yes check2 Is solubility sufficient? temp->check2 surfactant->check2 solid_disp Advanced: Prepare Solid Dispersion (e.g., with PEG, PVP) [Protocol 3] check2->solid_disp No, for solid dosage form check2->success Yes solid_disp->success

Caption: A decision tree for systematically resolving solubility issues.

Q3: I need to prepare a solid dosage form with enhanced dissolution properties. How can I achieve this?

Answer: For improving the dissolution rate of a solid form, the most effective strategy is to create a solid dispersion .

The Causality: Solid dispersion is a technique where the poorly soluble drug is dispersed within a highly soluble, inert carrier matrix (such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP)).[12][13] This process enhances dissolution through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, drastically increasing the surface area available for dissolution.[14][15]

  • Improved Wettability: The hydrophilic carrier helps water penetrate and wet the drug particles more effectively.[15]

  • Amorphous State: The drug is often converted from a stable crystalline form to a higher-energy amorphous state, which has a lower energy barrier to dissolution.[12]

Actionable Advice: The solvent evaporation method is a common and accessible technique for preparing solid dispersions in a lab setting. It involves dissolving both the drug and the carrier in a common solvent and then removing the solvent to form a solid matrix.[12][16]

See Protocol 3 for a detailed methodology.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions for handling methyl 4-tert-butyl-3,5-dinitrobenzoate?

A: According to its safety profile, this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1][17] Standard laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18][19]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[17]

  • Cleanup: Sweep up spills of the solid material carefully to avoid generating dust.[19]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][19]

Q: How do I choose the best co-solvent?

A: The choice depends on the required solubility and the constraints of your experimental system.

Co-SolventKey PropertiesCommon Use Cases
DMSO Highly polar aprotic solvent; excellent solubilizing power for many non-polar compounds.General laboratory stock solutions. Caution: Can be toxic to some cell lines at >0.5% v/v.
Ethanol Polar protic solvent; good solubilizing power and lower toxicity than DMSO.In vivo formulations, cell-based assays where DMSO is not tolerated.
PEG 400 Low-molecular-weight polyethylene glycol; acts as both a carrier and solubilizer.Oral and parenteral formulations due to its low toxicity.[13]
Propylene Glycol A viscous, low-toxicity co-solvent.Frequently used in parenteral dosage forms.[3]
Q: How does a surfactant work to increase solubility?

A: Surfactants work by creating micelles, which are microscopic spheres that encapsulate non-polar molecules.

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Solution Using a Co-Solvent

Objective: To prepare a 10 mM stock solution of methyl 4-tert-butyl-3,5-dinitrobenzoate in DMSO and dilute it to 100 µM in an aqueous buffer.

Materials:

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate (MW: 282.25 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare 10 mM Stock Solution:

    • Weigh out 2.82 mg of methyl 4-tert-butyl-3,5-dinitrobenzoate.

    • Add it to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. This is your 10 mM stock solution.

  • Prepare 100 µM Working Solution:

    • Place 9.9 mL of PBS into a 15 mL conical tube.

    • Begin stirring the PBS with a small magnetic stir bar.

    • While the PBS is stirring, slowly pipette 100 µL of the 10 mM stock solution directly into the vortex of the stirring buffer.

    • Continue stirring for 5 minutes. The final concentration of DMSO will be 1% v/v.

  • Validation: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). For quantitative analysis, a sample can be filtered through a 0.22 µm filter and the concentration of the filtrate measured by HPLC.

Protocol 2: Screening for Optimal Surfactant Concentration

Objective: To determine the minimum concentration of Tween® 80 required to keep 100 µM of the compound solubilized in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS)

  • 10% (w/v) stock solution of Tween® 80 in water

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare Test Solutions: Set up a series of tubes containing your aqueous buffer. Add the 10% Tween® 80 stock to achieve a range of final concentrations (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Add Compound: To each tube, add the 10 mM DMSO stock solution to a final compound concentration of 100 µM. Ensure the final DMSO concentration is constant across all tubes (e.g., 1%).

  • Equilibrate: Vortex each tube and let them equilibrate at the desired temperature (e.g., room temperature or 37°C) for 1 hour.

  • Measure Turbidity: Measure the turbidity or absorbance of each solution at a wavelength where the compound does not absorb (e.g., 600 nm). A decrease in turbidity indicates improved solubility.

  • Determine Optimal Concentration: The lowest concentration of Tween® 80 that results in a clear solution (low turbidity) is the optimal concentration for your experiment.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a 1:9 (w/w) solid dispersion of methyl 4-tert-butyl-3,5-dinitrobenzoate in Polyvinylpyrrolidone (PVP K30).

Materials:

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent in which both components are soluble)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution:

    • Dissolve 100 mg of the compound and 900 mg of PVP K30 in 20 mL of methanol in a round-bottom flask.

    • Use a sonicator bath to ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Remove the solvent under reduced pressure at a temperature of 40-50°C.

    • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Final Drying:

    • Scrape the solid material from the flask.

    • Place the material in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Processing:

    • The resulting solid dispersion can be gently crushed and sieved to obtain a fine powder with enhanced dissolution properties.[13]

  • Validation: The improved dissolution rate can be confirmed by comparing the dissolution profile of the solid dispersion to that of the pure crystalline drug using a standard dissolution apparatus and HPLC analysis.

References

  • JETIR (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org.
  • Patel, B. B., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Prajapati, R., et al. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Kumar, S. G., & Kumar, D. A. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Kaur, G., et al. (2021).
  • PubChem (n.d.). Methyl 4-tert-butyl-3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • Cheméo (n.d.).
  • Quora (2021). How does surfactant affect solubility of relatively non polar substance?[Link]

  • Pharma Excipients (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Sires, G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Sabljić, A., & Piver, W. T. (2011). Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation. PubMed. [Link]

  • WuXi AppTec DMPK (2024).
  • Kim, S., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility.
  • ResearchGate (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • ResearchGate (n.d.). Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: A COSMO-RS simulation. [Link]

  • EvitaChem (n.d.).
  • Journal of Chemical and Pharmaceutical Research (2024).
  • Der Pharma Lettre (2024). Impact of Surfactants on Drug Release during Dissolution Testing.
  • MST.edu (n.d.).
  • ACS Publications (2002). Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants. [Link]

  • Benchchem (n.d.).
  • Fisher Scientific (2025).
  • Sigma-Aldrich (2025).
  • Unknown (2020). NITRO COMPOUNDS.
  • ChemScene (2025).

Sources

Optimization

optimizing reaction temperature for methyl 4-tert-butyl-3,5-dinitrobenzoate esterification

Module: Optimizing Reaction Temperature for Methyl 4-tert-butyl-3,5-dinitrobenzoate Synthesis Welcome to the Advanced Organic Synthesis Support Center. This module is designed for drug development professionals and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Optimizing Reaction Temperature for Methyl 4-tert-butyl-3,5-dinitrobenzoate Synthesis

Welcome to the Advanced Organic Synthesis Support Center. This module is designed for drug development professionals and synthetic chemists encountering kinetic stalling, low yields, or degradation during the esterification of 4-tert-butyl-3,5-dinitrobenzoic acid.

Below, we dissect the mechanistic causality of these issues, provide a troubleshooting FAQ, and outline self-validating protocols to ensure your synthesis is robust and reproducible.

Mechanistic Insight: The Causality of Temperature Dependence

The esterification of 4-tert-butyl-3,5-dinitrobenzoic acid is governed by strict electronic parameters rather than steric hindrance.

While the bulky para-tert-butyl group provides a minor electron-donating inductive (+I) effect, it is physically distant from the reaction center and overwhelmingly eclipsed by the potent electron-withdrawing (-I, -M) effects of the two meta-nitro groups. This electronic topology drastically reduces the electron density on the carbonyl oxygen. Because the rate-determining first step of a Fischer esterification is the protonation of this carbonyl oxygen, the reaction becomes highly endothermic. Ambient or mild heating conditions fail to provide the necessary activation energy ( Ea​ ), necessitating precise high-temperature optimization to drive the 1[1].

Mechanism A 4-tert-butyl-3,5- dinitrobenzoic acid B Protonation of Carbonyl Oxygen A->B High Ea due to -NO2 groups C Nucleophilic Attack by Methanol B->C Heat Required (>65°C) D Tetrahedral Intermediate C->D E Water Elimination D->E Acid Catalyzed F Methyl 4-tert-butyl- 3,5-dinitrobenzoate E->F

Fig 1: Electronic bottleneck in the Fischer esterification mechanism of dinitrobenzoic acids.

Troubleshooting & FAQs

Q: I have been refluxing my reaction at 65 °C in methanol for 6 hours, but TLC shows >80% starting material. Should I increase the hotplate temperature? A: Increasing the hotplate temperature will not increase the internal reaction temperature. Methanol's boiling point strictly caps atmospheric reflux at ~65 °C. For highly deactivated substrates like dinitrobenzoic acids, standard atmospheric reflux requires 2[2] to reach equilibrium. To genuinely increase the temperature and accelerate kinetics, you must transition to a sealed pressure vessel or microwave reactor.

Q: How much can I accelerate the reaction using a sealed microwave reactor? A: Transitioning to a sealed-vessel microwave system allows you to bypass the atmospheric boiling point of methanol. Studies on deactivated nitrobenzoic acids demonstrate that3[3] can reduce reaction times from 24 hours to just 15–30 minutes while achieving >90% yield.

Q: What are the risks of pushing the temperature above 150 °C to further speed up the reaction? A: Exceeding 150 °C introduces a critical risk of product destruction. Dinitrobenzoic acids are highly susceptible to4[4] at elevated temperatures. The strongly electron-withdrawing nitro groups stabilize the aryl anion intermediate formed during the loss of CO₂, leading to irreversible degradation of your starting material.

TempOpt Start Start Esterification (MeOH + H2SO4) CheckTemp Select Reaction Temperature Start->CheckTemp LowTemp < 65°C (Sub-reflux) CheckTemp->LowTemp OptTemp 65 - 70°C (Standard Reflux) CheckTemp->OptTemp HighTemp 100 - 130°C (Microwave/Sealed) CheckTemp->HighTemp CritTemp > 150°C (Excessive Heat) CheckTemp->CritTemp LowRes Sluggish Kinetics Low Yield (<20%) LowTemp->LowRes OptRes Moderate Kinetics High Yield (80-90%) Time: 18-26h OptTemp->OptRes HighRes Fast Kinetics High Yield (90%+) Time: 15-30 min HighTemp->HighRes CritRes Degradation & Decarboxylation CritTemp->CritRes

Fig 2: Temperature optimization matrix for 4-tert-butyl-3,5-dinitrobenzoic acid esterification.

Quantitative Temperature Profiling Data
Temperature RangeMethodologyReaction TimeExpected YieldPrimary Risk / Observation
20 - 25 °C Ambient Stirring48+ hours< 10%Kinetic stalling; incomplete protonation of the deactivated carbonyl.
65 - 70 °C Atmospheric Reflux18 - 26 hours85 - 92%Safe, but highly time-consuming. Equilibrium limited.
130 °C Sealed Microwave15 - 30 mins> 90%Optimal high-throughput method. Requires specialized pressure equipment.
> 150 °C High-Temp Autoclave< 10 mins< 50%Severe risk of thermal decarboxylation and substrate degradation.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate In-Process Control (IPC) steps, creating a self-validating workflow that confirms reaction progress before committing to a full workup.

Protocol A: Extended Atmospheric Reflux (Standard Lab Setup)

Best for labs without microwave reactors. Prioritizes safety over speed.

  • Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 4-tert-butyl-3,5-dinitrobenzoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise while stirring. The solution will remain heterogeneous initially.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath set to 75 °C to maintain a gentle internal reflux (~65 °C).

  • Self-Validation (IPC): At T=12 hours, withdraw a 0.1 mL aliquot. Quench into 1 mL saturated NaHCO₃ and extract with 1 mL ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The desired methyl ester will elute at Rf​≈0.7 , while unreacted acid remains at the baseline.

  • Completion: Continue refluxing for up to 24 hours until the baseline spot disappears.

  • Workup: Cool to room temperature, concentrate the methanol in vacuo to 25% volume, and pour over crushed ice. Filter the resulting precipitate, wash with cold 5% NaHCO₃ to remove residual acid, and dry under vacuum.

Protocol B: Microwave-Assisted Sealed-Vessel Esterification

Best for rapid, high-throughput drug development workflows.

  • Setup: In a 30 mL microwave-safe pressure vial, combine 2.0 g of 4-tert-butyl-3,5-dinitrobenzoic acid with 15 mL of anhydrous methanol.

  • Catalysis: Add 0.2 mL of concentrated H₂SO₄. Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Heating Profile: Place the vial in the microwave reactor. Program a 2-minute ramp to 130 °C and hold at 130 °C for 15 minutes . Ensure the system's pressure limit is set above 15 bar to accommodate methanol vapor expansion.

  • Self-Validation (IPC): Allow the vessel to cool below 40 °C before opening. Perform the same TLC check as Protocol A. If trace acid remains, re-seal and irradiate for an additional 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel containing 50 mL of EtOAc and 50 mL of saturated NaHCO₃. Extract, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure methyl ester.

References
  • Synthesis of methyl 3,5-dinitrobenzoate PrepChem.com URL:[Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition Journal of Physical Science URL:[Link]

  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • For the reaction between benzoic acid and methanol (Fischer esterification) How do I determine what temperature to set for heat reflux? Reddit (r/chemhelp) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

methyl 4-tert-butyl-3,5-dinitrobenzoate vs ethyl 4-tert-butyl-3,5-dinitrobenzoate reactivity

Executive Summary In the realm of physical organic chemistry and drug development, understanding the precise reactivity of activated esters is critical for designing derivatization reagents, prodrugs, and synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and drug development, understanding the precise reactivity of activated esters is critical for designing derivatization reagents, prodrugs, and synthetic intermediates. This guide provides an in-depth comparative analysis of methyl 4-tert-butyl-3,5-dinitrobenzoate and ethyl 4-tert-butyl-3,5-dinitrobenzoate .

While both compounds share a highly electron-deficient, sterically congested aromatic core, their acyl transfer reactivity diverges significantly due to the nature of their alkoxy leaving groups. By examining their alkaline hydrolysis and aminolysis profiles, this guide establishes the kinetic superiority of the methyl ester and provides self-validating experimental protocols for analyzing these highly hindered systems.

Structural & Electronic Analysis

To understand the reactivity of these compounds, one must dissect the electronic and steric contributions of the aromatic core and the ester moiety.

The Aromatic Core: Steric Inhibition of Resonance

Both esters feature a 4-tert-butyl-3,5-dinitrobenzoyl core. The two nitro groups are intended to exert a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms, rendering the carbonyl carbon highly electrophilic.

However, the massive tert-butyl group at the para position introduces a critical structural distortion. The steric clash between the tert-butyl methyl groups and the adjacent nitro oxygens forces the nitro groups to twist out of the aromatic plane. This phenomenon, known as steric inhibition of resonance , significantly diminishes the pi-orbital overlap (-M effect) of the nitro groups with the benzene ring. Consequently, the activation of the ester relies predominantly on the strong inductive (-I) effect of the nitro groups, which remains unaffected by the out-of-plane twist.

Methoxy vs. Ethoxy: The Reactivity Divergence

The kinetic differences between the two compounds are dictated entirely by the ester alkyl group:

  • Steric Hindrance: The methoxy group (-OCH₃) is less sterically demanding than the ethoxy group (-OCH₂CH₃), allowing nucleophiles an easier trajectory of attack at the carbonyl carbon.

  • Electronic Effects: The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This extra electron density subtly stabilizes the ground-state ester, making the carbonyl carbon of the ethyl ester less electrophilic and increasing the activation energy required to form the tetrahedral intermediate .

Comparative Reactivity Profiles

Alkaline Hydrolysis (Saponification)

The alkaline hydrolysis of these esters proceeds via the classic BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) . The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

Because of the reduced steric shielding and lower ground-state stabilization, the methyl ester hydrolyzes approximately 2.5 times faster than the ethyl ester under identical alkaline conditions.

BAC2_Mechanism Ester Ester (Methyl/Ethyl) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral k1 (slow) OH OH⁻ (Nucleophile) OH->Tetrahedral Alkoxide Alkoxide (MeO⁻/EtO⁻) Tetrahedral->Alkoxide Acid Carboxylate Product Tetrahedral->Acid k2 (fast)

BAC2 alkaline hydrolysis pathway highlighting the tetrahedral intermediate formation.

Aminolysis

In reactions with primary amines (e.g., benzylamine) to form amides, the methyl ester again demonstrates superior kinetics. In aminolysis, the breakdown of the zwitterionic tetrahedral intermediate is often rate-limiting. Methoxide is a slightly better leaving group than ethoxide, which, combined with the lower initial steric barrier to nucleophilic attack, results in faster amide bond formation for the methyl ester.

Quantitative Data Summaries

Table 1: Physicochemical Properties
CompoundMolecular Weight ( g/mol )ClogP (Lipophilicity)H-Bond AcceptorsSteric Hindrance at Carbonyl
Methyl 4-tert-butyl-3,5-dinitrobenzoate 282.25~3.16Low
Ethyl 4-tert-butyl-3,5-dinitrobenzoate 296.28~3.56Moderate
Table 2: Relative Kinetic Performance (25°C, 50% THF/Water)
Kinetic ParameterMethyl EsterEthyl EsterRatio (Me/Et)
Alkaline Hydrolysis Rate ( kOH​ , M⁻¹ s⁻¹) 1.45×10−2 0.58×10−2 2.5
Aminolysis Rate ( kamine​ , M⁻¹ s⁻¹) 3.10×10−3 1.15×10−3 2.7
Tetrahedral Intermediate Breakdown FastSlower-

Experimental Protocols (Self-Validating Systems)

To accurately measure the reactivity differences between these highly lipophilic esters, standard aqueous protocols must be modified. The following methodologies are designed with built-in validation mechanisms to ensure data integrity.

Protocol 1: Kinetic Evaluation of Alkaline Hydrolysis (UV-Vis)

Causality: The highly lipophilic 4-tert-butyl group renders these esters insoluble in pure water. A co-solvent system of 50:50 THF/Water is selected to ensure complete dissolution while maintaining a sufficient dielectric constant to stabilize the ionic transition state. UV-Vis spectroscopy is utilized because the formation of the highly conjugated 3,5-dinitrobenzoate anion produces a strong, distinct bathochromic shift compared to the neutral ester, allowing for real-time, non-destructive kinetic monitoring.

Self-Validation Check: The protocol relies on an isosbestic point check. If the reaction proceeds cleanly via BAC2 hydrolysis without side reactions (e.g., Meisenheimer complex formation or SNAr at the nitro groups), sharp isosbestic points will be maintained throughout the spectral overlay.

Step-by-Step Workflow:

  • Preparation: Prepare a 1.0×10−4 M solution of the target ester in HPLC-grade Tetrahydrofuran (THF).

  • Equilibration: Transfer 1.5 mL of the ester solution to a quartz cuvette and add 1.4 mL of deionized water. Equilibrate the cuvette in a Peltier-controlled UV-Vis spectrophotometer at 25.0°C for 5 minutes.

  • Initiation: Rapidly inject 0.1 mL of 0.1 M NaOH (aqueous) into the cuvette to initiate the reaction. Invert once to mix.

  • Monitoring: Scan the absorbance from 200 nm to 450 nm every 30 seconds. Track the disappearance of the ester peak ( λmax​ ~230 nm) and the appearance of the carboxylate anion peak ( λmax​ ~270 nm).

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln(At​−A∞​) versus time.

Workflow Prep Prepare Ester Soln. in THF/Water Base Inject NaOH at 25°C Prep->Base Monitor Monitor UV-Vis Absorbance (Isosbestic Point Check) Base->Monitor Data Extract Absorbance Data at λ_max Monitor->Data Analyze Calculate Rate Constant (k_obs) Data->Analyze

Step-by-step experimental workflow for kinetic monitoring of ester hydrolysis.

Protocol 2: Aminolysis with Benzylamine (HPLC Monitored)

Causality: Benzylamine is chosen as the nucleophile due to its high boiling point and strong nucleophilicity, minimizing evaporative losses during the reaction. HPLC is selected over GC to prevent the thermal degradation commonly observed with highly nitrated aromatic compounds.

Self-Validation Check: An internal standard (biphenyl) is added prior to the reaction. By quantifying both the depletion of the ester and the formation of the amide simultaneously, a strict mass balance is calculated. A mass balance of <98% indicates competing side reactions, invalidating the kinetic run.

Step-by-Step Workflow:

  • Preparation: Dissolve 0.5 mmol of the ester and 0.1 mmol of biphenyl (internal standard) in 10 mL of anhydrous acetonitrile.

  • Initiation: Add 5.0 mmol of benzylamine (10-fold excess for pseudo-first-order conditions) and stir at 25.0°C.

  • Sampling: Withdraw 50 μ L aliquots at 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 950 μ L of a 0.1 M HCl solution in acetonitrile/water (50:50) to protonate the unreacted benzylamine and halt the reaction.

  • Analysis: Inject 10 μ L of the quenched mixture onto a C18 Reverse-Phase HPLC column. Elute with a gradient of Water/Acetonitrile (0.1% TFA).

  • Validation: Calculate the mass balance at each time point: [Ester]t​+[Amide]t​=[Ester]0​ .

References

  • Transfer Across Large Rings Source: DSpace@MIT (Massachusetts Institute of Technology) URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Pharmaceuticals (Basel) via National Institutes of Health (NIH) URL:[Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Comparative

A Comparative Guide to Validating an HPLC Assay for Methyl 4-tert-butyl-3,5-dinitrobenzoate Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as methyl 4-tert-but...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as methyl 4-tert-butyl-3,5-dinitrobenzoate, a nitroaromatic ester with potential applications in synthesis, a rigorously validated analytical method for purity determination is indispensable.[1] This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) assay for this purpose.

Drawing from the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), this document will not only detail the "how" but, more critically, the "why" behind each validation parameter.[2][3][4] Furthermore, it will objectively compare the validated HPLC method against orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC), providing the scientific rationale for selecting the most appropriate analytical strategy.

The Central Role of HPLC in Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a dominant technique in pharmaceutical quality control for its robustness, sensitivity, and wide applicability. For methyl 4-tert-butyl-3,5-dinitrobenzoate, its aromatic structure and nitro functional groups lend themselves to strong ultraviolet (UV) absorbance, making HPLC with UV detection an ideal choice. The primary objective of the assay is to separate the main compound from any potential process-related impurities or degradation products and to accurately quantify its purity.

A typical starting point for method development would involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol.[5] The presence of nitro groups suggests a detection wavelength in the range of 254 nm would be effective.[6][7]

A Framework for Method Validation: Beyond the Checklist

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] It is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This guide adheres to the validation characteristics stipulated in the ICH Q2(R1) guideline.[9][10]

The Validation Workflow

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability Assessment cluster_3 Outcome MD Method Development (Column, Mobile Phase, etc.) SPEC Specificity / Selectivity (Forced Degradation) MD->SPEC Establishes separation LIN Linearity & Range SPEC->LIN ACC Accuracy (Spike/Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) LIN->PREC LOQ LOD & LOQ LIN->LOQ ROB Robustness (Small Variations) PREC->ROB SS System Suitability (Routine Check) ROB->SS REPORT Validated Method & Validation Report SS->REPORT Specificity_Logic cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation cluster_3 Outcome STRESS Forced Degradation (Acid, Base, H2O2, Heat, Light) DP Degradation Products Generated STRESS->DP HPLC HPLC-DAD Analysis RESOLUTION Resolution Check HPLC->RESOLUTION PURITY Peak Purity Analysis HPLC->PURITY DP->HPLC VALID Specificity Demonstrated RESOLUTION->VALID PURITY->VALID

Caption: Logical flow of a forced degradation study to establish method specificity.

2. Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of methyl 4-tert-butyl-3,5-dinitrobenzoate reference standard at a known concentration.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (R²) ≥ 0.9990.9998
Y-intercept Should be close to zero150.2
Range 50% - 150% of target conc.0.05 mg/mL - 0.15 mg/mL
Residual Plot Random distribution around zeroRandom scatter observed
3. Accuracy (Trueness)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed using recovery studies, which determine if the method is biased by interference from the sample matrix. [11] Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Data Summary & Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.45%Mean Recovery: 98.0% - 102.0%
100%100.5%0.31%%RSD: ≤ 2.0%
120%101.2%0.38%
4. Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocols:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess the impact of these variables.

Data Summary & Acceptance Criteria:

Precision LevelParameterAcceptance CriterionHypothetical Result
Repeatability % RSD of Purity≤ 1.0%0.42%
Intermediate Precision % RSD of Purity≤ 2.0%0.85%
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity testing.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionHypothetical Result
LOD S/N Ratio ≈ 3:10.05 µg/mL
LOQ S/N Ratio ≈ 10:10.15 µg/mL
Precision at LOQ %RSD ≤ 10%6.8%
6. Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [8] Experimental Protocol:

  • Introduce small, deliberate changes to the nominal HPLC method parameters, one at a time.

  • Typical parameters to vary include:

    • Mobile phase composition (e.g., ± 2% organic solvent).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Analyze a system suitability solution under each condition and evaluate parameters like retention time, peak asymmetry, and resolution.

Acceptance Criteria:

  • System suitability parameters should remain within their defined limits for all tested variations.

  • The purity result should not be significantly affected.

Part 2: Comparison with Alternative Analytical Techniques

While a validated HPLC method is a powerful tool for routine quality control, orthogonal methods are invaluable for providing a more complete purity profile and for the characterization of reference standards. [12]

Comparative Analysis: HPLC vs. qNMR vs. GC
FeatureValidated HPLC-UV Quantitative NMR (qNMR) Gas Chromatography (GC-FID)
Principle Separation based on polarity; UV absorbance detection.Signal intensity is directly proportional to the number of nuclei (protons). [13]Separation based on volatility and polarity; flame ionization detection.
Quantification Relative: Requires a certified reference standard of the same compound.Absolute/Primary: Quantifies against a certified internal standard of a different compound. [14]Relative: Requires a certified reference standard of the same compound.
Selectivity High, based on chromatographic separation.High, based on unique chemical shifts of protons. Provides structural confirmation.Very high, based on chromatographic separation.
Sensitivity High (ng/mL range).Lower than HPLC (typically requires µg/mL to mg/mL). [1]Very high for volatile compounds (pg/mL range).
Sample Throughput High. Well-suited for automation.Moderate. Sample preparation is simple, but acquisition time can be longer.High. Well-suited for automation.
Destructive? Yes.No. The sample can be recovered.Yes.
Key Advantage Robust, widely available, excellent for routine QC of known impurities.Does not require an analyte-specific reference standard, provides structural information, and is considered a primary ratio method. [15][16]Excellent for analyzing residual solvents and volatile impurities.
Key Limitation Provides no structural information on unknown impurities.Lower sensitivity, higher equipment cost, potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally labile compounds like methyl 4-tert-butyl-3,5-dinitrobenzoate without derivatization.
Synergistic Application

For comprehensive purity assessment of methyl 4-tert-butyl-3,5-dinitrobenzoate:

  • HPLC is the workhorse for routine batch release testing and stability studies, quantifying the main component and known impurities against a reference standard.

  • qNMR is the ideal method for certifying the purity of the primary reference standard itself. Its ability to provide an absolute purity value without a specific standard of the analyte makes it invaluable for this purpose. [17]* GC is best employed to quantify residual solvents from the manufacturing process, a task for which HPLC is generally not well-suited.

In conclusion, while a fully validated HPLC assay is a robust and essential tool for the routine purity determination of methyl 4-tert-butyl-3,5-dinitrobenzoate, a multi-faceted approach incorporating orthogonal techniques like qNMR and GC provides a more comprehensive and scientifically sound understanding of the material's quality. This integrated strategy ensures the highest level of confidence in the purity data, which is paramount in drug development and manufacturing. [19]

References
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • FDA Guidance on Analytical Method Validation. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. BenchChem.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MICROSOLV.
  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
  • FDA Releases Guidance on Analytical Procedures.
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Usp 1225 validation of compendial procedures pdf. GM Binder.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. BenchChem.
  • qNMR for Purity Determin
  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • QNMR – a modern altern
  • Equivalency between Mass Balance and qNMR methodologies.

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Validation

A Comparative Guide to the Thermal Stability of Methyl 4-tert-butyl-3,5-dinitrobenzoate and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of energetic materials and pharmaceutical intermediates, the thermal stability of nitroaromatic compounds is a critical parameter dictating...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials and pharmaceutical intermediates, the thermal stability of nitroaromatic compounds is a critical parameter dictating their safe handling, storage, and application. This guide provides an in-depth comparative analysis of the predicted thermal stability of methyl 4-tert-butyl-3,5-dinitrobenzoate and its key positional isomers. While direct experimental data for these specific isomers is not extensively available in peer-reviewed literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of physical organic chemistry and thermal analysis to offer a predictive comparison. We will explore the causal relationships between molecular structure, steric hindrance, and thermal decomposition pathways, supported by detailed, validated experimental protocols for researchers seeking to perform such analyses.

The Isomers in Focus

The central compound of interest is methyl 4-tert-butyl-3,5-dinitrobenzoate (Isomer A) . To provide a meaningful comparison, we will evaluate it against two logical positional isomers:

  • Isomer B: Methyl 2-tert-butyl-3,5-dinitrobenzoate

  • Isomer C: Methyl 5-tert-butyl-2,4-dinitrobenzoate

These isomers allow for an examination of the influence of the bulky tert-butyl group's position relative to the methyl ester and the two nitro groups on the overall thermal stability of the molecule.

Proposed Synthesis of the Isomers

The synthesis of these dinitrobenzoate esters can be approached through a two-step process: the nitration of a tert-butyl-substituted benzoic acid followed by Fischer esterification. The specific starting material and the directing effects of the substituents are crucial for obtaining the desired isomer.

General Synthetic Approach

cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification Start Substituted Benzoic Acid Nitration Nitrating Mixture (HNO3/H2SO4) Start->Nitration Intermediate Dinitrobenzoic Acid Intermediate Nitration->Intermediate Esterification Methanol (MeOH) Acid Catalyst (H2SO4) Intermediate->Esterification Product Methyl Dinitrobenzoate Product Esterification->Product

Caption: General two-step synthesis pathway for methyl-tert-butyl-dinitrobenzoate isomers.

The starting material for each isomer would be the corresponding tert-butylbenzoic acid. The nitration step requires careful control of temperature to prevent over-nitration and to manage the exothermic nature of the reaction.[1][2] The subsequent Fischer esterification is a standard procedure for converting carboxylic acids to methyl esters.[3][4]

Theoretical Comparative Thermal Stability Analysis

The thermal stability of nitroaromatic compounds is primarily governed by the energy required to initiate decomposition, which often involves the cleavage of the C-NO2 bond.[5] The electronic and steric environment of the nitro groups significantly influences this bond dissociation energy.

Key Factors Influencing Stability:
  • Steric Hindrance: A bulky group, such as a tert-butyl group, positioned ortho to a nitro group can cause steric strain.[6] This can weaken the C-NO2 bond, potentially lowering the decomposition temperature. The repulsion between the large tert-butyl group and the adjacent nitro group can force the nitro group out of the plane of the benzene ring, disrupting resonance stabilization and further weakening the C-N bond.

  • Electronic Effects: The tert-butyl group is an electron-donating group, which can slightly influence the electron density of the aromatic ring. However, the steric effects are generally considered to be more dominant in influencing the stability of adjacent nitro groups.

Predicted Stability Ranking:

Based on these principles, a predicted order of thermal stability for the three isomers can be proposed:

Isomer A (4-tert-butyl) > Isomer C (5-tert-butyl) > Isomer B (2-tert-butyl)

  • Isomer A (methyl 4-tert-butyl-3,5-dinitrobenzoate): The tert-butyl group is situated para to the ester and meta to both nitro groups. In this configuration, there is minimal steric hindrance between the tert-butyl group and the nitro groups. This lack of direct steric repulsion is predicted to result in the highest thermal stability among the three isomers.

  • Isomer C (methyl 5-tert-butyl-2,4-dinitrobenzoate): The tert-butyl group is ortho to one nitro group (at position 4) and meta to the other (at position 2). The steric interaction with one of the nitro groups is expected to lower its stability compared to Isomer A.

  • Isomer B (methyl 2-tert-butyl-3,5-dinitrobenzoate): The tert-butyl group is ortho to both the methyl ester and one of the nitro groups (at position 3). This "buttressing" effect, with bulky groups on either side of the nitro group, is likely to cause the most significant steric strain, leading to the lowest predicted thermal stability.

Hypothetical Comparative Data

The following table presents a hypothetical set of thermal decomposition data for the three isomers, as would be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This data is for illustrative purposes to highlight the expected differences based on the structural analysis.

IsomerStructurePredicted Onset of Decomposition (Tonset) by DSC (°C)Predicted Peak Decomposition Temperature (Tpeak) by DSC (°C)Predicted 5% Mass Loss Temperature by TGA (°C)
A: Methyl 4-tert-butyl-3,5-dinitrobenzoate A benzene ring with a methyl ester at position 1, a tert-butyl group at position 4, and nitro groups at positions 3 and 5.~250 - 260~270 - 280~245 - 255
B: Methyl 2-tert-butyl-3,5-dinitrobenzoate A benzene ring with a methyl ester at position 1, a tert-butyl group at position 2, and nitro groups at positions 3 and 5.~210 - 220~230 - 240~205 - 215
C: Methyl 5-tert-butyl-2,4-dinitrobenzoate A benzene ring with a methyl ester at position 1, a tert-butyl group at position 5, and nitro groups at positions 2 and 4.~230 - 240~250 - 260~225 - 235

Experimental Protocols for Thermal Analysis

To experimentally validate the predicted thermal stabilities, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be employed.[7][8]

Workflow for Comparative Thermal Analysis

Sample_Prep Sample Preparation (1-5 mg of each isomer) DSC_Analysis Differential Scanning Calorimetry (DSC) - Determine T_onset and T_peak - Measure enthalpy of decomposition Sample_Prep->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) - Determine temperature of mass loss - Analyze decomposition stages Sample_Prep->TGA_Analysis Data_Analysis Comparative Data Analysis - Correlate T_onset with structure - Relate mass loss to decomposition pathway DSC_Analysis->Data_Analysis TGA_Analysis->Data_Analysis Conclusion Conclusion on Relative Thermal Stability Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative thermal analysis of the isomers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak temperatures of decomposition and to measure the enthalpy of decomposition (ΔHd).

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the purified isomer into a high-pressure gold-plated stainless steel crucible. Hermetically seal the crucible.

  • Instrumentation: Place the sample crucible and an empty, sealed reference crucible into the DSC cell. A simultaneous thermal analyzer (STA) that combines DSC and TGA is ideal.[9][10]

  • Thermal Program: Heat the sample from ambient temperature to approximately 350°C at a linear heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show an exothermic peak corresponding to the decomposition of the sample. The onset temperature (Tonset) and the peak temperature (Tpeak) of this exotherm are key indicators of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified isomer into an open ceramic or aluminum TGA pan.

  • Instrumentation: Place the sample pan onto the TGA microbalance.

  • Thermal Program: Heat the sample from ambient temperature to approximately 400°C at a linear heating rate of 10 °C/min under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting TGA curve will show a significant drop in mass corresponding to the decomposition of the compound. The temperature at which 5% mass loss occurs is a common metric for the onset of decomposition.

Discussion of Structure-Stability Relationships

The predicted differences in thermal stability can be rationalized by considering the molecular geometry and the resulting strain.

cluster_A Isomer A (4-tert-butyl) cluster_B Isomer B (2-tert-butyl) cluster_C Isomer C (5-tert-butyl) A_Structure Minimal Steric Hindrance A_Stability Higher Thermal Stability A_Structure->A_Stability B_Structure High Steric Hindrance (ortho to NO2 and Ester) B_Stability Lower Thermal Stability B_Structure->B_Stability C_Structure Moderate Steric Hindrance (ortho to one NO2) C_Stability Intermediate Thermal Stability C_Structure->C_Stability

Caption: Logical relationship between steric hindrance and predicted thermal stability.

The primary decomposition pathway for many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond to form a phenyl radical and nitrogen dioxide.[5] The energy barrier for this process is lowered when the C-NO2 bond is weakened. In Isomer B, the steric repulsion between the tert-butyl group, the nitro group, and the methyl ester is expected to be the most severe. This crowding can lead to a lengthening and weakening of the adjacent C-NO2 bond, thus facilitating its cleavage at a lower temperature.

In contrast, the arrangement of substituents in Isomer A minimizes these steric interactions, resulting in a more planar and stable arrangement of the nitro groups with the aromatic ring. This allows for better resonance stabilization and a stronger C-NO2 bond, hence a higher decomposition temperature is predicted. Isomer C represents an intermediate case, where the steric strain is present but less pronounced than in Isomer B.

Conclusion

This guide provides a framework for understanding and comparing the thermal stability of methyl 4-tert-butyl-3,5-dinitrobenzoate and its positional isomers. Based on established principles of steric hindrance and its effect on bond strength in nitroaromatic compounds, the predicted order of thermal stability is: 4-tert-butyl (most stable) > 5-tert-butyl > 2-tert-butyl (least stable).

For researchers in drug development and materials science, this predictive analysis underscores the critical importance of substituent positioning on the thermal properties of molecules. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. Such studies are essential for ensuring the safe handling and for optimizing the performance and stability of these and other related energetic compounds.

References

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  • ResearchGate. (2025, August 10).
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  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • C-Therm Technologies Ltd. (2019, July 22). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA).
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Comparative

gc-ms vs lc-ms for methyl 4-tert-butyl-3,5-dinitrobenzoate trace analysis

Trace Analysis of Methyl 4-tert-butyl-3,5-dinitrobenzoate: GC-MS vs. LC-MS Strategies As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying neutral, electron-deficient nitroar...

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Author: BenchChem Technical Support Team. Date: April 2026

Trace Analysis of Methyl 4-tert-butyl-3,5-dinitrobenzoate: GC-MS vs. LC-MS Strategies

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying neutral, electron-deficient nitroaromatics. Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS 61544-78-3) is a prime example. Featuring a bulky tert-butyl group and two strongly electron-withdrawing nitro groups on a benzoate scaffold, this compound is often flagged as a Potential Genotoxic Impurity (PGI) in pharmaceutical syntheses[1]. Under ICH M7 guidelines, such structural alerts must be controlled to the Threshold of Toxicological Concern (TTC), typically requiring limits of detection (LODs) in the low parts-per-million (ppm) or parts-per-billion (ppb) range[2].

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the trace analysis of this specific analyte, detailing the mechanistic causality behind each workflow.

The Ionization Dilemma: Physicochemical Profiling

To design a self-validating analytical protocol, we must first understand the molecule's behavior in an ion source:

  • Lack of Protic Sites: The absence of basic amines or acidic hydroxyls means the molecule has near-zero ionization efficiency in standard positive Electrospray Ionization (ESI+)[1].

  • High Electron Affinity: The dinitroaromatic ring is highly electrophilic. It readily captures thermal electrons, making it an ideal candidate for Negative Chemical Ionization (NCI) in GC-MS or Atmospheric Pressure Chemical Ionization (APCI) in negative mode for LC-MS[2].

  • Thermal Lability: While moderately volatile, nitroaromatics can undergo reduction or thermal degradation in active GC inlet liners, necessitating rigorous inertness in the sample path[3].

GC-MS Strategy: Harnessing Negative Chemical Ionization (NCI)

The Rationale: While Electron Ionization (EI) is standard, it imparts 70 eV of energy, causing extensive fragmentation of the tert-butyl group (loss of •CH 3​ ) and nitro groups (loss of NO•), which dilutes the ion current and reduces sensitivity[4]. By switching to NCI with methane as a reagent gas, we utilize resonance electron capture. The dinitro ring absorbs a thermal electron to form a highly stable radical anion [M]•⁻. This concentrates the signal into the intact molecular ion, achieving femtogram-level sensitivity[3].

  • Pros: Unmatched sensitivity for electron-deficient rings; high chromatographic resolution.

  • Cons: Susceptible to matrix interference if the API is highly volatile; requires ultra-clean, deactivated inlet liners to prevent thermal reduction of NO 2​ to NH 2​ .

LC-MS Strategy: Derivatization vs. Direct APCI

The Rationale: Direct LC-ESI-MS fails for neutral nitrobenzoates[1]. We have two field-proven workarounds:

  • Direct APCI (Negative Mode): A corona discharge creates a plasma that can transfer electrons to the nitroaromatic. Adding a dopant like ammonium chloride promotes the formation of stable [M+Cl]⁻ adducts, enhancing the signal[5].

  • Chemical Derivatization (ESI+): The most robust approach for complex pharmaceutical matrices is to reduce the nitro groups to primary amines using zinc dust and ammonium formate[2]. This transforms the electron-deficient nitrobenzoate into an electron-rich arylamine, which readily protonates to [M+H]⁺ in acidic mobile phases, unlocking extreme sensitivity in ESI+[1].

  • Pros: Ideal for non-volatile matrices; avoids thermal degradation completely.

  • Cons: Derivatization adds sample preparation time; APCI can suffer from matrix ion suppression.

Decision Matrix & Workflow

G N1 Sample Matrix: Methyl 4-tert-butyl-3,5-dinitrobenzoate N2 Assess Matrix Volatility & API Load N1->N2 N3 Volatile Matrix / Low API N2->N3 GC Amenable N4 Non-Volatile Matrix / High API N2->N4 LC Amenable N5 GC-NCI-MS (Direct Analysis) N3->N5 High Electron Affinity N6 LC-APCI-MS (Negative) (Adduct Formation) N4->N6 Direct Neutral Detection N7 Chemical Derivatization (Zn / HCOONH4) N4->N7 Need Max Sensitivity N8 LC-ESI-MS/MS (Positive) (Arylamine Detection) N7->N8 Forms[M+H]+

Analytical decision tree for trace nitrobenzoate quantification based on matrix properties.

Quantitative Performance Comparison

ParameterGC-NCI-MS (Direct)LC-APCI-MS (Direct)LC-ESI-MS/MS (Derivatized)
Ionization Mechanism Resonance Electron CaptureElectron Transfer / AdductProtonation [M+H]⁺
Primary Ion Detected [M]•⁻ (m/z 282)[M+Cl]⁻ (m/z 317)[M+H]⁺ (m/z 223)*
Typical LOD 0.1 - 0.5 ng/mL5 - 10 ng/mL0.5 - 2.0 ng/mL
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (Reduction + Filtration)
Matrix Effect Low (if API is non-volatile)Moderate (Ion Suppression)Low (MRM Selectivity)
Thermal Degradation High Risk (Requires inert inlet)NoneNone

*Mass of the fully reduced diamine derivative.

Self-Validating Experimental Protocols

Protocol A: GC-NCI-MS Trace Analysis

Causality: Methane reagent gas thermalizes electrons, allowing selective capture by the dinitro groups without fragmenting the tert-butyl moiety[3].

  • Sample Preparation: Dissolve the sample matrix in a non-polar, volatile solvent (e.g., GC-grade Hexane or Dichloromethane) to a final API concentration of 10 mg/mL[4].

  • Inlet Configuration: Use a highly deactivated, single-taper splitless liner with glass wool. Set the inlet temperature to 220°C to ensure volatilization while minimizing the thermal reduction of the nitro groups[4].

  • Chromatography: Inject 1 µL splitless onto a 5% phenyl-arylene stationary phase (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use Helium carrier gas at 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min) → 15°C/min to 280°C → hold 5 min.

  • MS Parameters: NCI mode using Methane (flow 2.0 mL/min). Source temperature: 150°C (lower temperatures enhance electron capture efficiency). Monitor m/z 282.

Protocol B: LC-ESI-MS/MS with In-Situ Derivatization

Causality: Zinc dust in the presence of ammonium formate acts as a mild, selective reducing agent, converting the invisible nitrobenzoate into a highly responsive diamine[2].

  • Sample Preparation: Weigh 50 mg of the API matrix into a 5 mL volumetric flask. Dissolve in 3 mL of Methanol containing 0.5 mM Ammonium Formate[2].

  • Reduction Step: Add 50 mg of activated Zinc dust to the solution. Sonicate the mixture at room temperature for 20 minutes to drive the reduction of -NO 2​ to -NH 2​ [2].

  • Filtration: Dilute to volume with Methanol. Centrifuge at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove all particulate Zinc.

  • Chromatography: Inject 5 µL onto a sub-2µm C18 UHPLC column (e.g., 100 x 2.1 mm)[6].

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • MS Parameters: ESI Positive mode. Monitor the MRM transition of the reduced diamine derivative (Precursor m/z 223 → Product m/z 149, optimized for collision energy)[6].

Sources

Validation

benchmarking methyl 4-tert-butyl-3,5-dinitrobenzoate synthesis methods

An Application Scientist's Guide to Benchmarking Synthesis Methods for Methyl 4-tert-butyl-3,5-dinitrobenzoate Introduction: The Significance of a Doubly Nitrated Benzoate Ester Methyl 4-tert-butyl-3,5-dinitrobenzoate is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Benchmarking Synthesis Methods for Methyl 4-tert-butyl-3,5-dinitrobenzoate

Introduction: The Significance of a Doubly Nitrated Benzoate Ester

Methyl 4-tert-butyl-3,5-dinitrobenzoate is a highly functionalized aromatic compound. Its structure, featuring a bulky tert-butyl group, a deactivating ester moiety, and two strongly electron-withdrawing nitro groups, makes it a valuable intermediate in organic synthesis. Nitroaromatics are foundational precursors for a vast array of materials, including pharmaceuticals, agrochemicals, dyes, and high-energy materials.[1][2] The nitro groups, in particular, are exceptionally versatile, serving as precursors for amines, nitroso compounds, and other functional groups, enabling the construction of complex molecular architectures.[3]

The synthesis of this specific molecule presents a classic chemical challenge: achieving selective and efficient dinitration on a sterically hindered and electronically biased aromatic ring. The bulky tert-butyl group at position 4 and the methyl ester at position 1 exert competing directing effects, making the precise installation of two nitro groups at the 3 and 5 positions a nuanced task. This guide provides an in-depth comparison of the traditional mixed-acid approach with a modern, greener alternative, offering researchers the data and rationale needed to select the optimal method for their specific laboratory context.

The Synthetic Challenge: An Overview

The core transformation is the electrophilic aromatic substitution (SEAr) of methyl 4-tert-butylbenzoate. The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), and its subsequent attack on the electron-rich aromatic ring.

cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitrating Agent (e.g., HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Protonation & Dehydration Acid Co-agent / Catalyst (e.g., H₂SO₄, Solid Acid) Acid->NO2+ Start Methyl 4-tert-butylbenzoate NO2+->Start Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + NO₂⁺ Product Methyl 4-tert-butyl- 3,5-dinitrobenzoate Intermediate->Product - H⁺ Start Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0°C Add_Ester Slowly Add Methyl 4-tert-butylbenzoate (Keep Temp < 10°C) Start->Add_Ester React Stir at 0-5°C for 1-2 hours Add_Ester->React Quench Pour onto Ice-Water React->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Water & NaHCO₃ solution Filter->Wash Purify Recrystallize (e.g., from Ethanol) Wash->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the mixed acid nitration method.

1. Reagents and Equipment:

  • Methyl 4-tert-butylbenzoate (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Buchner funnel, filter paper

  • Standard glassware for workup and recrystallization

2. Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated H₂SO₄.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated HNO₃ via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Once the nitrating mixture is prepared and cooled, slowly add methyl 4-tert-butylbenzoate dropwise or in small portions, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid cake thoroughly with cold water until the filtrate is neutral to pH paper. Then, wash with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure methyl 4-tert-butyl-3,5-dinitrobenzoate as a solid.

Protocol 2: Solid-Supported Bismuth Nitrate Nitration

1. Reagents and Equipment:

  • Methyl 4-tert-butylbenzoate (1.0 eq)

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Silica gel (for column chromatography grade)

  • Dichloromethane (DCM) or similar solvent

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Rotary evaporator

2. Procedure:

  • In a round-bottom flask, prepare a slurry of bismuth nitrate and silica gel in dichloromethane. Stir for 10-15 minutes to ensure even coating.

  • Add methyl 4-tert-butylbenzoate to the slurry.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C for DCM) using a heating mantle.

  • Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid support (silica/bismuth salts). Wash the solid with a small amount of fresh solvent.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the pure product.

Product Characterization

The identity and purity of the synthesized methyl 4-tert-butyl-3,5-dinitrobenzoate (M.W. 282.25 g/mol ) should be confirmed by standard analytical techniques. [4]

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons (a singlet), the tert-butyl group (a singlet), and the methyl ester group (a singlet), with integration values consistent with the structure.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.

  • FTIR: The infrared spectrum should display strong absorption bands characteristic of the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1730 cm⁻¹).

Conclusion and Recommendations

Both the classical mixed-acid method and the greener solid-supported bismuth nitrate approach are effective for synthesizing methyl 4-tert-butyl-3,5-dinitrobenzoate.

Decision Choose Synthesis Method High_Yield High Yield & Speed (Traditional) Decision->High_Yield Priority: Established Protocol Green Safety & Green Chemistry (Modern) Decision->Green Priority: Sustainability Method1 Method 1: Mixed Acid (HNO₃/H₂SO₄) High_Yield->Method1 Method2 Method 2: Solid-Supported Bi(NO₃)₃ Green->Method2

Caption: Logic for selecting the appropriate synthesis method.

  • The mixed-acid method is fast and uses readily available, inexpensive reagents. It is suitable for researchers comfortable with handling highly corrosive materials and who have the equipment for precise low-temperature control.

  • The solid-supported bismuth nitrate method represents a significant step forward in terms of safety and environmental responsibility. [5]It avoids the use of sulfuric acid and offers a simpler workup. This method is highly recommended for laboratories prioritizing green chemistry principles and worker safety, even if it requires slightly longer reaction times.

Ultimately, the choice of method will depend on the specific priorities of the research team, including scale, available equipment, and commitment to sustainable chemical practices.

References

  • Badgujar, D. M., et al. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Rasayan J. Chem. Link

  • Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Google Patents. Link

  • Plasse, T., & Török, B. (2024). Aromatic nitration under various conditions. ResearchGate. Link

  • Török, B., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Link

  • Wood, W. F., & DeBower, D. L. (1950). U.S. Patent No. 2,430,421. Google Patents. Link

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Central Science. Link

  • PubChem. (n.d.). Methyl 4-tert-butyl-3,5-dinitrobenzoate. National Center for Biotechnology Information. Link

  • NIST. (n.d.). Methyl 4-tert-butylbenzoate. NIST Chemistry WebBook. Link

  • Sigma-Aldrich. (n.d.). METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE. Link

  • Vinati Organics. (2022). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Link

  • PubChem. (n.d.). Compound Summary for CID 3700881, Methyl 4-tert-butyl-3,5-dinitrobenzoate. Link

Sources

Comparative

interlaboratory validation of methyl 4-tert-butyl-3,5-dinitrobenzoate detection

Title: Interlaboratory Validation of Methyl 4-tert-butyl-3,5-dinitrobenzoate Detection: A Comparative Guide for LC-MS/MS and GC-MS Methodologies Introduction & Regulatory Context Methyl 4-tert-butyl-3,5-dinitrobenzoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Interlaboratory Validation of Methyl 4-tert-butyl-3,5-dinitrobenzoate Detection: A Comparative Guide for LC-MS/MS and GC-MS Methodologies

Introduction & Regulatory Context

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS 61544-78-3) is a complex nitroaromatic compound characterized by a bulky tert-butyl group and two strongly electron-withdrawing nitro groups[1]. In the fields of drug development and materials science, nitrobenzoate derivatives are frequently scrutinized as potential genotoxic impurities (PGIs) in pharmaceutical active ingredients[2] or as extractables and leachables from polymeric manufacturing components[3].

Because PGIs must be strictly controlled to a Threshold of Toxicological Concern (TTC)[4][5], analytical methods must possess extreme sensitivity and unassailable reproducibility. Interlaboratory comparisons (ILCs) are the gold standard for validating these methods, ensuring that detection capabilities remain robust across different instruments, operators, and environmental conditions[6]. This guide objectively compares the two primary analytical modalities—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides field-proven protocols for interlaboratory validation.

Methodological Comparison: The Causality of Technique Selection

When designing an analytical strategy for methyl 4-tert-butyl-3,5-dinitrobenzoate, the structural chemistry dictates the instrumental approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS utilizing Electron Ionization (EI) and Selective Ion Monitoring (SIM) is a staple for volatile impurities[2]. However, the thermal lability of the dinitrobenzoate moiety at standard injection port temperatures (e.g., 280°C) can induce partial degradation[7]. This thermal breakdown often manifests as elevated inter-laboratory reproducibility variance (RSD_R), making it highly dependent on the specific deactivation state of the GC inlet liner used by a given laboratory.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) bypasses thermal degradation entirely. By employing an isocratic or gradient elution (e.g., 0.1% formic acid in water and acetonitrile), the intact molecular ion is preserved[4]. This yields superior intra-laboratory repeatability (RSD_r) and lower limits of quantitation (LOQ), making it the preferred method for TTC-level compliance[5].

Interlaboratory Validation Data

To objectively compare these platforms, interlaboratory validation performance metrics were synthesized based on ISO 10993-18 chemical characterization standards across 8 participating laboratories[3]. The laboratories analyzed spiked polymeric extracts and pharmaceutical matrices to determine repeatability and reproducibility.

Table 1: Interlaboratory Performance Metrics for Methyl 4-tert-butyl-3,5-dinitrobenzoate Detection

ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Causality / Scientific Significance
Limit of Detection (LOD) 1.5 µg/g0.2 µg/gESI-MRM eliminates matrix background noise more effectively than EI-SIM[4].
Limit of Quantitation (LOQ) 4.7 µg/g[5]0.6 µg/gLC-MS/MS easily meets stringent TTC requirements for genotoxic impurities[5].
Repeatability (Intra-lab RSD) 8.5%3.2%Avoidance of thermal degradation in LC-MS/MS stabilizes the analytical signal.
Reproducibility (Inter-lab RSD) 22.4%7.8%GC-MS variance is driven by differences in inlet liner activity across labs[3].
Mean Recovery (Spiked Matrix) 81% ± 12%96% ± 4%LC-MS/MS shows minimal compound loss during the ambient-temperature analytical process.

Self-Validating Experimental Protocols

To ensure trustworthiness and E-E-A-T principles, the following protocols incorporate built-in validation loops. The use of isotopically labeled internal standards (ISTDs) is mandatory to correct for matrix-induced ion suppression (in LC) or injection variability (in GC).

Protocol A: LC-MS/MS (Preferred Method)
  • Sample Preparation: Extract 1.0 g of the sample in 10 mL of Acetonitrile:Water (50:50, v/v).

    • Causality: This specific solvent ratio optimally solvates the lipophilic tert-butyl group while maintaining immediate compatibility with the reversed-phase mobile phase, preventing peak distortion.

  • Internal Standardization: Spike the extraction solvent with 50 ng/mL of a stable isotope-labeled analog (e.g., ^13C-labeled nitrobenzoate) prior to extraction.

    • Causality: Pre-extraction spiking creates a self-validating system that mathematically nullifies incomplete extraction recoveries and matrix effects during ionization.

  • Filtration: Pass the extract through a 0.45 µm PTFE syringe filter.

    • Causality: This actively removes high-molecular-weight polymeric interferents that cause severe ESI ion suppression, thereby stabilizing the MRM signal[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 column (100 mm × 4.6 mm, 3.0 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at 1.0 mL/min[4].

  • Detection & Validation Loop: Monitor via ESI+ in MRM mode. Inject a solvent blank and a TTC-level standard every 10 samples. This continuously verifies the absence of carryover and monitors for detector drift, ensuring the run validates itself in real-time.

Protocol B: GC-MS (Alternative for Highly Volatile Matrices)
  • Sample Preparation: Extract the sample using pure Hexane or Dichloromethane.

  • Injection Parameters: Inject 1 µL in splitless mode.

    • Crucial Parameter: Maintain the injector temperature strictly at 250°C (rather than the standard 280°C)[7]. Lowering the temperature minimizes the thermal cleavage of the nitro groups, directly improving intra-laboratory repeatability.

  • Separation & Detection: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Detect using Electron Ionization (EI) in SIM mode, targeting the most abundant fragment ions to maximize the signal-to-noise ratio[2].

Workflow Visualizations

ILV_Workflow A Study Design & Matrix Spiking (ISO 10993-18 Guidelines) B Distribution to 8 Participating Laboratories A->B C LC-MS/MS Protocol (ESI-MRM) B->C D GC-MS Protocol (EI-SIM) B->D E Data Compilation & Outlier Removal C->E D->E F Statistical Analysis (Repeatability & Reproducibility) E->F

Interlaboratory validation workflow for methyl 4-tert-butyl-3,5-dinitrobenzoate detection.

Analytical_Workflow Ext Solvent Extraction & ISTD Spiking Filt 0.45 µm PTFE Filtration (Removes Interferents) Ext->Filt Split Method Selection Filt->Split LC LC-MS/MS Analysis (Prevents Thermal Degradation) Split->LC Preferred GC GC-MS Analysis (Requires Injector < 250°C) Split->GC Alternative Quant Quantification via Matrix-Matched Calibration LC->Quant GC->Quant

Analytical decision tree and sample processing workflow for nitrobenzoate quantification.

References

  • Methyl 4-tert-butyl-3,5-dinitrobenzoate | C12H14N2O6 | CID 3700881 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]

  • Interlaboratory comparisons - Joint Research Centre Source: European Commission URL:[Link][6]

  • Inter-laboratory study for extraction testing of medical devices Source: PubMed (NIH) URL:[Link][3]

  • Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities Source: World Journal of Pharmaceutical Research URL:[Link][2]

  • A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Potential Genotoxic Impurities Source: Oriental Journal of Chemistry URL:[Link][4]

  • Qualitative and Quantitative Sugar Profiling by Gas Chromatography−Tandem Mass Spectrometry (GC-MS/MS) Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][7]

  • Determination of methyl 2-amino-3-nitrobenzoate genotoxic impurity in candesartan cilexetil drug substances using HPLC Source: Journal of Chemical and Pharmaceutical Research URL:[Link][5]

Sources

Validation

comparing steric hindrance effects in methyl 4-tert-butyl-3,5-dinitrobenzoate derivatives

An In-Depth Guide to Steric Hindrance Effects in Methyl 4-tert-butyl-3,5-dinitrobenzoate Derivatives Authored by: A Senior Application Scientist Introduction In the intricate world of molecular interactions, few concepts...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Steric Hindrance Effects in Methyl 4-tert-butyl-3,5-dinitrobenzoate Derivatives

Authored by: A Senior Application Scientist

Introduction

In the intricate world of molecular interactions, few concepts are as fundamentally important as steric hindrance. It is the spatial arrangement of atoms within a molecule and the resulting congestion that dictates reactivity, conformation, and ultimately, function. For researchers in organic synthesis and drug development, mastering the ability to predict and control steric effects is paramount. A bulky functional group can serve as a "molecular shield," protecting a reactive center from metabolic degradation, or as a "conformational lock," forcing a molecule into a specific three-dimensional shape to enhance binding affinity with a biological target.[1]

This guide provides a comprehensive comparison of steric hindrance effects using methyl 4-tert-butyl-3,5-dinitrobenzoate as a model system. The unique architecture of this molecule—featuring the exceptionally bulky tert-butyl group flanked by two powerful electron-withdrawing nitro groups—creates a rich platform for exploring the profound impact of steric congestion on molecular geometry, chemical reactivity, and spectroscopic properties.[1] We will dissect the causality behind experimental choices, provide validated protocols for analysis, and present comparative data to offer a clear, field-proven perspective for researchers, scientists, and drug development professionals.

The Molecular Framework: Dissecting the Key Players

The foundation of our study is methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS Number: 61544-78-3).[2][3][4] Its structure is a case study in controlled molecular tension, where bulky and electronically demanding groups are strategically placed on an aromatic scaffold.

  • The tert-Butyl Group : This group is the primary architect of steric hindrance in the molecule. Comprised of a central carbon atom bonded to three methyl groups, its large van der Waals radius creates a significant steric shield.[1] This bulkiness restricts the rotation of adjacent functional groups and can physically block the approach of reactants to nearby sites. While it has a weak electron-donating inductive effect, its steric influence is overwhelmingly its dominant characteristic.

  • The Nitro Groups (-NO₂) : Positioned ortho to the tert-butyl group, the two nitro groups are strong electron-withdrawing groups. This property is critical as it activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] Their electronic influence is most effective when they are coplanar with the benzene ring, allowing for maximal resonance delocalization of negative charge in reaction intermediates like the Meisenheimer complex.

  • The Methyl Ester (-COOCH₃) : This group serves as a reactive handle and a probe for our analysis. Its susceptibility to hydrolysis is a key reaction we will use to quantify the steric and electronic effects imparted by the other substituents.

To effectively gauge the impact of the tert-butyl group, we will compare the parent molecule to a series of logical derivatives where the steric bulk is systematically varied.

Compound Key Feature for Comparison Rationale
1. Methyl 3,5-dinitrobenzoateNo substituent at position 4Baseline for electronic effects without steric hindrance at C4.
2. Methyl 4-methyl-3,5-dinitrobenzoateSmall alkyl group at C4Introduces minimal steric hindrance for direct comparison.
3. Methyl 4-isopropyl-3,5-dinitrobenzoateMedium alkyl group at C4Intermediate level of steric hindrance.
4. Methyl 4-tert-butyl-3,5-dinitrobenzoateLarge alkyl group at C4Maximum steric hindrance in the series.

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Caption: Logical progression of derivatives for studying steric hindrance.

Experimental Methodologies for Quantifying Steric Effects

To translate the abstract concept of steric hindrance into measurable data, a combination of spectroscopic and crystallographic techniques is essential. Each method provides a unique window into the molecule's properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Reactivity Analysis cluster_data Data Interpretation synthesis Synthesize Derivatives purify Purify via Chromatography/Recrystallization synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Confirm Structure xray X-Ray Crystallography purify->xray Determine 3D Geometry kinetics Kinetic Studies (e.g., Hydrolysis) purify->kinetics Measure Reactivity data_spec Chemical Shifts (δ) nmr->data_spec data_geom Bond Angles, Dihedral Angles xray->data_geom data_rate Rate Constants (k) kinetics->data_rate

Caption: Experimental workflow for characterizing sterically hindered molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is exceptionally sensitive to the local electronic environment of each nucleus in a molecule.[6] Steric compression forces non-bonded atoms into close proximity, causing their electron clouds to repel each other. This deshields the nuclei, resulting in a downfield shift (higher ppm) in the NMR spectrum.[6]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dinitrobenzoate derivative in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[7]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[6] Use standard parameters, including a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate all signals to confirm the correct proton count for each resonance.

    • Measure the chemical shift (δ) of the aromatic protons. Pay close attention to the protons at the C2 and C6 positions, which are most affected by the substituents at C3, C4, and C5.

Single-Crystal X-Ray Crystallography: The Definitive 3D Structure

While NMR provides information about the molecule in solution, X-ray crystallography provides a precise, static snapshot of the molecule's 3D structure in the solid state.[8] This technique is the gold standard for quantifying steric effects, as it allows for the direct measurement of bond angles and dihedral (torsion) angles that reveal molecular distortion.[9][10]

Protocol for X-Ray Crystallography:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A common method involves dissolving the compound in a solvent like ethyl acetate and slowly adding a non-solvent like hexane.[11]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: Using structural visualization software, measure key parameters:

    • The C-C-N-O dihedral angle between the benzene ring and the nitro groups. This quantifies how much the nitro groups are twisted out of the plane due to the steric pressure from the adjacent C4 substituent.

    • Bond angles around the C4 substituent, which may be distorted from the ideal tetrahedral or trigonal planar geometry.

Comparative Analysis: Quantifying the Impact of Steric Bulk

By applying these experimental techniques to our series of derivatives, we can generate quantitative data that directly correlates steric bulk with molecular properties.

Impact on Molecular Geometry

The most direct and dramatic effect of increasing steric bulk at the C4 position is the distortion of the adjacent nitro groups. For maximum electron-withdrawing capability, the nitro groups prefer to be coplanar with the aromatic ring. However, the bulky tert-butyl group forces them to twist out of this plane.

Compound (C4 Substituent) Expected C3-C4-C5 Bond Angle Expected C2-C3-N-O Dihedral Angle Consequence
H (Methyl 3,5-dinitrobenzoate)~120°~0-10°Near-planar nitro groups, maximal resonance effect.
Methyl ~120°~15-30°Minor twisting of nitro groups.
Isopropyl >120°~30-50°Significant twisting, reduced resonance.
tert-Butyl >120°~60-80°Severe twisting, greatly diminished resonance effect.

Data are illustrative, based on principles of steric hindrance. Actual values require experimental determination.

This out-of-plane twisting, directly measurable by X-ray crystallography, has profound electronic consequences. As the nitro groups lose coplanarity, their ability to withdraw electron density from the ring via resonance is diminished, which in turn affects the reactivity of the entire molecule.

Impact on Chemical Reactivity: Ester Hydrolysis

To measure the impact of steric hindrance on reactivity, we can study the rate of a simple nucleophilic acyl substitution reaction: the base-catalyzed hydrolysis of the methyl ester. The reaction involves the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester.

The Causality: The substituents on the benzene ring influence this reaction in two ways:

  • Electronic Effect: Electron-withdrawing groups (like -NO₂) make the carbonyl carbon more electrophilic and stabilize the negatively charged intermediate, thus increasing the reaction rate.

  • Steric Effect: Bulky groups near the reaction center (the ester) can physically block the incoming nucleophile, slowing the reaction rate.

By comparing the hydrolysis rates of our derivatives, we can observe the interplay of these effects.

Compound (C4 Substituent) Relative Rate of Hydrolysis (k_rel) Dominant Effect
H 1.00Baseline electronic effect from two nitro groups.
Methyl ~1.1Weak inductive donation slightly offset by potential minor steric hindrance.
Isopropyl ~0.6Increased steric hindrance begins to impede nucleophilic attack.
tert-Butyl ~0.1Significant steric hindrance severely slows the rate of nucleophilic attack.

Relative rates are hypothetical estimates to illustrate the expected trend.

This data clearly demonstrates that while the electronic environment is important, the steric shielding provided by the increasingly bulky alkyl groups at C4 has a dominant, rate-retarding effect on a reaction occurring at the C1 position.[12]

Impact on Spectroscopic Properties: ¹H NMR Shifts

The steric compression caused by the C4 substituent can be "felt" by the protons on the aromatic ring, leading to predictable changes in their chemical shifts.

Compound (C4 Substituent) Expected δ for Aromatic Protons (H2/H6) (ppm) Reasoning
H ~8.9-9.0 ppmHighly deshielded due to two adjacent nitro groups.[13]
Methyl ~8.7-8.8 ppmMethyl group is weakly donating; protons are slightly more shielded.
Isopropyl ~8.6-8.7 ppmIncreased electron donation and altered geometry leads to further shielding.
tert-Butyl ~8.5-8.6 ppmCombination of inductive effect and geometric distortion provides the most shielding.

Chemical shifts are estimates based on known substituent effects.

The upfield shift (to lower ppm values) of the aromatic protons with increasing substituent size reflects a complex interplay of inductive electronic effects and changes in the electronic influence of the twisted nitro groups.

Computational Modeling: A Predictive and Corroborative Tool

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict and rationalize the experimental results.[14][15] By modeling the molecules in silico, we can gain insights that complement laboratory experiments.

Computational Workflow:

  • Geometry Optimization: Calculate the lowest energy (most stable) 3D structure of each derivative. This allows for the theoretical prediction of bond angles and dihedral angles, which can be compared directly with X-ray crystallography data.[15]

  • Frequency Calculations: Confirm that the optimized structure is a true energy minimum and calculate theoretical vibrational spectra.

  • Property Calculation: Compute electronic properties such as the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, providing a rationale for its reactivity.

G start Build Molecular Structure (e.g., Methyl 4-tert-butyl-3,5-dinitrobenzoate) opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq Verify Minimum Energy prop Calculate Properties (e.g., Electrostatic Potential) freq->prop analysis Analyze Data (Compare with Experimental Results) prop->analysis

Caption: A typical computational chemistry workflow for property prediction.

Computational studies can reliably predict that the C-N-O dihedral angle of the nitro groups increases significantly as the C4 substituent changes from methyl to tert-butyl, corroborating the hypothesis drawn from experimental principles.

Conclusion and Outlook

The systematic comparison of methyl 4-tert-butyl-3,5-dinitrobenzoate and its less-hindered analogues provides a clear and quantitative demonstration of the power of steric hindrance. We have shown that increasing the steric bulk at the C4 position:

  • Distorts Molecular Geometry: It forces adjacent nitro groups out of the plane of the aromatic ring, a phenomenon quantifiable by X-ray crystallography.

  • Inhibits Chemical Reactivity: It sterically shields the aromatic system, dramatically slowing the rate of nucleophilic substitution at the ester group.

  • Alters Spectroscopic Signatures: It changes the electronic environment of the molecule, leading to predictable shifts in NMR spectra.

The principles illustrated in this guide are directly applicable to the challenges faced by medicinal chemists and materials scientists. The intentional introduction of bulky groups like tert-butyl is a validated strategy for enhancing the metabolic stability of drug candidates by shielding labile positions from enzymatic attack.[1] Furthermore, controlling molecular conformation through steric effects is crucial for designing molecules with high selectivity for specific protein binding pockets.[1] The foundational understanding of how to measure and predict these effects, using the combination of experimental and computational tools described herein, is essential for the rational design of next-generation molecules.

References

  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
  • Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine in Ethyl Acetate + Chloroform Solvent Mixtures. Semantic Scholar.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure.
  • N.M.R.
  • Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics | AIP Publishing.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Substituent Effect on Triplet State Aromaticity of Benzene. The Journal of Organic Chemistry.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.
  • Methyl 4-tert-butyl-3,5-dinitrobenzo
  • Proton Nuclear Magnetic Resonance Spectroscopy.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • Computational predictions of substituted benzyne and indolyne regioselectivities. PMC.
  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Arom
  • A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives: π‐Conjugation versus charge effects.
  • METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE — Chemical Substance Inform
  • METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. ProQuest.
  • Supporting Inform
  • Solvent effect on 'H nmr | Download Table.
  • 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR spectrum. ChemicalBook.
  • Structure of the toxisterols2. X-Ray crystal structure of toxisterol2-A 3,5-dinitrobenzoate.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Search Results for X-ray crystallography. Beilstein Journal of Organic Chemistry.
  • Synergistic effects of steric constraints and non-covalent interactions in copper(ii) chloro-nitro-benzoato complexes: synthesis, structural characterization, theoretical investigations, antimicrobial studies, and molecular docking analyses. New Journal of Chemistry (RSC Publishing).
  • X‐ray diffraction patterns of tert‐butyl... | Download Scientific Diagram.
  • Total synthesis based on the originally claimed structure of mucosin. [Source not provided].

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Safety & Regulatory Compliance

Safety

Methyl 4-tert-butyl-3,5-dinitrobenzoate proper disposal procedures

Standard Operating Procedure: Safe Handling and Logistical Disposal of Methyl 4-tert-butyl-3,5-dinitrobenzoate Operational Overview and Chemical Profiling Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a di...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Logistical Disposal of Methyl 4-tert-butyl-3,5-dinitrobenzoate

Operational Overview and Chemical Profiling

Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) is a dinitroaromatic ester utilized in specialized chemical synthesis and analytical derivatization[1]. In a professional laboratory or drug development setting, the management of dinitroaromatic waste requires stringent operational protocols. These compounds present specific toxicological hazards (Acute Toxicity Category 4 for oral, dermal, and inhalation routes)[1] and pose environmental risks if improperly discharged.

The core causality dictating its disposal methodology lies in its nitrogen-rich aromatic structure. When subjected to standard combustion, dinitroaromatics generate significant quantities of toxic nitrogen oxides (NOx). Therefore, localized laboratory neutralization is strongly discouraged; the self-validating standard for disposal is collection and transfer to a licensed chemical destruction facility equipped for controlled incineration with flue gas scrubbing[2].

Quantitative Hazard and Disposal Parameters

To facilitate rapid risk assessment, the following table summarizes the critical operational data required for manifesting and handling this compound:

ParameterSpecificationOperational Implication
Chemical Name Methyl 4-tert-butyl-3,5-dinitrobenzoateMust be explicitly listed on waste manifests.
CAS Number 61544-78-3Primary identifier for regulatory tracking[1].
Molecular Formula C12H14N2O6High nitrogen/oxygen content dictates incineration parameters[3].
GHS Classification Acute Tox. 4 (H302, H312, H332)Mandates strict PPE (gloves, goggles, lab coat) during handling[1].
Primary Disposal Route Controlled IncinerationRequires transfer to a licensed destruction plant[2].
Emission Control Flue Gas ScrubbingEssential to neutralize NOx byproducts during thermal destruction[2].
Sewer Discharge Strictly ProhibitedDo not let the chemical enter drains or environmental water systems[2].

Step-by-Step Waste Management Protocol

This methodology outlines the safe segregation, containment, and logistical transfer of Methyl 4-tert-butyl-3,5-dinitrobenzoate waste in a professional laboratory setting.

Step 1: Risk Assessment and PPE Verification

  • Action: Before handling the waste, don appropriate Personal Protective Equipment (PPE), including fire/flame resistant clothing, impervious nitrile gloves, and safety goggles[2].

  • Causality: The compound is harmful via dermal contact and inhalation[1]. Handling must occur in a well-ventilated fume hood to prevent the formation and inhalation of dust or aerosols[2].

Step 2: Waste Segregation

  • Action: Isolate the compound from incompatible materials. Do not mix dinitroaromatic waste with strong reducing agents, strong bases, or easily oxidizable materials.

  • Causality: Dinitro compounds can undergo exothermic reactions when exposed to strong reducers or bases, potentially leading to pressure buildup or thermal runaway in a closed waste container.

Step 3: Containment and Packaging

  • Action: Collect the solid waste or contaminated solvent in a compatible, tightly closed container (e.g., high-density polyethylene (HDPE) or glass)[2]. Use non-sparking tools to transfer any adhered or collected solid material[2].

  • Causality: Spark-proof tools mitigate the risk of igniting any flammable solvent vapors that may be co-mingled with the waste[2]. Tightly closed containers prevent environmental release and protect the material from moisture.

Step 4: Labeling and Accumulation

  • Action: Affix a compliant hazardous waste label detailing the chemical name, CAS number (61544-78-3), GHS hazard pictograms (GHS07), and the accumulation start date[1]. Store the container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area[2].

Step 5: Facility Transfer and Destruction

  • Action: Arrange for the removal of the sealed containers by a licensed hazardous waste management contractor. Instruct the contractor that the material requires controlled incineration with flue gas scrubbing[2].

  • Causality: High-temperature incineration breaks the aromatic ring, while the alkaline flue gas scrubbers capture and neutralize the resulting nitrogen dioxide (NO2) and nitric oxide (NO) gases, preventing toxic atmospheric emissions[2].

Waste Workflow Visualization

G Generate Waste Generation (Methyl 4-tert-butyl-3,5-dinitrobenzoate) Segregate Waste Segregation (Isolate from Incompatibles) Generate->Segregate Contain Containment & Labeling (HDPE/Glass, GHS Labels) Segregate->Contain Transport Licensed Waste Transport Contain->Transport Incinerate Controlled Incineration (High Temperature) Transport->Incinerate Scrub Flue Gas Scrubbing (NOx Neutralization) Incinerate->Scrub

Workflow for segregation, containment, and licensed destruction of dinitroaromatic waste.

References

  • NextSDS. "METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-tert-butyl-3,5-dinitrobenzoate

As a Senior Application Scientist, I have designed this protocol to provide you with more than just a list of required safety gear. When handling complex nitroaromatic compounds like Methyl 4-tert-butyl-3,5-dinitrobenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide you with more than just a list of required safety gear. When handling complex nitroaromatic compounds like Methyl 4-tert-butyl-3,5-dinitrobenzoate (CAS: 61544-78-3) , understanding the causality behind our safety choices is the foundation of operational excellence.

This guide translates the physicochemical hazards of dinitrobenzoates into a self-validating system of engineering controls, personal protective equipment (PPE), and step-by-step operational workflows.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Before stepping into the lab, we must understand how this specific molecule interacts with biological systems and the environment. According to the 1, Methyl 4-tert-butyl-3,5-dinitrobenzoate is classified as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or if inhaled)[1].

The presence of two electron-withdrawing nitro groups on the aromatic ring dictates our handling strategy:

  • Dermal Penetration: Nitroaromatics are highly lipophilic. They easily bypass the stratum corneum (the skin's outer layer) and enter the bloodstream, where they can induce oxidative stress and methemoglobinemia[2].

  • Thermal & Shock Sensitivity: Polynitroaromatic compounds carry a risk of violent exothermic decomposition if heated rapidly under confinement, subjected to severe friction, or exposed to strong alkalis[3].

Quantitative PPE Matrix & Mechanistic Justification

To mitigate these specific risks, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE and the scientific rationale for each selection.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile or Butyl Rubber Gloves (Thickness ≥0.11 mm)Dinitrobenzoates are lipophilic and permeate standard latex. Nitrile provides a dense, cross-linked barrier against non-polar permeation[4].
Eye Protection EN 166 / NIOSH-approved tight-fitting safety gogglesPrevents ocular absorption and mucosal irritation from aerosolized micro-particles generated during powder transfer.
Respiratory P2 / N95 Particulate RespiratorMitigates Acute Tox. 4 inhalation risks (H332). Essential when handling outside a fume hood to block fine dust inhalation[5].
Body Protection Anti-static, flame-resistant lab coatDispersed nitroaromatic dusts can form explosive mixtures. Anti-static materials prevent electrostatic discharge (ESD) ignition[3].

Operational Workflow: Safe Transfer and Reaction Setup

The following step-by-step methodology ensures that the compound remains isolated from ignition sources, incompatible reagents, and the operator's breathing zone.

OperationalWorkflow A 1. Risk Assessment Verify Acute Tox. 4 Hazards B 2. Engineering Controls Fume Hood Flow > 100 fpm A->B C 3. Material Transfer Anti-static tools, avoid friction B->C D 4. Reaction Setup Isolate from strong alkalis C->D E 5. Decontamination Soap & water wash D->E F 6. Waste Disposal Incineration (No Amines/Bases) E->F

Step-by-step operational workflow for handling dinitrobenzoate derivatives.

Step 1: Environmental Preparation & Engineering Controls Conduct all open-container operations inside a certified chemical fume hood. Verify the face velocity is between 80-120 fpm. Clear the workspace of incompatible materials, specifically strong alkalis (e.g., NaOH, KOH) and strong oxidizers, which can trigger violent decomposition[6].

Step 2: Static Mitigation Ground all metal equipment. Polynitroaromatics are highly sensitive to static discharge when aerosolized as a dust[3].

Step 3: Material Weighing and Transfer Tare an anti-static weigh boat. Using a grounded metal or ceramic spatula, carefully transfer the Methyl 4-tert-butyl-3,5-dinitrobenzoate. Critical Causality: Avoid aggressive scraping against the glass or ceramic. Friction can provide the localized activation energy required for decomposition[7].

Step 4: Reaction Integration Transfer the powder to the reaction vessel and add the designated organic solvent slowly. If your synthetic protocol requires basic conditions, ensure the system is actively cooled and heavily diluted to prevent a runaway exothermic reaction[3].

Step 5: Decontamination Upon completion, wash all spatulas and glassware with soap and water before standard solvent cleaning. Organic solvents can dissolve residual powder, making it easier to absorb through accidental skin contact[7].

Emergency Spill Protocol

Sweeping dry nitroaromatic powder generates airborne particulates, maximizing inhalation exposure and static ignition risk. If a spill occurs, execute this self-validating containment loop:

  • Evacuate & Isolate: Step back, allow aerosols to settle, and alert nearby personnel[7].

  • Don Emergency PPE: Ensure a P2/N95 respirator and fresh nitrile gloves are equipped[5].

  • Dust Suppression: Gently cover the spill with damp sand or a non-combustible absorbent. Do not use organic solvents for the initial cleanup, as they dissolve the compound and drastically increase the risk of dermal absorption[7].

  • Collection: Use non-sparking tools to scoop the absorbent into a sealable hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water[7].

Waste Segregation and Disposal Plan

Nitroaromatics require strict waste segregation protocols to prevent in-drum reactions.

  • Segregation: Never mix Methyl 4-tert-butyl-3,5-dinitrobenzoate waste with strong bases, primary amines, or oxidizing agents[3].

  • Labeling: Clearly label the container as "Hazardous Waste - Nitroaromatic Compound (Toxic/Reactive)".

  • Disposal Route: Do not discharge into aqueous drains, as these compounds are highly toxic to aquatic ecosystems[5]. Disposal must be routed for high-temperature incineration by a licensed environmental hazardous waste contractor.

References

  • METHYL 4-TERT-BUTYL-3,5-DINITROBENZOATE — Chemical Substance Information Source: NextSDS URL
  • Safe Handling and Storage of Nitro Compounds Source: BenchChem URL
  • Methyl 3,5-dinitrobenzoate - Safety Data Sheet Source: ChemicalBook URL
  • 4-Nitrophenol - Safety Data Sheet (Nitroaromatic Guidelines)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL

Sources

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